1-Cyclohexylpiperazine
Description
Properties
IUPAC Name |
1-cyclohexylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSXKIDJNKIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170357 | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17766-28-8 | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17766-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclohexylpiperazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylpiperazine, identified by CAS number 17766-28-8, is a piperazine derivative featuring a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.[1] This structural feature imparts a combination of lipophilicity and conformational flexibility that is crucial for its biological activity.[2] It is a versatile chemical intermediate primarily recognized in the scientific community as a potent and valuable ligand for sigma (σ) receptors, particularly the σ1 and σ2 subtypes.[2] These receptors are implicated in a wide range of physiological and pathological processes, making this compound and its derivatives significant tools in neuroscience, oncology, and diagnostic imaging research.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and the biological significance of this compound, with a focus on its interaction with sigma receptors and the associated signaling pathways.
Chemical Structure and Properties
This compound is an organic compound with a molecular formula of C₁₀H₂₀N₂.[3] The structure consists of a saturated six-membered piperazine ring, which is a pharmacologically important scaffold, N-substituted with a cyclohexyl group.[1] This substitution is key to its interaction with biological targets.[1]
Physicochemical and Spectroscopic Properties
The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17766-28-8 | [3] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₂₀N₂ | [3][4] |
| Molecular Weight | 168.28 g/mol | [3][4] |
| Appearance | Yellow-brownish low melting solid | [2] |
| Melting Point | 28-32 °C | [5] |
| Boiling Point | 287.25 °C (rough estimate) | [2] |
| Density | 0.9725 g/cm³ (rough estimate) | [5] |
| pKa (Predicted) | 9.25 ± 0.10 | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |
Table 2: Spectroscopic and Analytical Data for this compound
| Data Type | Description | Reference(s) |
| ¹H NMR (CDCl₃) | δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) | [1] |
| ESI-MS | m/z 169.2 [M+H]⁺ | [1] |
| HPLC Purity | >98% (C18 column, acetonitrile:water 70:30) | [1] |
| InChI | InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | [3] |
| SMILES | C1CCC(CC1)N2CCNCC2 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-alkylation of a protected piperazine followed by deprotection.
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a disclosed preparation method and provides a detailed procedure for the synthesis of this compound.[6][7]
Step 1: Synthesis of Intermediate 1 (4-Boc-1-cyclohexylpiperazine)
-
To a 50 L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5.0 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.[7]
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Filter the mixture and concentrate the filtrate to dryness to obtain approximately 7.0 kg of intermediate 1 as a red oil.[7]
Step 2: Synthesis of Intermediate 2 (this compound Hydrochloride)
-
At room temperature, place the 7.0 kg of intermediate 1 into a 50 L reactor.[7]
-
Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated hydrochloric acid is exothermic and will generate a significant amount of gas. Add slowly and ensure adequate ventilation and safety precautions are in place.[7]
-
After the addition of hydrochloric acid is complete, gradually heat the mixture to reflux temperature.[7]
-
After the deprotection is complete (monitored by TLC), cool the reaction mixture and remove the solvent by distillation.
-
The resulting residue is then pulped with isopropanol and filtered to obtain solid this compound hydrochloride.[6]
Step 3: Preparation of Pure this compound
-
Dissolve the this compound hydrochloride in water.[6]
-
Add an inorganic base (e.g., NaOH or KOH) to adjust the pH of the solution to between 12 and 14.[6]
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Combine the organic extracts and remove the solvent by distillation to obtain the crude product of this compound.[6]
-
Purify the crude product by reduced pressure distillation to yield the pure this compound.[6]
Biological Activity and Signaling Pathways
This compound and its derivatives are primarily known for their interaction with sigma receptors (σR), specifically the σ₁ and σ₂ subtypes.[2] These receptors are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in various diseases.
Interaction with Sigma Receptors
-
Sigma-1 Receptor (σ₁R): The σ₁R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane. It plays a crucial role in modulating calcium signaling through the IP3 receptor and is involved in cellular stress responses.[2]
-
Sigma-2 Receptor (σ₂R): The σ₂R, now identified as transmembrane protein 97 (TMEM97), is also highly expressed in various tissues and is particularly abundant in proliferating tumor cells. It is involved in the regulation of cholesterol homeostasis and cell proliferation.[5]
Derivatives of this compound have been developed that show high affinity and selectivity for either σ₁R or σ₂R, and some act as mixed-affinity ligands.[8]
Sigma-1 Receptor Signaling Pathway
The σ₁R modulates a variety of downstream signaling pathways. Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a host of client proteins, including ion channels and other receptors.
Sigma-2 Receptor (TMEM97) Signaling Pathway
The σ₂R/TMEM97 is involved in cholesterol transport and has been implicated in the regulation of cell proliferation and apoptosis, particularly in cancer cells.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its derivatives as sigma receptor ligands, various in vitro assays are employed. A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.
General Workflow for Drug Discovery and Evaluation
The development of a compound like this compound as a potential therapeutic agent follows a structured workflow.
Detailed Protocol for Sigma-1 Receptor Competitive Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of a test compound for the human σ₁R using [³H]-(+)-pentazocine as the radioligand.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells expressing the human σ₁R or guinea pig liver membranes.[2]
-
Radioligand: [³H]-(+)-pentazocine.[2]
-
Test Compound: this compound or its derivatives.
-
Non-specific Binding Control: 10 µM Haloperidol.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration System: 96-well microplate harvester with glass fiber filters.[2]
-
Scintillation Counter. [2]
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be approximately its Kd value (e.g., 2-3 nM).[2]
-
Prepare serial dilutions of the test compound.
-
Prepare a 10 µM solution of haloperidol for determining non-specific binding.[2]
-
Prepare the membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[2]
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.[2]
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, 10 µM haloperidol, and membrane preparation.[2]
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the respective dilution of the test compound, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes.[2]
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry and pharmacology. Its straightforward synthesis and its potent interaction with sigma receptors make it a valuable scaffold for the development of novel therapeutic and diagnostic agents. The continued exploration of the signaling pathways modulated by this compound and its derivatives holds significant promise for addressing unmet medical needs in the fields of neurodegenerative diseases, psychiatric disorders, and oncology. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this versatile compound.
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. genemod.net [genemod.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
1-Cyclohexylpiperazine CAS number 17766-28-8 characterization
An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS: 17766-28-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound (CAS: 17766-28-8), a key organic compound and pharmaceutical intermediate.[1] It features a piperazine ring N-substituted with a cyclohexyl group, a structure that serves as a critical pharmacophore in medicinal chemistry.[1][2] This guide consolidates essential data on its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and biological significance, with a focus on its role as a high-affinity ligand for sigma (σ) receptors.[2][3] Derivatives of this compound have demonstrated potential in both therapeutic and diagnostic applications, particularly within oncology and neuroscience.[2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are compiled from various chemical databases and suppliers. This compound is typically a white to yellow-brownish low-melting solid or powder.[2][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17766-28-8 | [2] |
| IUPAC Name | This compound | [2][6] |
| Molecular Formula | C₁₀H₂₀N₂ | [2][4] |
| Molecular Weight | 168.28 g/mol | [2][6] |
| Appearance | White to light yellow or yellow-brownish low melting solid/powder.[2][5][7] | [2][5][7] |
| Melting Point | 28-32 °C | [2][8] |
| Boiling Point | 255.7 - 287.25 °C (estimate) | [2][5] |
| Density | 0.969 - 0.9725 g/cm³ (estimate) | [2][5] |
| pKa (Predicted) | 9.25 ± 0.10 | [2] |
| Solubility | Good solubility in organic solvents; slightly soluble in water.[2][4] | [2][4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) | [3] |
| Mass Spectrometry | ESI-MS m/z 169.2 [M+H]⁺ | [3] |
| Purity (Typical) | >97.0% - >98.0% (GC/HPLC) | [3][4][9] |
Synthesis and Characterization
This compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as Avatrombopag.[10] Its synthesis is well-documented, with scalable protocols available.[2][11]
Caption: General synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method detailed in patent CN112645901A.[2][11][12]
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
-
Charge a suitable reaction vessel with cyclohexyl bromide (1.1 eq), anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq).[11][12]
-
Stir the mixture and heat to reflux (approximately 82°C) for 2-4 hours.[11][12]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11][12]
-
Upon completion, cool the reaction mixture to room temperature.[11][12]
-
Concentrate the filtrate to dryness under reduced pressure to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, typically as an oil.[11][12]
Step 2: Deprotection to form this compound Hydrochloride
-
At room temperature, dissolve the intermediate from Step 1 in absolute ethanol.[11]
-
Slowly add concentrated hydrochloric acid (HCl). This reaction is exothermic and generates gas; exercise caution.[11]
-
After the addition of HCl, gradually heat the mixture to reflux and maintain for approximately 4 hours.[11]
-
Monitor the reaction by TLC.[11]
-
Once complete, evaporate the solvent to dryness under reduced pressure.[11]
-
Add isopropanol to the residue for pulping, then cool to room temperature and stir for 2 hours to facilitate precipitation.[11][12]
-
Filter the solid and dry to yield this compound hydrochloride.[11][12]
Step 3: Neutralization to this compound (Final Product)
-
Adjust the pH to 12-14 using an inorganic base solution (e.g., 20% sodium hydroxide).[11][12]
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[7]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[11][12]
-
Purify the crude product by vacuum distillation to yield pure this compound.[11][12]
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.[13]
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a 90° pulse width of 8-13 µs, a spectral width covering the expected chemical shift range (~10 ppm for ¹H), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[13]
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.
3.2.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.[3]
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion peak.[14]
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, uniform powder is obtained.[15] Press the mixture in a die under high pressure (10-12 tons/in²) to form a transparent or translucent pellet.[15]
-
Background Spectrum: Place the empty sample holder in the IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.[16]
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[17]
Biological Activity and Mechanism of Action
This compound and its derivatives are recognized for their significant interaction with sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological processes and are targets for developing treatments for conditions like depression and cancer.[3]
Sigma Receptor Ligand
The compound serves as a potent ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3][7] Its derivatives have been engineered to exhibit high selectivity for the σ₂ subtype.[3] For instance, certain derivatives show up to 59-fold selectivity for σ₂ receptors over σ₁ receptors in MCF7 cancer cells.[3] This interaction modulates downstream signaling pathways involved in cell proliferation and survival.[3]
Caption: Postulated signaling pathway for σ₂ receptor agonists like derivative PB28.[18]
Pharmacological and Therapeutic Implications
-
Anticancer Activity: Derivatives such as PB28, which act as mixed σ₁ antagonists and σ₂ agonists, inhibit the growth of breast cancer cells and can synergize with conventional chemotherapies like anthracyclines.[3][18] This synergy may be partly due to the down-regulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[18][19]
-
Neuropharmacology: The ability to modulate sigma receptors suggests potential applications in developing treatments for various neuropsychiatric disorders.[3] Some derivatives, like MT-45, have shown potent analgesic activity comparable to morphine, though their modes of action differ.[20]
-
Antiviral Potential: The derivative PB28 has also demonstrated anti-SARS-CoV-2 activity by modulating the sigma receptors involved in viral replication.[3]
Caption: Logical relationships of this compound's structure and function.
Biological Assay Protocol: In Vitro Cytotoxicity
This is a generalized protocol for determining cytotoxicity, based on methods used for testing σ₂ receptor ligands.[2]
-
Cell Seeding: Plate cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
Safety and Handling
This compound is classified as a hazardous substance.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent exposure.[21][23] Use a dust mask or respirator if handling the powder form.[9]
-
Handling: Use only under a chemical fume hood in a well-ventilated area.[23] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[23]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[23] Store in a corrosives area away from strong oxidizing agents.[22][23]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21][23] For skin contact, wash off immediately with soap and plenty of water.[23] If inhaled, move the person to fresh air.[21][23] Seek immediate medical attention if symptoms persist or if swallowed.[23]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 4. CAS 17766-28-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS 17766-28-8 [homesunshinepharma.com]
- 6. This compound | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17766-28-8 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1-环己基哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. apicule.com [apicule.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mmrc.caltech.edu [mmrc.caltech.edu]
- 17. edu.rsc.org [edu.rsc.org]
- 18. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. fishersci.com [fishersci.com]
physicochemical properties of N-cyclohexylpiperazine
An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS RN: 17766-28-8). The information herein is intended to support research, drug discovery, and development activities by presenting key data in a structured format, alongside detailed experimental methodologies.
Physicochemical Data Summary
N-cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.[1] This structural motif is a valuable pharmacophore in medicinal chemistry.[1] The empirical and physicochemical data for N-cyclohexylpiperazine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂ | [1][2][3] |
| Molecular Weight | 168.28 g/mol | [1][2][3][4][5] |
| Appearance | White to light yellow or yellow-brownish low melting solid/powder.[1][2][3] | |
| Melting Point | 28-32 °C | [2][3][6][7] |
| 32-37 °C | [5] | |
| Boiling Point | 255.7 °C at 760 mmHg | [6] |
| 287.25 °C (rough estimate) | [1][2][3] | |
| Density | 0.969 g/cm³ | [6] |
| 0.9725 g/cm³ (rough estimate) | [1][2][3] | |
| Solubility | Slightly soluble in Chloroform and Methanol.[2][3] | |
| pKa (Predicted) | 9.25 ± 0.10 | [1][2][3] |
| LogP | 1.4 | [4] |
| 1.49100 | [6] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds such as N-cyclohexylpiperazine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[8] The presence of impurities generally leads to a depression and broadening of the melting point range.[8]
A common method for determining the melting point is the capillary tube method, often utilizing a Thiele tube or a digital melting point apparatus.[8][9]
Protocol: Capillary Tube Method [8][9][10]
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9][10]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[8]
-
Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[11]
-
-
Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8] In a Thiele tube, the side arm is heated to allow for uniform temperature distribution via convection currents.[8]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.[8] This range is the melting point of the substance.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12][13][14]
Protocol: Capillary Method (Siwoloboff's Method) [12][14][15][16]
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[13][15] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[15]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil in a Thiele tube or an aluminum block).[12][15][16] The thermometer bulb and the sample should be at the same level.[15]
-
Heating: The apparatus is heated slowly and uniformly.[15]
-
Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[17]
Protocol: Qualitative Solubility Test [17][18][19][20]
-
Preparation: Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[18]
-
Solvent Addition: Add a measured volume of the solvent (e.g., 0.75 mL) in small portions to the test tube.[18]
-
Mixing: After each addition, vigorously shake or stir the mixture for a set period, typically 10-60 seconds.[17][18]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it remains undissolved, it is considered insoluble.[17]
-
Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions is tested to identify acidic or basic functional groups.[18][19]
pKa Determination
The pKa is a measure of the acidity of a compound. For a basic compound like N-cyclohexylpiperazine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for pKa determination.[21][22][23]
Protocol: Potentiometric Titration [21][22]
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared.[21]
-
Apparatus Setup: A calibrated pH meter with an electrode is placed in the solution, which is continuously stirred using a magnetic stirrer.[21] The solution is often purged with nitrogen to remove dissolved carbon dioxide.[21]
-
Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added in small, precise increments from a burette.[21]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.[21]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[23][24] The inflection point of the curve corresponds to the equivalence point.[22]
LogP Determination
LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between an immiscible organic solvent (commonly n-octanol) and an aqueous phase (commonly a buffer at a specific pH, like PBS at pH 7.4).[25][26]
Protocol: Shake-Flask Method [23][25]
-
Phase Preparation: n-octanol and the aqueous buffer are mutually saturated by mixing them and allowing the phases to separate.[25]
-
Partitioning: A known amount of the compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.[25]
-
Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow equilibrium to be reached (e.g., 1 hour).[25] The mixture is then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase (the n-octanol and the aqueous buffer) is measured. This is often done using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[25][27]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[26] LogP is the base-10 logarithm of P.[26]
Visualizations
The following diagrams illustrate common experimental workflows for determining the physicochemical properties of a compound like N-cyclohexylpiperazine.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 17766-28-8 [chemicalbook.com]
- 4. This compound | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 97.0 GC 17766-28-8 [sigmaaldrich.com]
- 6. This compound | CAS#:17766-28-8 | Chemsrc [chemsrc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. byjus.com [byjus.com]
- 17. chem.ws [chem.ws]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. saltise.ca [saltise.ca]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. study.com [study.com]
- 25. enamine.net [enamine.net]
- 26. acdlabs.com [acdlabs.com]
- 27. agilent.com [agilent.com]
An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-Cyclohexylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the in vitro mechanism of action of 1-cyclohexylpiperazine, a key chemical scaffold in contemporary pharmacology. While comprehensive data for the parent compound is limited, extensive research on its derivatives, particularly in the context of sigma (σ) receptors, has illuminated its primary biological activities. This document synthesizes the available binding affinity and functional data, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways associated with its molecular targets. The primary focus is on its interaction with sigma receptors, with additional context provided for its potential interactions with other central nervous system (CNS) targets.
Introduction
This compound is a piperazine derivative that serves as a foundational structural motif in the design of various pharmacologically active agents. Its unique physicochemical properties, conferred by the cyclohexyl group, make it a valuable building block in medicinal chemistry, particularly for targeting sigma (σ) receptors.[1][2] While much of the in-depth research has focused on more complex derivatives, such as the high-affinity σ₂ receptor ligand PB28, the this compound core is essential for their biological activity.[3] This guide aims to provide a thorough overview of the in vitro mechanism of action of this compound, drawing from direct studies where available and from the extensive literature on its close analogs.
Receptor Binding Profile
Table 1: Receptor Binding Affinities (Ki) of this compound and a Key Derivative
| Compound | Receptor | Ki (nM) | Tissue/Cell Line | Reference(s) |
| This compound | σ₂ | 4.70 | Not Specified | [4][5] |
| PB28 (a derivative) | σ₁ | 0.38 | Guinea Pig Brain | [4][5] |
| PB28 (a derivative) | σ₂ | 0.68 | Rat Liver | [4][5] |
Note: Data for a broad CNS receptor panel for this compound is limited. The data for PB28 is included to illustrate the high affinity for sigma receptors within this chemical class.
Functional Activity
The functional activity of this compound is primarily characterized by its effects as a σ₂ receptor agonist. This has been most extensively studied in the context of cancer cell lines, where σ₂ receptor activation leads to apoptosis.[7] The functional consequences of its interaction with other CNS receptors are less well-defined.
Table 2: Functional Assay Data for this compound Derivatives
| Compound/Derivative | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Piperidine Derivative 24 | Antiproliferative | SK-N-SH | EC₅₀ | 1.40 µM | [4][5] |
| Piperidine Derivative 15 | Antiproliferative | SK-N-SH | EC₅₀ | 3.64 µM | [4][5] |
Note: Quantitative functional data (e.g., EC₅₀, Emax) for this compound in standard signaling assays (cAMP, calcium mobilization) is not widely reported. The data presented is for derivatives in an antiproliferation assay, which is a downstream functional outcome of sigma-2 receptor agonism.
Signaling Pathways
The best-characterized signaling pathway for this compound derivatives involves the activation of σ₂ receptors, leading to apoptotic cell death in cancer cells. This pathway is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases. Additionally, sigma-2 receptor activation has been linked to the modulation of intracellular calcium levels.[8]
Postulated Sigma-2 Receptor-Mediated Apoptotic Pathway
Sigma-2 Receptor-Mediated Calcium Mobilization
Activation of sigma-2 receptors can lead to an increase in intracellular calcium concentration ([Ca²⁺]i). This is thought to occur via the release of calcium from intracellular stores, such as the endoplasmic reticulum.[8]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Cyclohexylpiperazine: A Core Moiety for High-Affinity Sigma Receptor Ligands
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Cyclohexylpiperazine is a key chemical scaffold that serves as a foundational component in the design of high-affinity ligands for sigma (σ) receptors. These receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders. The cyclohexylpiperazine moiety confers favorable physicochemical properties, such as lipophilicity and conformational flexibility, which are crucial for effective binding to these receptors. This technical guide provides a comprehensive overview of the sigma receptor binding affinity of this compound and its key derivatives, detailed experimental protocols for binding assays, and a visualization of the associated signaling pathways.
Data Presentation: Sigma Receptor Binding Affinities
Table 1: Sigma-1 Receptor Binding Affinity of this compound Derivatives
| Compound/Derivative Name | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.38 | (+)-[³H]Pentazocine | Guinea Pig Brain | [1] |
| Amide 36 | 0.11 | Not Specified | Not Specified | [1] |
| Piperazine (without cyclohexyl group) | 218 | Not Specified | Not Specified | [2] |
Table 2: Sigma-2 Receptor Binding Affinity of this compound Derivatives
| Compound/Derivative Name | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.68 | [³H]DTG | Rat Liver | [1] |
| "Small N-cyclohexylpiperazine 59" | 4.70 | Not Specified | Not Specified | [1] |
| Piperazine (without cyclohexyl group) | 590 | Not Specified | Not Specified | [2] |
The dramatic 1000-fold decrease in affinity for both sigma-1 and sigma-2 receptors upon removal of the cyclohexyl ring underscores its importance in ligand binding.[2]
Experimental Protocols
The determination of sigma receptor binding affinity is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from studies utilizing guinea pig brain homogenates, which are a rich source of sigma-1 receptors.
1. Materials:
- Tissue: Male guinea pig brain.
- Radioligand: (+)-[³H]Pentazocine.
- Buffer: Tris-HCl (50 mM, pH 7.4).
- Non-specific binding control: Haloperidol (10 µM).
- Test compounds: this compound derivatives at varying concentrations.
- Instrumentation: Scintillation counter, filtration apparatus.
2. Membrane Preparation: a. Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at low speed to remove cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
3. Binding Assay: a. In a final volume of 200 µL, combine:
- Membrane homogenate (typically 100-200 µg of protein).
- (+)-[³H]Pentazocine (at a concentration near its Kd, e.g., 2-5 nM).
- Varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding). b. Incubate the mixture at 37°C for 150 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer. d. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand. e. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Radioligand Binding Assay
This protocol is based on assays using rat liver membranes, which have a high density of sigma-2 receptors.
1. Materials:
- Tissue: Male rat liver.
- Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG).
- Masking agent: (+)-Pentazocine (1 µM) to block binding to sigma-1 receptors.
- Buffer: Tris-HCl (50 mM, pH 7.4).
- Non-specific binding control: Haloperidol (10 µM).
- Test compounds: this compound derivatives at varying concentrations.
- Instrumentation: Scintillation counter, filtration apparatus.
2. Membrane Preparation: a. Follow the same procedure as for the sigma-1 receptor assay, using rat liver tissue.
3. Binding Assay: a. In a final volume of 200 µL, combine:
- Membrane homogenate (typically 100-200 µg of protein).
- [³H]DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 10-20 nM).
- (+)-Pentazocine (1 µM).
- Varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding). b. Incubate the mixture at 25°C for 120 minutes. c. Terminate the incubation and wash the filters as described for the sigma-1 assay. d. Quantify radioactivity using a scintillation counter.
4. Data Analysis: a. Perform data analysis as described for the sigma-1 receptor assay to determine the IC₅₀ and Ki values for the sigma-2 receptor.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a crucial role in regulating intracellular Ca²⁺ signaling.
Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a sigma receptor.
Caption: General workflow for a competitive radioligand binding assay.
References
An In-depth Technical Guide to 1-Cyclohexylpiperazine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylpiperazine (CAS No. 17766-28-8) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Structurally, it consists of a piperazine ring substituted with a cyclohexyl group at one of the nitrogen atoms. This moiety serves as a crucial building block and a key pharmacophore in the development of a variety of pharmacologically active agents, most notably as high-affinity ligands for sigma (σ) receptors.[1] Its derivatives have shown considerable promise in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the known biological significance of this compound, with a focus on its role as a precursor in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17766-28-8 |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Appearance | White to light yellow solid[2] |
| Melting Point | 32-37 °C |
| Boiling Point | 255.7 °C at 760 mmHg[3] |
| Density | 0.969 g/cm³[3] |
| pKa | 9.25 ± 0.10 (Predicted) |
| LogP | 1.491 (Predicted)[1] |
| Solubility | Slightly soluble in chloroform and methanol. |
Spectroscopic Characterization:
Detailed spectroscopic data for this compound is crucial for its identification and quality control. While comprehensive spectral analyses are not extensively published in peer-reviewed literature, typical spectroscopic characteristics are summarized below.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not available in compiled format. Expected signals would include broad multiplets for the cyclohexyl protons and piperazine ring protons. |
| ¹³C NMR | Data not available in compiled format. Expected signals would correspond to the carbons of the cyclohexyl and piperazine rings. |
| IR Spectroscopy | A published IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid, a derivative, is available and shows characteristic peaks for N-H, C-H, and C-N bonds.[4] Specific data for the parent compound is not readily available. |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z = 168. Common fragmentation patterns for piperazine analogues involve cleavage of the C-N bonds of the piperazine ring.[5] |
Synthesis of this compound
The synthesis of this compound is well-documented, with the most common and efficient method involving a two-step process starting from 1-Boc-piperazine and a cyclohexyl halide.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below. This process involves the protection of one of the piperazine nitrogens, followed by alkylation with a cyclohexyl group, and subsequent deprotection.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound, adapted from patent literature, which reports high yields.
Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine (Intermediate)
-
To a reaction vessel, add 1-Boc-piperazine, an organic solvent (e.g., anhydrous acetonitrile), and an inorganic base (e.g., potassium carbonate).
-
While stirring, add a cyclohexyl halide (e.g., cyclohexyl bromide).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-Boc-4-cyclohexylpiperazine. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude 1-Boc-4-cyclohexylpiperazine in an organic solvent such as ethanol.
-
Add a strong acid, for example, concentrated hydrochloric acid, to the solution. This step should be performed with caution as it can be exothermic.
-
Heat the reaction mixture to reflux for 2-4 hours to remove the Boc protecting group.
-
After completion, the solvent is removed by distillation under reduced pressure.
-
The residue is then worked up by dissolving in water, adjusting the pH to basic (pH 12-14) with an inorganic base (e.g., sodium hydroxide), and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation to obtain the final product with high purity.
Biological Significance and Applications
This compound is primarily recognized for its role as a foundational scaffold in the design and synthesis of ligands targeting sigma (σ) receptors. The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are involved in a variety of cellular functions and are implicated in several pathological conditions.
Sigma Receptor Ligands
The this compound core is a privileged structure for achieving high affinity for sigma receptors.[6] Numerous derivatives have been synthesized and evaluated for their potential therapeutic applications.
-
Oncology: The sigma-2 receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer therapy and diagnostic imaging.[7] Derivatives of this compound, such as the well-studied compound PB28, have been shown to be potent sigma-2 receptor agonists that can induce apoptosis in cancer cells.[7][8]
-
Neuroscience: Sigma-1 receptors are implicated in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[7] The this compound scaffold has been utilized to develop selective sigma-1 receptor ligands for studying these conditions and as potential therapeutic agents.
Quantitative Pharmacological Data:
Postulated Signaling Pathway of this compound Derivatives
The mechanism of action for sigma-2 receptor agonists derived from the this compound scaffold has been investigated. The binding of these ligands to the sigma-2 receptor is thought to initiate a signaling cascade that leads to programmed cell death (apoptosis) in cancer cells.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 17766-28-8 | this compound - Synblock [synblock.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] This heterocyclic motif serves as a crucial building block in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The unique physicochemical properties conferred by the cyclohexyl group, such as enhanced lipophilicity, can improve the bioavailability of drug candidates.[3] This technical guide provides a comprehensive overview of the discovery of this compound derivatives and analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Core Synthesis Strategies
The synthesis of this compound and its derivatives typically involves nucleophilic substitution or reductive amination reactions. A common and efficient method for the preparation of the core scaffold is the reaction of a cyclohexyl halide with a piperazine derivative.
A patented method describes the reflux reaction of cyclohexyl halide with 1-Boc-piperazine and an inorganic base in an organic solvent.[4] The Boc protecting group is subsequently removed under acidic conditions to yield this compound hydrochloride, which is then neutralized to obtain the final product.[4] This method is advantageous as it avoids the use of more hazardous reagents and simplifies the work-up procedure.[4]
Derivatization at the N4 position of the piperazine ring is a key strategy to modulate the pharmacological profile of these compounds. This is often achieved by reacting this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. For instance, the synthesis of arylpiperazine derivatives can be accomplished by the reaction of this compound with appropriate chloroalkyl derivatives.[5]
General Experimental Protocol: Synthesis of 1-Cyclohexyl-4-arylpiperazine Derivatives
The following protocol is a generalized procedure for the synthesis of 1-cyclohexyl-4-arylpiperazine derivatives, based on common synthetic strategies.[4][5]
-
Step 1: N-Alkylation of 1-Boc-piperazine. To a solution of 1-Boc-piperazine (1 equivalent) in an appropriate organic solvent (e.g., acetonitrile), add a cyclohexyl halide (1.1 equivalents) and a mild inorganic base such as potassium carbonate (1.1 equivalents).[4] The reaction mixture is heated to reflux for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-Boc-1-cyclohexylpiperazine.[4]
-
Step 2: Deprotection. The crude intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an acid, such as hydrochloric acid, to remove the Boc protecting group.[4] The reaction is stirred at room temperature for 2-4 hours. After the reaction is complete, the solvent is evaporated, and the resulting solid, this compound hydrochloride, is collected by filtration after pulping with a solvent like isopropanol.[4]
-
Step 3: Neutralization and Derivatization. The this compound hydrochloride is dissolved in water, and the pH is adjusted to 12-14 with an inorganic base (e.g., sodium hydroxide).[4] The free base is then extracted with an organic solvent (e.g., dichloromethane).[4] To this solution, the desired aryl-containing electrophile (e.g., a chloroalkyl-aryl compound) is added, along with a base (e.g., triethylamine), and the reaction is stirred at room temperature or heated as necessary.
-
Step 4: Purification and Characterization. The final product is purified by column chromatography on silica gel. The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Pharmacological Profile and Mechanism of Action
This compound derivatives have been shown to interact with a variety of receptors, including sigma (σ), dopamine, and serotonin receptors, leading to a broad spectrum of biological activities.
Sigma Receptor Modulation
A significant number of this compound analogs exhibit high affinity for sigma receptors, particularly the sigma-2 (σ₂) subtype.[6] The sigma-2 receptor is overexpressed in various tumor cell lines, making it a promising target for the development of anticancer agents.[7][8]
-
Antiproliferative and Cytotoxic Effects: Several this compound derivatives, such as PB28, have demonstrated potent antiproliferative activity in cancer cell lines.[9] The mechanism of action is believed to involve the induction of caspase-independent apoptosis.[9] Some derivatives have been shown to induce cell death through the production of mitochondrial superoxide radicals.[7][8]
-
Signaling Pathways: The precise signaling pathways of the sigma-2 receptor are still under investigation. However, it is known to be involved in the regulation of intracellular calcium levels and to interact with various ion channels and G-protein coupled receptors.[7] Activation of the sigma-2 receptor by agonists can lead to the generation of reactive oxygen species (ROS) and subsequent caspase activation in pancreatic cancer cells.[7][8]
Dopamine and Serotonin Receptor Activity
Many arylpiperazine derivatives, including those with a cyclohexyl substituent, are known to be potent ligands for dopamine D₂ and serotonin 5-HT₁ₐ receptors.[10] This dual activity is a key feature of several atypical antipsychotic drugs.[10]
-
Dopamine D₂ Receptor Signaling: The dopamine D₂ receptor signals through both G-protein-dependent and β-arrestin-dependent pathways.[11][12] G-protein activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12] The β-arrestin pathway is involved in receptor desensitization and internalization, but can also initiate distinct signaling cascades.[11] Some this compound analogs may exhibit biased agonism, preferentially activating one pathway over the other.[13]
-
Serotonin 5-HT₁ₐ Receptor Signaling: The 5-HT₁ₐ receptor is also coupled to Gᵢ/Gₒ proteins, and its activation leads to the inhibition of adenylyl cyclase.[14] This results in hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[14] Arylpiperazine derivatives are a major class of 5-HT₁ₐ receptor ligands.[14]
Quantitative Data Summary
The following tables summarize the pharmacological data for a selection of this compound derivatives from various studies. This data highlights the structure-activity relationships (SAR) and the impact of different substituents on receptor affinity and selectivity.
Table 1: Sigma Receptor Binding Affinities of this compound Derivatives
| Compound | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Reference |
| PB28 | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | low affinity | high affinity | [9] |
| Analog 1 | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl | 5.20 | 45.6 | |
| Analog 2 | 2-(naphthalen-2-yloxy)ethyl | 3.61 | 48.3 |
Table 2: Dopamine and Serotonin Receptor Binding Affinities of Arylpiperazine Analogs
| Compound | Ar Group | 5-HT₁ₐ Ki (nM) | D₂ Ki (nM) | Reference |
| trans-8a | 2-pyridinyl (on cyclohexylpiperazine) | 0.028 | 2194 | [9] |
| Compound 9b | 5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl | 23.9 | - | [10] |
| Compound 12a | 2-(pyridin-3-yl)-[1,1'-biphenyl]-4-yl | 41.5 | 300 | [10] |
Table 3: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| PB28 | MCF7 (Breast Cancer) | nanomolar range | [9] |
| PB28 | MCF7 ADR (Breast Cancer) | nanomolar range | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.
-
Materials:
-
Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).
-
Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane homogenates with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
For σ₂ binding, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.
-
Incubate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Radioligand Binding Assays
This protocol outlines a method for determining the binding affinity of compounds for D₂ and 5-HT₁ₐ receptors.
-
Materials:
-
Membrane preparations from cells expressing human D₂ or 5-HT₁ₐ receptors.
-
Radioligand: [³H]-Spiperone for D₂ or [³H]-8-OH-DPAT for 5-HT₁ₐ.
-
Non-specific binding control: Haloperidol for D₂ or serotonin for 5-HT₁ₐ.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
-
Procedure:
-
Follow a similar procedure to the sigma receptor binding assay, incubating the respective membrane preparations, radioligands, and test compounds.
-
Incubate at room temperature for 60-90 minutes.
-
Filter and wash as described above.
-
Determine radioactivity and calculate Ki values.
-
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between a G-protein coupled receptor and β-arrestin.
-
Workflow:
β-Arrestin Recruitment Assay Workflow -
Procedure:
-
Use a commercially available assay system (e.g., PathHunter® β-arrestin assay).
-
Plate cells engineered to express the receptor of interest fused to a fragment of a reporter enzyme, and β-arrestin fused to the complementary enzyme fragment.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the substrate for the reporter enzyme.
-
Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Calculate EC₅₀ and Eₘₐₓ values from the dose-response curves.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities. By targeting sigma, dopamine, and serotonin receptors, these derivatives hold promise for the treatment of various disorders, including cancer and central nervous system diseases. The detailed synthetic strategies, pharmacological data, and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 1-Cyclohexylpiperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclohexylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active compounds.[1][2] Its unique physicochemical properties, conferred by the combination of a rigid cyclohexyl group and a flexible piperazine ring, have made it a cornerstone in the development of high-affinity ligands targeting various receptors, most notably the sigma (σ) receptors.[3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of this compound and its derivatives, with a focus on their role in oncology and neuroscience.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is typically achieved through a straightforward and efficient two-step process.[3][5] A common synthetic route involves the initial protection of one of the nitrogen atoms of the piperazine ring, followed by N-alkylation with a cyclohexyl halide, and subsequent deprotection to yield the final product.[3][6]
General Synthesis Protocol for this compound
A widely employed method for the preparation of this compound involves the following steps:
-
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) to yield mono-Boc-protected piperazine (1-Boc-piperazine).[3] This step ensures selective alkylation at the unprotected nitrogen.
-
N-Alkylation: The resulting 1-Boc-piperazine is then subjected to N-alkylation with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base (e.g., potassium carbonate) and a solvent like acetonitrile. The reaction mixture is typically heated under reflux to drive the reaction to completion.[5]
-
Deprotection: The Boc protecting group is removed from the intermediate, 1-Boc-4-cyclohexylpiperazine, under acidic conditions.[3][5] This is commonly achieved using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like ethanol or dioxane.[3][5] The final product, this compound, is then isolated and purified.
Derivatives of this compound are often synthesized by reacting the parent compound with various electrophiles to introduce different substituents on the second nitrogen atom of the piperazine ring.[3]
Mechanism of Action: A Focus on Sigma Receptors
The primary pharmacological relevance of the this compound core lies in its ability to serve as a high-affinity ligand for sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[3] These receptors are implicated in a multitude of cellular functions and are considered important targets for therapeutic intervention in a range of diseases, including cancer and neurological disorders.
Derivatives of this compound can act as either agonists or antagonists at these receptors, and their specific functional activity is a key determinant of their therapeutic potential. For instance, sigma-2 receptor agonists have been shown to induce apoptosis in tumor cells, making them attractive candidates for anticancer drug development.[7] Conversely, sigma-1 receptor antagonists are being investigated for their potential in treating neuropathic pain and psychiatric conditions.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship studies have revealed several key features that govern their affinity and selectivity for sigma receptors:
-
The Cyclohexyl Group: The presence of the cyclohexyl group is crucial for high affinity at sigma-2 receptors. Its removal or replacement with smaller alkyl or aryl groups often leads to a significant drop in binding affinity.[1]
-
The Piperazine Ring: Both nitrogen atoms of the piperazine ring are important for optimal sigma-2 receptor binding.[8][9] Modification of the second nitrogen with various substituents allows for the fine-tuning of affinity and selectivity.
-
Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the second nitrogen atom of the piperazine ring plays a critical role in determining the compound's affinity and selectivity for sigma receptor subtypes. For example, the introduction of a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl group led to the development of the potent sigma-2 receptor agonist PB28.[8][9] The length of the alkyl chain connecting the piperazine ring to another moiety also significantly influences binding affinity.[1]
Therapeutic Applications
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas:
-
Oncology: Derivatives of this compound, such as PB28, have demonstrated significant antitumor activity in preclinical models of breast and pancreatic cancer.[10][11] These compounds induce cancer cell death through apoptosis and have been shown to synergize with conventional chemotherapeutic agents.[11] Their ability to target sigma-2 receptors, which are overexpressed in many tumors, offers a promising strategy for selective cancer therapy.[5]
-
Neuroscience: The modulation of sigma receptors by this compound derivatives has implications for the treatment of neurological and psychiatric disorders.[3] These compounds are being investigated for their potential as neuroprotective agents in conditions like Alzheimer's and Parkinson's diseases, as well as for their anxiolytic and antidepressant properties.[9][12][13]
-
Diagnostic Imaging: The high affinity of certain this compound derivatives for sigma receptors makes them suitable candidates for the development of radiolabeled probes for positron emission tomography (PET) imaging of tumors.[3]
Quantitative Data
The following tables summarize the binding affinities and cytotoxic activities of key this compound derivatives.
Table 1: Sigma Receptor Binding Affinities of this compound Derivatives
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |
| PB28 | 0.38 | 0.68 | 0.56 | [8][9] |
| Amide 36 | 0.11 | 179 | 1627 | [8][9] |
| Piperidine 24 | - | - | - | [8][9] |
| Piperidine 15 | - | - | - | [8][9] |
| Small N-cyclohexylpiperazine 59 | - | 4.70 | - | [8][9] |
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| PB28 | MCF7 | (nanomolar range) | [11] |
| PB28 | MCF7 ADR | (nanomolar range) | [11] |
| Piperidine 24 | SK-N-SH | 1.40 | [8][9] |
| Piperidine 15 | SK-N-SH | 3.64 | [8][9] |
| cis-11 | MDCK-MDR1 | 50% cell death at 50 µM | [14] |
Experimental Protocols
Sigma Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)
-
Radioligand: --INVALID-LINK---pentazocine (for σ₁) or [³H]-DTG (for σ₂)
-
Non-specific binding ligand: Haloperidol or unlabeled (+)-pentazocine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding ligand.
-
Incubate the plate for a specified time and temperature (e.g., 120 minutes at 37°C for σ₁).[15]
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC₅₀ value for each test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Panc-1)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, induced by sigma-2 receptor ligands.
Materials:
-
Cancer cell line
-
96-well plates
-
Test compounds
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed and treat the cells with the test compounds as described for the cytotoxicity assay.
-
After the incubation period, lyse the cells to release the cellular contents.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence of the product using a microplate reader.
-
Quantify the caspase-3 activity relative to an untreated control.
Visualizations
Signaling Pathways
Caption: Postulated signaling pathway for sigma-2 receptor agonist-induced cell death.
Experimental Workflows
Caption: A typical workflow for the screening and evaluation of this compound derivatives.
Conclusion
The this compound scaffold is a remarkably versatile and valuable tool in medicinal chemistry. Its derivatives have demonstrated significant potential as modulators of sigma receptors, leading to promising therapeutic applications in oncology and neuroscience. The straightforward synthesis, coupled with the ability to readily modify the piperazine ring, allows for the generation of large libraries of compounds for structure-activity relationship studies and lead optimization. Future research in this area will likely focus on the development of more selective and potent sigma receptor ligands, a deeper understanding of their downstream signaling pathways, and the translation of promising preclinical candidates into clinical development. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice [mdpi.com]
- 5. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective sigma ligands interfere with the glutamate-activated NOS pathway in hippocampal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 1-Cyclohexylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Cyclohexylpiperazine, a key building block in medicinal chemistry. It also delves into the compound's role as a sigma-2 (σ₂) receptor ligand and the associated signaling pathways implicated in cellular processes, particularly those relevant to cancer research and neuropharmacology. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Spectroscopic Data of this compound
The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein provides a quantitative basis for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum of this compound in deuterochloroform (CDCl₃) exhibits characteristic signals corresponding to the protons of the cyclohexyl and piperazine rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.85 | multiplet | 8H | Piperazine ring protons (-CH₂-) |
| 1.70 | multiplet | 10H | Cyclohexyl ring protons (-CH₂-) |
¹³C NMR Data
The carbon NMR spectrum provides insight into the different carbon environments within the molecule. The following are typical chemical shift ranges for the carbon atoms in this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | Methine carbon of the cyclohexyl ring attached to nitrogen (C-N) |
| ~50-55 | Piperazine ring carbons adjacent to the cyclohexyl-substituted nitrogen |
| ~45-50 | Piperazine ring carbons adjacent to the secondary amine |
| ~25-30 | Cyclohexyl ring carbons |
| ~20-25 | Cyclohexyl ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Medium, Broad | N-H stretch (secondary amine) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1150-1000 | Medium to Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion |
| 169.2 | [M+H]⁺ (Molecular ion peak, protonated) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound and its derivatives. These should be adapted based on the specific instrumentation and experimental conditions.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to a range of 0-12 ppm.
-
Use a standard single-pulse experiment with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
The ¹³C NMR spectra are typically recorded on the same spectrometer at a frequency of 100 or 125 MHz.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to a range of 0-220 ppm.
-
A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
Mass Spectrometry Protocol (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
Signaling Pathways of this compound Derivatives
This compound serves as a scaffold for a class of compounds that act as ligands for sigma (σ) receptors, particularly the σ₂ subtype, which is now identified as the transmembrane protein 97 (TMEM97).[1][2] These ligands have garnered significant interest in drug development due to their potential as anticancer and neuroprotective agents. The binding of these ligands to the σ₂ receptor can trigger a cascade of intracellular events leading to programmed cell death (apoptosis) and autophagy.
Sigma-2 Receptor-Mediated Apoptosis
Activation of the σ₂ receptor by this compound derivatives can initiate apoptosis through multiple pathways. A key mechanism involves the production of mitochondrial superoxide, a type of reactive oxygen species (ROS). The subsequent oxidative stress can lead to the activation of a caspase cascade, a family of proteases that execute the apoptotic program.
Caption: Sigma-2 Receptor-Mediated Apoptotic Pathway.
Involvement of the mTOR Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that σ₂ receptor ligands can induce autophagy, a cellular degradation process, by inhibiting the mTOR pathway. This inhibition can lead to a decrease in the expression of downstream effectors like p70S6K and 4EBP1, ultimately contributing to cell death.
Caption: Inhibition of mTOR Pathway by Sigma-2 Receptor Ligands.
Experimental Workflow for Spectroscopic Analysis
A logical workflow is essential for the efficient and accurate spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Preliminary Toxicity Profile of 1-Cyclohexylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only. The toxicological properties of 1-Cyclohexylpiperazine have not been fully investigated. All handling of this compound should be conducted by trained professionals with appropriate personal protective equipment in a well-ventilated area.
Executive Summary
This compound is a piperazine derivative that serves as a crucial building block in medicinal chemistry, particularly in the development of ligands for sigma (σ) receptors. While comprehensive toxicological data for this compound is largely unavailable in public literature, existing Safety Data Sheets (SDS) provide foundational hazard information. The primary focus of toxicity-related research has been on its derivatives, notably the sigma-2 (σ₂) receptor agonist PB28, which has demonstrated significant cytotoxic effects against various cancer cell lines. This guide synthesizes the available hazard data for the parent compound and details the preliminary cytotoxic profile of its key derivatives, providing insights into potential mechanisms of action and outlining common experimental protocols.
Hazard Identification of this compound
Standard toxicological endpoints such as acute toxicity (e.g., LD50), carcinogenicity, and mutagenicity for this compound have not been extensively determined.[1][2] However, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Sources |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
Cytotoxicity Studies of this compound Derivatives
The most significant body of toxicity-related research comes from the study of this compound derivatives, particularly PB28, a potent σ₂ receptor agonist and sigma-1 (σ₁) receptor antagonist. These studies focus on its cytotoxic and antiproliferative effects on cancer cells, providing valuable preliminary data on its biological activity.
In Vitro Cytotoxicity of PB28
PB28 has shown potent, dose-dependent cytotoxicity in multiple cancer cell lines. Its effects are prominent after 48 hours of exposure, with IC50 (half-maximal inhibitory concentration) values in the nanomolar to low micromolar range.[5]
Table 2: Summary of In Vitro Cytotoxicity Data for PB28
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Key Mechanistic Findings | Sources |
| MCF7 | Breast Cancer | 48 hours | Nanomolar range | Induces caspase-independent apoptosis; increases G₀-G₁ phase cell fraction. | [5][6] |
| MCF7 ADR | Breast Cancer | 48 hours | Nanomolar range | Reduces P-glycoprotein (P-gp) expression, suggesting potential to overcome multidrug resistance. | [5][6] |
| SK-N-SH | Neuroblastoma | 24 hours | ~20 µM | Induces cell cycle block in G₀-G₁ phase; ceramide-dependent, caspase-independent apoptosis. | [7] |
| Panc02 | Pancreatic Cancer | 24 hours | 1 µM - 100 µM range | Cytotoxicity is caspase-3 independent and involves the generation of Reactive Oxygen Species (ROS). | [8][9] |
Experimental Protocols
The following is a generalized protocol for an in vitro cytotoxicity assay, based on methods used to evaluate σ₂ receptor ligands like PB28.[6][8]
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., MCF7, Panc02)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (e.g., PB28) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Postulated Signaling Pathway
The cytotoxic effects of this compound derivatives that act as σ₂ receptor agonists are believed to be mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways.
Caption: Postulated signaling pathway for σ₂ receptor agonists derived from this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.
References
- 1. capotchem.com [capotchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-Cyclohexylpiperazine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 1-Cyclohexylpiperazine, a key intermediate in pharmaceutical synthesis. This in-depth whitepaper details the known physicochemical properties of this compound and provides robust experimental protocols for its analysis, addressing a critical knowledge gap in its application.
This compound (CAS 17766-28-8) is a versatile building block in the creation of complex organic molecules, particularly for active pharmaceutical ingredients (APIs).[1][2] Its utility, however, is intrinsically linked to its solubility in various solvent systems and its stability under diverse environmental conditions. This guide offers a foundational understanding of these parameters, crucial for formulation development, process chemistry, and regulatory compliance.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Observed Solubility | Source(s) |
| Halogenated | Chloroform | Slightly Soluble | [4][5] |
| Alcohols | Methanol | Soluble / Slightly Soluble | [4][5][6] |
| Aqueous | Water | Data not available | |
| Ethers | Diethyl Ether | Insoluble (based on piperazine) | [7] |
| Glycols | Ethylene Glycol | Freely Soluble (based on piperazine) | [7] |
Note: Data for piperazine is included to provide insights into the potential behavior of the piperazine moiety.
Stability Characteristics of this compound
The stability of this compound is a critical factor for its storage, handling, and incorporation into final drug products. It is generally considered stable under recommended storage conditions, though some sources indicate sensitivity to air.
General Stability and Storage:
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and under an inert atmosphere.[6]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
-
Hazardous Decomposition: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides (NOx).[8]
-
Physical Appearance: It is a white to light yellow or yellow-brownish low melting solid or powder.[4]
Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and pathways under stress conditions. While specific studies on this compound are not widely published, the stability of related piperazine derivatives can offer insights. For instance, benzyl piperazines have been shown to be more stable than phenyl piperazines in biological matrices.[9] The nature of the substituent on the piperazine ring plays a significant role in the overall stability of the molecule.[9]
Experimental Protocols
To empower researchers to generate specific and quantitative data, this guide provides detailed methodologies for solubility and stability testing.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is useful for early-stage drug discovery.
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate and perform serial dilutions.[10]
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[11]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation occurs is the kinetic solubility.
-
Analysis (Alternative): Alternatively, after incubation, the samples can be filtered, and the concentration in the filtrate can be determined by LC-MS/MS.[10]
Protocol 3: Forced Degradation and Stability-Indicating Method Development
This protocol outlines the process for conducting forced degradation studies to understand the stability of this compound.
-
Stress Conditions: Subject solutions of this compound to a variety of stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 75°C).
-
Photostability: Expose the compound in solution and as a solid to light under a calibrated UV/Vis light source.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 6, 12, 24 hours).
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis.
-
Analytical Method: Develop a stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Analysis: Analyze the stressed samples using the validated stability-indicating method.
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to elucidate the structure of the degradants.
Visualizing Experimental Workflows
To further clarify the logical flow of these experimental procedures, the following diagrams have been generated.
This technical guide serves as a critical resource for professionals working with this compound, providing both a summary of current knowledge and the necessary tools to conduct further in-depth investigations into its solubility and stability.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 2-Cyclohexyl-piperazine (EVT-14458798) [evitachem.com]
- 3. CAS 17766-28-8: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 17766-28-8 | TCI AMERICA [tcichemicals.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
1-Cyclohexylpiperazine: A Cornerstone in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperazine (CAS No. 17766-28-8) has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structural motif, featuring a piperazine ring N-substituted with a cyclohexyl group, imparts favorable physicochemical properties, making it a valuable precursor for a diverse range of complex molecules and active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing key synthetic transformations, experimental protocols, and its application in the development of pharmacologically active compounds.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 32-37 °C |
| ¹H NMR (CDCl₃, δ) | 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) |
| ESI-MS (m/z) | 169.2 [M+H]⁺ |
| Purity (HPLC) | >98% |
Core Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor in a variety of key organic transformations, including its own synthesis and subsequent derivatization through N-alkylation and N-arylation reactions.
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: reductive amination of cyclohexanone and alkylation of a protected piperazine.
This one-pot reaction is an efficient method for the synthesis of this compound, often utilizing a mild reducing agent like sodium triacetoxyborohydride.
Experimental Protocol:
-
To a solution of cyclohexanone (1.0 equivalent) in anhydrous dichloromethane (DCM), add piperazine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reductive Amination:
Caption: Reductive amination workflow.
This two-step process involves the initial alkylation of mono-protected piperazine with a cyclohexyl halide, followed by the removal of the protecting group.
Experimental Protocol:
-
Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine
-
To a solution of 1-Boc-piperazine (1.0 equivalent) and cyclohexyl bromide (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclohexylpiperazine.
-
-
Step 2: Deprotection
-
Dissolve the crude 1-Boc-4-cyclohexylpiperazine in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 12.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Quantitative Data for Synthesis of this compound:
| Method | Reactants | Solvent | Reagents | Yield (%) | Purity (%) |
| Alkylation of 1-Boc-piperazine | Cyclohexyl bromide, 1-Boc-piperazine | Acetonitrile | K₂CO₃ | 96.6 | 98.5 (GC) |
N-Alkylation of this compound
The secondary amine of the piperazine ring in this compound is readily alkylated with various alkyl halides, providing a straightforward method for the synthesis of diverse derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
N-Alkylation Signaling Pathway:
Caption: N-Alkylation reaction components.
N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of piperazines.
Experimental Protocol (General):
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for N-Arylation of Amines (Representative):
| Aryl Halide | Amine | Catalyst System | Base | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 94 |
| 4-Bromoanisole | Piperidine | (SIPr)Pd(methallyl)Cl | LHMDS | 93 |
Application in Drug Discovery: Synthesis of Sigma Receptor Ligands
This compound is a key precursor in the synthesis of potent and selective sigma (σ) receptor ligands.[2] These receptors are implicated in various neurological disorders and are targets for the development of novel therapeutics. A prominent example is the synthesis of PB-28, a high-affinity σ₂ receptor ligand.[2]
The synthesis of PB-28 and its analogs typically involves the N-alkylation of this compound with a suitable electrophile containing a tetralin or naphthalene moiety.[2] The affinity and selectivity of these compounds for σ₁ and σ₂ receptors are highly dependent on the nature of the substituents.
Signaling Pathway of Sigma Receptor Ligands:
Caption: Sigma receptor ligand interaction.
Conclusion
This compound is a demonstrably versatile and valuable precursor in organic synthesis. Its utility spans from the construction of novel chemical entities to the development of complex drug candidates. The synthetic methodologies outlined in this guide, particularly N-alkylation and N-arylation, provide robust and reproducible pathways to a vast array of functionalized piperazine derivatives. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
The Emerging Therapeutic Potential of 1-Cyclohexylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-cyclohexylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its unique physicochemical properties, conferred by the combination of a basic piperazine ring and a lipophilic cyclohexyl group, allow for tailored interactions with a variety of biological targets.[2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound derivatives, with a primary focus on their potential in oncology and the treatment of central nervous system (CNS) disorders. We will delve into their mechanisms of action, present quantitative biological data, detail relevant experimental protocols, and visualize key cellular pathways and workflows.
Therapeutic Applications
The therapeutic utility of this compound derivatives stems primarily from their ability to modulate the activity of sigma receptors, particularly the σ1 and σ2 subtypes.[2][3] These receptors are implicated in a wide range of cellular functions and are considered promising targets for various pathologies. Additionally, derivatives of this scaffold have shown affinity for key neurotransmitter receptors, highlighting their potential in treating neurological and psychiatric conditions.[4][5]
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives, which are often mediated through their interaction with sigma-2 (σ2) receptors. These receptors are overexpressed in numerous tumor cell lines, making them an attractive target for cancer therapy.[2][3]
One of the most extensively studied derivatives is PB28 , a mixed σ2 agonist/σ1 antagonist.[6] In breast cancer cell lines such as MCF7 and the adriamycin-resistant MCF7 ADR, PB28 inhibits cell growth with IC50 values in the nanomolar range.[6] The cytotoxic effects of PB28 are attributed to the induction of caspase-independent apoptosis.[6] Furthermore, PB28 has been shown to down-regulate the expression of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance.[6] This activity can synergize with conventional chemotherapeutic agents like doxorubicin, leading to increased intracellular drug accumulation and enhanced antitumor efficacy.[6]
Other derivatives, such as the 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, have been designed as mixed-affinity ligands for sigma receptors and human Δ⁸-Δ⁷ sterol isomerase (HSI), another target implicated in cancer cell proliferation.[7] These compounds exhibit both antiproliferative and P-gp inhibitory activity.[7] For instance, compound cis-11 from this series demonstrated significant cell death in a P-gp overexpressing cell line, both alone and in combination with doxorubicin.[7]
Central Nervous System (CNS) Disorders
The modulation of sigma receptors and other CNS targets by this compound derivatives underscores their potential in treating a range of neurological and psychiatric disorders.[5]
Derivatives of this compound have been investigated as ligands for dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.[4][8] The arylpiperazine moiety, a common feature in many CNS drugs, when combined with the this compound scaffold, can be fine-tuned to achieve desired affinities for receptors such as the dopamine D2 and serotonin 5-HT1A and 5-HT2A subtypes.[4][8] For example, certain piperazine derivatives have been designed as multi-target ligands with potential antipsychotic activity.[5]
Furthermore, the opioid receptor activity of some derivatives has been explored. MT-45, a 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a known μ-opioid receptor agonist.[9] Studies on fluorinated derivatives of MT-45 have revealed potent μ-opioid receptor agonism, highlighting the potential for developing novel analgesics, but also underscoring the need for careful evaluation of their abuse potential.[9]
Data Presentation
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| PB28 | MCF7 (Breast) | Nanomolar range | [6] |
| PB28 | MCF7 ADR (Breast, Adriamycin-Resistant) | Nanomolar range | [6] |
| Compound 88 | PC-3 (Prostate) | 31.3 ± 8.4 | [10] |
| Compound 88 | SK-N-SH (Neuroblastoma) | 32.5 ± 1.9 | [10] |
| Compound 89 | PC-3 (Prostate) | 22.6 ± 4.6 | [10] |
| Compound 89 | SK-N-SH (Neuroblastoma) | 13.8 ± 0.7 | [10] |
| cis-11 | MDCK-MDR1 (P-gp overexpressing) | Induces 50% cell death (concentration not specified as IC50) | [7] |
Table 2: Receptor Binding Affinities of this compound Derivatives
| Compound | Receptor | Kᵢ (nM) | Tissue/Cell Source | Reference(s) |
| PB28 (3) | σ1 | High affinity (exact value varies with assay) | Guinea pig brain | [3] |
| PB28 (3) | σ2 | 0.34 | Rat liver | [3] |
| PB28 (3) | σ1 | Low affinity | MCF7/MCF7 ADR cells | [6] |
| PB28 (3) | σ2 | High affinity | MCF7/MCF7 ADR cells | [6] |
| Compound 3 | σ2 | 46-fold selective vs σ1 | MCF7 cells | [3] |
| Compound 3 | σ2 | 59-fold selective vs σ1 | MCF7 ADR cells | [3] |
| Amide 36 | σ1 | 0.11 | Not specified | [11] |
| Amide 36 | σ2 | 1627-fold lower affinity vs σ1 | Not specified | [11] |
| N-cyclohexylpiperazine 59 | σ2 | 4.70 | Not specified | [11] |
| 2F-MT-45 | µ-opioid | 42 (EC50 for cAMP inhibition) | CHO cells | [9] |
| MT-45 | µ-opioid | 1300 (EC50 for cAMP inhibition) | CHO cells | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for σ1 and σ2 receptors.
Materials:
-
Receptor Source: Guinea pig brain membranes for σ1 receptors and rat liver membranes for σ2 receptors.
-
Radioligand for σ1: [³H]-(+)-Pentazocine.
-
Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine).
-
Masking Ligand for σ2 Assay: (+)-Pentazocine to block σ1 sites.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound derivative.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of haloperidol, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation. For the σ2 assay, also add (+)-pentazocine to all wells.
-
-
Incubation: Incubate the plate at a specified temperature and duration (e.g., 120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competitive binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Cell Viability (IC50) Determination using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well plates.
-
This compound derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
P-glycoprotein (P-gp) Inhibition Assay
This assay determines the ability of a compound to inhibit the P-gp efflux pump, often by measuring the intracellular accumulation of a fluorescent P-gp substrate.
Materials:
-
A cell line overexpressing P-gp (e.g., MCF7 ADR or MDCK-MDR1).
-
A fluorescent P-gp substrate (e.g., Rhodamine 123).
-
This compound derivative.
-
A known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Incubate the P-gp overexpressing cells with various concentrations of the this compound derivative or the positive control.
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Quantify the inhibition relative to the positive control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the preclinical evaluation of this compound derivatives as anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 3. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Cyclohexylpiperazine in Materials Science Research
This technical guide provides a comprehensive overview of this compound (CHP), a versatile piperazine derivative, with a focus on its emerging applications within materials science. While traditionally recognized for its role in pharmaceutical synthesis as a precursor for various active pharmaceutical ingredients (APIs) and as a potent ligand for sigma receptors, its unique structural and physicochemical properties are paving the way for its use in the development of advanced materials.[1][2] This document details its synthesis, properties, and specific applications, supported by experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties
This compound is a piperazine derivative characterized by a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.[2] This structural feature imparts a combination of lipophilicity and conformational flexibility, influencing its chemical reactivity and interactions in various systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17766-28-8 | [3][4][5] |
| Molecular Formula | C₁₀H₂₀N₂ | [3][5] |
| Molecular Weight | 168.28 g/mol | [3][5][6] |
| Appearance | White to light yellow or yellow-brownish low melting solid/powder.[6][7][8] | |
| Melting Point | 32-37 °C | [3] |
| Purity | ≥97.0% (GC) | [3] |
| InChI Key | XPDSXKIDJNKIQY-UHFFFAOYSA-N | [3][4] |
| SMILES | C1CCC(CC1)N2CCNCC2 | [3][4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) | [2] |
| Mass Spectrometry (ESI-MS) | m/z 169.2 [M+H]⁺ | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through nucleophilic substitution reactions.[2] A common and efficient method involves the use of a Boc-protection/deprotection strategy to ensure mono-alkylation of the piperazine ring.[2][9][10]
This protocol is adapted from a patented method and provides a two-step process for producing high-purity this compound.[9][10]
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
-
To a 50L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.[9]
-
Heat the mixture to reflux and maintain for 2 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature and filter.[9]
-
Concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, as a red oil (yield: 7.0 kg).[9]
Step 2: Deprotection to form this compound Hydrochloride
-
At room temperature, add the 7 kg of the intermediate from the previous step to a 50L reactor.[9]
-
Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated HCl is exothermic and generates gas; add slowly and ensure adequate ventilation.[9]
-
Gradually heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by TLC.[9]
-
After the reaction is complete, distill under reduced pressure to evaporate the solvent to dryness.[9]
-
Cool the residue and add 8 kg of isopropanol for pulping (beating). Continue stirring for 2 hours at room temperature.[9]
-
Filter the resulting solid to obtain this compound hydrochloride.[9]
Step 3: Final Product Isolation
-
Dissolve the this compound hydrochloride in water.[10]
-
Add an inorganic base (e.g., NaOH) to adjust the pH to 12-14.[10]
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude product by reduced pressure distillation to obtain pure this compound.[10] A yield of 90.1% has been reported for a similar final isolation procedure.[7]
Caption: Workflow for the synthesis of this compound.
Applications in Materials Science
This compound is a versatile building block for creating novel compounds and advanced materials.[1] Its applications in materials science are expanding, with notable uses in luminescent materials and charge transfer complexes.[2][7]
This compound can be utilized in the development of new luminescent materials.[7] A key example is its use in forming [CYP]ZnBr₄ (where CYP = this compound), a highly efficient blue luminescent lead-free halide material.[7] This material exhibits high stability and a significant photoluminescence quantum yield, making it suitable for manufacturing blue phosphors for white light-emitting diodes (LEDs).[7]
Table 3: Performance Data for [CYP]ZnBr₄ Luminescent Material
| Parameter | Value | Source(s) |
| Material | [CYP]ZnBr₄ | [7] |
| Emission Color | Blue | [7] |
| Photoluminescence Quantum Yield (PLQY) | Up to 79.22% | [7] |
| Application | Blue phosphors for white LEDs | [7] |
The following is a general procedure for the synthesis of organic-inorganic hybrid materials, such as (C₁₀H₂₂N₂)[ZnCl₄], which involves the reaction of this compound with a metal halide.[11]
-
Prepare separate solutions of this compound and the corresponding metal halide (e.g., ZnBr₂ or ZnCl₂) in a suitable solvent.
-
Slowly add the metal halide solution to the this compound solution under constant stirring.
-
Allow the mixture to react at room temperature or with gentle heating to facilitate the formation of the hybrid material.
-
The resulting crystalline product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterize the final product using techniques such as X-ray crystallography, FT-IR, and Raman spectroscopy to confirm its structure and properties.[11]
Recent studies have explored the use of this compound in the formation of charge transfer (CT) complexes.[2] These complexes have potential applications in the development of superconductors and photonic devices.[2]
This protocol describes a general method for synthesizing charge transfer complexes using this compound as an electron donor.[2]
-
Prepare a solution of this compound (donor) in a suitable organic solvent, such as acetonitrile.[2]
-
Prepare a separate solution of a π-acceptor, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or 2,3,5,6-tetrachloro-p-benzoquinone (CHL), in the same solvent.[2]
-
Mix the donor and acceptor solutions in a 1:1 stoichiometric ratio under continuous stirring.[2]
-
Continue stirring the mixture for approximately 1 hour.[2]
-
The resulting gel-like solid product is the charge transfer complex.[2]
-
Collect the solid and air-dry it.[2]
-
Characterize the complex using UV-Vis, FT-IR, and NMR spectroscopy to confirm its formation and properties.[2]
Caption: Workflow for the synthesis of charge transfer complexes.
This compound is also being explored in the creation of polymers and resins.[12] Its incorporation into polymer chains can offer improved properties such as enhanced flexibility and durability, which are crucial for various industrial applications.[12] This area of research leverages the bifunctional nature of the piperazine ring for polymerization reactions.
Relevance to Drug Development Professionals
While this guide focuses on materials science, it is important for drug development professionals to be aware of the broader applications of key intermediates like this compound. Its primary role in medicinal chemistry is as a scaffold for developing high-affinity ligands for sigma (σ) receptors, particularly the σ₂ subtype.[2][6] Derivatives of this compound have shown potential as anticancer agents and as diagnostic imaging agents for tumors.[6][13]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 3. 1-环己基哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 17766-28-8 [chemicalbook.com]
- 8. This compound | 17766-28-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 11. The organic-inorganic hybrid material this compound-1,4-diium tetrachloridozincate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Cyclohexylpiperazine from 1-Boc-piperazine
Introduction
1-Cyclohexylpiperazine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of biologically active compounds. Its synthesis from the readily available starting material, 1-Boc-piperazine, is a common transformation in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a reliable two-step process involving the alkylation of 1-Boc-piperazine with a cyclohexyl halide, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.
Synthetic Strategy
The synthesis proceeds in two key steps:
-
N-Alkylation: 1-Boc-piperazine is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to form the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate.
-
Boc Deprotection: The Boc protecting group is removed from the intermediate under acidic conditions to yield the final product, this compound, which is typically isolated as a free base or a hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate 1)
This protocol is adapted from a reported synthetic method.[1][2]
Materials:
-
1-Boc-piperazine
-
Cyclohexyl bromide
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 50 L reactor (or a suitably sized round-bottom flask), add anhydrous acetonitrile (30 kg).
-
With stirring, add 1-Boc-piperazine (5 kg, 26.84 mol), followed by potassium carbonate (4.08 kg, 29.5 mol).[1][2]
-
Add cyclohexyl bromide (4.8 kg, 29.5 mol) to the stirred suspension.[1][2]
-
Slowly heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate, as a red oily substance.[1][2]
Step 2: Synthesis of this compound hydrochloride (Intermediate 2)
This protocol describes the deprotection of the Boc group using hydrochloric acid.[1][2]
Materials:
-
tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate 1)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Isopropanol
-
Round-bottom flask
-
Stirring plate and stir bar
-
Addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
At room temperature, place the crude intermediate 1 (7 kg) into a 50 L reactor (or a suitably sized round-bottom flask).
-
Add absolute ethanol (26 kg).[2]
-
Carefully add concentrated hydrochloric acid (6.6 L) via an addition funnel. Control the rate of addition as the reaction can be exothermic.[2]
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Add isopropanol to the residue and stir to form a slurry (pulping).
-
Filter the solid product and wash with a small amount of cold isopropanol.
-
Dry the solid in an oven to yield this compound hydrochloride.
Step 3: Preparation of this compound (Free Base)
This protocol details the neutralization of the hydrochloride salt to obtain the free base.[1][2][3]
Materials:
-
This compound hydrochloride (Intermediate 2)
-
Purified water
-
20% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Reduced pressure distillation apparatus
Procedure:
-
Dissolve the this compound hydrochloride from the previous step in purified water (6 kg) in a suitable reaction vessel.[3]
-
With stirring, add 20% sodium hydroxide solution to adjust the pH to 12-14.[1][2][3]
-
Add dichloromethane (6 kg) to extract the product.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane (2 kg each time), ensuring the pH of the aqueous layer remains at 14.[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by reduced pressure distillation to obtain pure this compound.[1][2]
Data Presentation
| Parameter | Step 1: N-Alkylation | Step 2: Deprotection & Neutralization | Overall | Reference |
| Starting Material | 1-Boc-piperazine (5 kg, 26.84 mol) | tert-butyl 4-cyclohexylpiperazine-1-carboxylate (7.0 kg) | 1-Boc-piperazine (5 kg) | [1][2] |
| Product | tert-butyl 4-cyclohexylpiperazine-1-carboxylate | This compound | This compound | [1][2] |
| Yield | 7.0 kg (96.6%) | 3.1 kg | - | [1][2] |
| Purity (GC) | 98.5% | - | - | [1][2] |
| Physical Appearance | Red oily substance | Oil (Melting point ~34 °C) | Oil/Solid | [2][3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Laboratory-Scale Synthesis of 1-Cyclohexylpiperazine
Abstract
This document provides a detailed, two-step laboratory-scale protocol for the synthesis of 1-cyclohexylpiperazine, a valuable piperazine derivative used as a building block and key intermediate in medicinal chemistry.[1][2] The described method involves the N-alkylation of mono-Boc-protected piperazine with cyclohexyl bromide, followed by acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. This approach is well-documented, offers high yields, and provides good control over regioselectivity by preventing bis-alkylation.[1][3] This protocol includes reagent stoichiometry, reaction conditions, purification procedures, and characterization data. An alternative synthesis via reductive amination is also briefly discussed.
Physicochemical and Characterization Data
Summarized below are the key physical properties and expected analytical data for the final compound, this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 17766-28-8 | [4][5] |
| Molecular Formula | C₁₀H₂₀N₂ | [4][5] |
| Molecular Weight | 168.28 g/mol | [4][5] |
| Appearance | White to light yellow low-melting solid | [1] |
| Melting Point | 32-37 °C | [5] |
| Boiling Point | ~256-287 °C (at 760 mmHg) | [1] |
| Density | ~0.97 g/cm³ (estimate) | [1] |
| pKa (Predicted) | 9.25 ± 0.10 |[1] |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result | Reference(s) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) | [1] |
| ESI-MS | m/z 169.2 [M+H]⁺ | [1] |
| Purity (GC) | ≥97.0% |[5] |
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis pathway from 1-Boc-piperazine to the final product.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is designed for a laboratory scale and is based on procedures reported in the literature.[3][6] All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
Table 3: Reagents and Materials
| Reagent/Material | Grade |
|---|---|
| 1-Boc-piperazine | ≥98% |
| Cyclohexyl bromide | ≥98% |
| Potassium carbonate (K₂CO₃), anhydrous | Reagent |
| Acetonitrile (CH₃CN), anhydrous | Reagent |
| Ethanol (EtOH), absolute | Reagent |
| Hydrochloric acid (HCl), concentrated | 37% |
| Sodium hydroxide (NaOH) | Pellets |
| Dichloromethane (DCM) | ACS Grade |
| Sodium sulfate (Na₂SO₄), anhydrous | Reagent |
| Deionized water | |
| Round-bottom flasks (100 mL, 250 mL) | |
| Reflux condenser | |
| Magnetic stirrer and stir bars | |
| Heating mantle | |
| Rotary evaporator | |
| Separatory funnel | |
| Buchner funnel and filter paper | |
| Short-path distillation apparatus |
| Standard laboratory glassware | |
3.2. Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
This step involves the nucleophilic substitution of cyclohexyl bromide with 1-Boc-piperazine.
Table 4: Stoichiometry for N-Alkylation
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 1-Boc-piperazine | 186.25 | 10.0 g | 0.0537 | 1.0 |
| Cyclohexyl bromide | 163.07 | 9.65 g (7.0 mL) | 0.0592 | 1.1 |
| Potassium carbonate | 138.21 | 8.15 g | 0.0590 | 1.1 |
| Acetonitrile | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (10.0 g, 0.0537 mol), anhydrous potassium carbonate (8.15 g, 0.0590 mol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature and add cyclohexyl bromide (7.0 mL, 0.0592 mol) dropwise.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting crude oil (Intermediate: 4-Boc-1-cyclohexylpiperazine) can be used directly in the next step without further purification. The expected yield is high (>95%).[6]
3.3. Step 2: Deprotection to form this compound
This step removes the Boc protecting group under acidic conditions to yield the hydrochloride salt of the product.[6][7]
Procedure:
-
Transfer the crude intermediate from Step 1 into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add absolute ethanol (100 mL) to dissolve the oil.
-
Cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (25 mL) to the stirred solution. Caution: This is an exothermic reaction and will generate gas (isobutylene).[8] Ensure adequate ventilation and control the rate of addition.[6]
-
After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent and excess HCl under reduced pressure on a rotary evaporator.
-
The resulting solid is this compound hydrochloride.
3.4. Workup and Purification
The hydrochloride salt is neutralized to the free base, which is then extracted and purified.
Procedure:
-
Dissolve the crude this compound hydrochloride salt in deionized water (50 mL).
-
Cool the solution in an ice bath and slowly add a 20% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is 12-14 (as measured by pH paper or a pH meter).[6]
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a yellow-brownish oil or low-melting solid.[1]
-
For higher purity, the crude product can be purified by vacuum distillation.[6]
Alternative Synthesis Route: Reductive Amination
An alternative method for synthesizing this compound is the direct reductive amination of cyclohexanone with piperazine.[1][9] This one-pot reaction typically involves forming an iminium intermediate, which is then reduced in situ.
-
Reaction: Cyclohexanone + Piperazine → this compound
-
Conditions: A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used in a suitable solvent like methanol or dichloromethane, often at a controlled pH (5-6).[1][10][11]
-
Advantages: This route avoids the use of alkyl halides and protection/deprotection steps.
-
Challenges: Controlling the reaction to prevent the formation of the bis-alkylated byproduct (1,4-dicyclohexylpiperazine) can be challenging and may require a large excess of piperazine.
Safety and Handling Precautions
All reagents used in this synthesis are hazardous. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Table 5: Safety Information for Key Reagents
| Reagent | Hazard(s) | Precaution(s) |
|---|---|---|
| Cyclohexyl bromide | Flammable liquid and vapor, skin/eye irritant.[12][13] | Keep away from ignition sources. Avoid contact with skin and eyes. Handle in a fume hood.[14] |
| Potassium carbonate | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[15] | Avoid breathing dust. Wear eye protection and gloves.[15] |
| Hydrochloric acid (conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care in a fume hood. Use appropriate acid-resistant gloves and face shield. |
| Dichloromethane (DCM) | Skin and eye irritant, suspected of causing cancer. | Avoid inhalation and skin contact. Always handle in a fume hood. |
| This compound | Causes skin, eye, and respiratory irritation.[5] | Avoid contact and inhalation.[5] |
References
- 1. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 2. jgtps.com [jgtps.com]
- 3. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound = 97.0 GC 17766-28-8 [sigmaaldrich.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 1-Cyclohexylpiperazine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperazine is a versatile bifunctional molecule incorporating a secondary amine within a piperazine ring and a bulky cyclohexyl group. While not conventionally documented as a standard scavenger in solid-phase organic synthesis (SPOS), its properties suggest potential utility in specific applications. More prominently, its structure makes it an attractive building block for the solid-phase synthesis of combinatorial libraries, particularly in the development of novel therapeutics.[1][2]
This document provides detailed application notes and inferred protocols for the use of this compound in SPOS, focusing on its potential as a scavenger and its more direct application as a building block.
This compound as a Potential Scavenger
In solid-phase synthesis, scavengers are used to trap reactive species, such as carbocations, that are generated during the cleavage of protecting groups, thereby preventing side reactions with the desired product. While there is no direct literature evidence for the use of this compound as a scavenger, its secondary amine functionality suggests it could quench acidic reagents.
Hypothetical Application:
-
Scavenging Electrophiles: The secondary amine of this compound could theoretically act as a nucleophile to trap electrophilic species generated during synthesis.
-
Acid Scavenging: The basic nature of the piperazine nitrogen could allow it to act as an acid scavenger.
It is important to note that the use of this compound as a scavenger would require empirical validation to determine its efficacy and potential side reactions.
This compound as a Building Block in Solid-Phase Synthesis
A more direct and validated application of piperazine derivatives in SPOS is their use as building blocks to create diverse chemical libraries.[1][3][4] this compound can be incorporated into a growing molecule on a solid support to introduce the cyclohexylpiperazine moiety. This is particularly valuable in drug discovery for generating novel structures with potential biological activity.
The following is a detailed protocol for the incorporation of this compound onto a solid support, based on established methods for similar secondary amines and piperazine derivatives.[1][5]
Experimental Protocol: Incorporation of this compound onto a Solid Support
This protocol describes the coupling of this compound to a resin-bound molecule with an activated carboxylic acid, a common step in the synthesis of peptidomimetics and other small molecule libraries.
Materials:
-
Resin with a suitable linker and an activated carboxylic acid (e.g., pre-loaded Wang resin activated with HBTU/DIPEA)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Piperidine (for Fmoc deprotection if applicable)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the solid-phase synthesis vessel.
-
Deprotection (if applicable): If the resin-bound molecule is N-terminally protected (e.g., with Fmoc), perform deprotection. For Fmoc removal, treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual deprotection reagents.
-
Coupling of this compound:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) and DIPEA (5-7 equivalents) in DMF.
-
In a separate vessel, pre-activate the resin-bound carboxylic acid with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF for 5-10 minutes.
-
Add the this compound/DIPEA solution to the activated resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction: Monitor the reaction for the disappearance of free amine using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.
-
Further Synthesis or Cleavage: The resin-bound product containing the this compound moiety is now ready for the next synthetic step or for cleavage from the solid support.
Data Presentation: Representative Coupling Efficiency
The efficiency of coupling reactions in solid-phase synthesis is critical for the final product yield and purity. The following table provides expected values for the coupling of a secondary amine like this compound.
| Parameter | Value | Monitoring Method |
| Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's specification |
| Equivalents of this compound | 3 - 5 eq. | - |
| Equivalents of Coupling Reagent | 3 - 5 eq. | - |
| Equivalents of Base (DIPEA) | 5 - 7 eq. | - |
| Reaction Time | 2 - 4 hours | - |
| Coupling Efficiency | > 95% | Kaiser Test |
Diagrams
Logical Workflow for Solid-Phase Synthesis
The following diagram illustrates the general workflow for incorporating a building block like this compound in solid-phase synthesis.
References
Application of 1-Cyclohexylpiperazine in the Synthesis of PET Imaging Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperazine is a versatile building block in medicinal chemistry, recognized for its role in constructing high-affinity ligands for various biological targets. Its unique structural and physicochemical properties, including enhanced lipophilicity and conformational rigidity, make it a valuable scaffold in the design of therapeutic agents and imaging probes.[1] In the field of Positron Emission Tomography (PET), a non-invasive imaging technique that visualizes and quantifies biological processes at the molecular level, this compound has emerged as a key component in the synthesis of radiotracers targeting the central nervous system and cancerous tissues.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PET imaging ligands derived from this compound, with a focus on ligands targeting the sigma-2 (σ₂) receptor, a promising biomarker for tumor proliferation.[2]
Featured Application: Synthesis of a [¹¹C]-Labeled Sigma-2 Receptor PET Ligand
A prominent example of a PET ligand incorporating the this compound moiety is the carbon-11 labeled analogue of a derivative of PB28, a potent sigma receptor ligand. Specifically, the hydrophilic analogue, (-)-(S)-1-(4-(3-(1-cyclohexylpiperazin-4-yl)propyl)-5-methoxynaphthalen-1-ol), has been radiolabeled with ¹¹C for PET imaging studies. For the purpose of these application notes, we will refer to the radiolabeled product as [¹¹C]-(S)-Ligand.
Quantitative Data Summary
The following tables summarize the key quantitative data for the non-radiolabeled precursor and the final ¹¹C-labeled PET ligand, compiled from published literature.
Table 1: In Vitro Binding Affinity of the Non-Radiolabeled Ligand Precursor
| Compound | Target | Tissue/Cell Line | Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| (-)-(S)-enantiomer | σ₂ Receptor | Not Specified | 5.92 | 16-fold for σ₂ |
| (-)-(S)-enantiomer | σ₁ Receptor | Not Specified | 94.6 |
Data extracted from literature describing analogues of PB28.
Table 2: Radiosynthesis and Quality Control Parameters for [¹¹C]-(S)-Ligand
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 53% ± 7% |
| Radiochemical Purity | > 99% |
| Chemical Purity | > 99% |
| Molar Activity | > 100 GBq/μmol |
| Synthesis Time | ~40 minutes |
Data is based on the reported synthesis of a hydrophilic ¹¹C-labeled PB28 analogue.[2]
Experimental Protocols
Protocol 1: Synthesis of the Desmethyl Precursor
This protocol describes a plausible synthetic route to the desmethyl precursor required for radiolabeling, based on standard organic chemistry principles.
Materials:
-
This compound
-
1,3-Dibromopropane
-
5,8-Dimethoxy-1-tetralone
-
Sodium borohydride (NaBH₄)
-
Boron tribromide (BBr₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Alkylation of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF. Add 1,3-dibromopropane (1.2 eq) dropwise and stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain 1-(3-bromopropyl)-4-cyclohexylpiperazine.
-
Synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Dissolve 5,8-dimethoxy-1-tetralone (1.0 eq) in methanol. Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Dry the combined organic layers, filter, and evaporate the solvent to yield the alcohol.
-
Coupling Reaction: In a sealed tube, combine 1-(3-bromopropyl)-4-cyclohexylpiperazine (1.1 eq), 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq), and potassium carbonate (2.0 eq) in anhydrous DMF. Heat the mixture at 80°C for 16 hours. After cooling to room temperature, dilute with water and extract with ethyl acetate. Purify the product by column chromatography.
-
Demethylation: Dissolve the coupled product (1.0 eq) in anhydrous dichloromethane and cool to -78°C. Add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise. Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature overnight. Carefully quench the reaction with methanol at 0°C, followed by the addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry, and purify by chromatography to yield the desmethyl precursor.
Protocol 2: Automated Radiosynthesis of [¹¹C]-(S)-Ligand
This protocol outlines the automated synthesis of the ¹¹C-labeled PET ligand via O-methylation of the desmethyl precursor using [¹¹C]methyl iodide. This procedure is designed for a commercial automated radiosynthesis module.
Materials:
-
Desmethyl precursor (0.5 - 1.0 mg)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) from cyclotron
-
HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Sterile water for injection, USP
-
Ethanol for injection, USP
-
C18 Sep-Pak cartridge
-
Sterile 0.22 µm filter
Procedure:
-
Precursor Preparation: In a vial, dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of anhydrous DMF. Add a small amount of sodium hydride to deprotonate the phenolic hydroxyl group.
-
[¹¹C]Methyl Iodide Trapping: Transfer the precursor solution to the reaction vessel of the automated synthesis module. The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₄ and then to [¹¹C]CH₃I, which is subsequently trapped in the reaction vessel containing the precursor solution at low temperature (e.g., -10°C to 0°C).
-
Radiolabeling Reaction: After trapping the [¹¹C]CH₃I, seal the reaction vessel and heat it to 80-100°C for 5-10 minutes to facilitate the O-methylation.
-
Purification: After the reaction, quench the mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18) for purification. Collect the radioactive fraction corresponding to the [¹¹C]-(S)-Ligand.
-
Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline to obtain an injectable solution with ≤10% ethanol.
-
Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Protocol 3: Quality Control of [¹¹C]-(S)-Ligand
1. Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
System: A C18 analytical column with a gradient of acetonitrile and water (containing 0.1% TFA).
-
Detection: A UV detector (at a wavelength suitable for the compound's chromophore, e.g., 280 nm) in series with a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product. The retention time of the radioactive peak should match that of the non-radiolabeled reference standard. Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak.
2. Molar Activity:
-
Method: Calculated from the total radioactivity of the final product and the mass of the compound determined by analytical HPLC.
-
Procedure: Create a standard curve of known concentrations of the non-radiolabeled reference standard versus UV peak area. Determine the mass of the product in the radioactive sample from its UV peak area using the standard curve. Molar activity (GBq/µmol) is calculated by dividing the total radioactivity (in GBq) by the calculated number of moles.
3. pH:
-
Method: pH-indicator paper.
-
Procedure: Apply a small drop of the final product solution to the paper. The pH should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
4. Sterility and Endotoxin Testing:
-
Sterility: The final product should be subjected to sterility testing according to pharmacopeial standards (e.g., USP <71>). Due to the short half-life of ¹¹C, the product is typically released for use before the completion of the sterility test, which is performed retrospectively.
-
Endotoxins: Test for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test (e.g., USP <85>). The endotoxin level must be below the specified limit for parenteral drugs.
Visualizations
Caption: Experimental workflow for the synthesis of a [¹¹C]-labeled this compound derivative.
Caption: Targeted signaling pathway of a sigma-2 receptor PET ligand in cancer cells.
References
Application Notes & Protocols: 1-Cyclohexylpiperazine as a Versatile Building Block for CNS Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclohexylpiperazine is a versatile bifunctional molecule that has emerged as a crucial building block in the design and synthesis of novel ligands targeting the central nervous system (CNS).[1] Its unique structural features, including a lipophilic cyclohexyl group and a modifiable piperazine ring, make it an attractive scaffold for developing therapeutics for a range of neurological and psychiatric disorders.[1][2] The piperazine moiety can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] This document provides an overview of the applications of this compound in CNS drug discovery, with a focus on its use in developing ligands for sigma (σ) receptors and its potential in other CNS targets.
Key Physicochemical Properties
The physicochemical properties of this compound contribute to its utility as a drug scaffold.
| Property | Value | Reference |
| CAS Number | 17766-28-8 | [4] |
| Molecular Formula | C₁₀H₂₀N₂ | [4] |
| Molecular Weight | 168.28 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 28-32 °C | [4] |
| pKa (Predicted) | 9.25 ± 0.10 | [4] |
Applications in CNS Drug Discovery
The this compound moiety is a key component in a variety of CNS-active compounds, primarily targeting sigma receptors.
Sigma (σ) Receptor Ligands
Sigma receptors, particularly the σ₁ and σ₂ subtypes, are implicated in a variety of CNS functions and diseases, including neurodegeneration, pain, depression, and addiction. This compound has been extensively used as a scaffold to develop high-affinity and selective sigma receptor ligands.[5][6]
Quantitative Data: Binding Affinities of this compound Derivatives
| Compound | Target | Binding Affinity (Ki, nM) | Cell Line / Tissue | Reference |
| This compound | σ₂ | 4.70 | SK-N-SH Cells | [4] |
| PB28 | σ₁ | 0.38 | Guinea Pig Brain | [4] |
| PB28 | σ₂ | 0.68 | Rat Liver | [4] |
| Compound 3 (PB28) | σ₂ | High Affinity | Rat Liver | [6] |
| (-)-(S)-92 (a 4-methylpiperidine derivative) | σ₁ | High Selectivity vs σ₂ | Not Specified | [6] |
Opioid Receptor Ligands
Derivatives of this compound have also been investigated as opioid receptor modulators. For instance, MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a synthetic opioid receptor agonist.[7][8]
Quantitative Data: Potency of MT-45 and its Fluorinated Derivatives
| Compound | Assay | Apparent Potency (EC₅₀/IC₅₀) | Reference |
| MT-45 | β-arrestin2 recruitment | 23.1 μM | [7] |
| 2F-MT-45 | β-arrestin2 recruitment | 196 nM | [7] |
| MT-45 | Inhibition of cAMP accumulation | 1.3 μM | [7] |
| 2F-MT-45 | Inhibition of cAMP accumulation | 42 nM | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via nucleophilic substitution, a common strategy in the preparation of these compounds.[5][9][10]
Workflow for Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound.
Materials:
-
1-Boc-piperazine
-
Cyclohexyl halide (e.g., cyclohexyl bromide)
-
Inorganic base (e.g., potassium carbonate)
-
Organic solvent (e.g., anhydrous acetonitrile)
-
Acid for deprotection (e.g., concentrated hydrochloric acid)
-
Ethanol
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in an appropriate organic solvent, add the cyclohexyl halide (1.1 eq) and the inorganic base (1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine.
-
Deprotection: Dissolve the crude intermediate in an alcoholic solvent (e.g., ethanol) and add a strong acid (e.g., concentrated HCl). Heat the mixture to reflux.
-
Isolation: After the deprotection is complete, remove the solvent under reduced pressure. The resulting hydrochloride salt can be further purified.
-
Free Base Formation: Dissolve the salt in water and basify with an inorganic base (e.g., NaOH) to a pH of 12-14. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over a drying agent, filter, and concentrate to yield the final product.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Protocol 2: In Vitro Sigma Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound derivatives to sigma receptors using radioligand binding assays.[6]
Workflow for Sigma Receptor Binding Assay
Caption: Workflow for in vitro sigma receptor binding assay.
Materials:
-
Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁, [³H]-DTG for σ₂)
-
Test compounds (this compound derivatives)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Prepare a homogenate of the desired tissue in an appropriate buffer.
-
Assay Setup: In a series of tubes, add the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known sigma ligand).
-
Incubation: Incubate the tubes at a specific temperature for a set period to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC₅₀ value, and from this, the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Signaling Pathways
While the direct signaling pathway of this compound is not extensively detailed, the mechanisms of its derivatives, particularly as sigma-2 receptor agonists, have been investigated.
Postulated Signaling Pathway for σ₂ Receptor Agonist Derivatives
Caption: Postulated signaling of σ₂ receptor agonist derivatives.
Derivatives of this compound that act as σ₂ receptor agonists have been shown to induce apoptosis in cancer cells through a caspase-independent mechanism.[5] This process is often associated with an increase in reactive oxygen species (ROS) and mitochondrial dysfunction.[4] Furthermore, some derivatives can downregulate P-glycoprotein, a key transporter involved in multidrug resistance, leading to increased intracellular accumulation of chemotherapeutic agents.[5][11]
This compound is a privileged scaffold in CNS drug discovery, offering a synthetically accessible platform for the development of potent and selective ligands for various targets, most notably sigma receptors. The methodologies and data presented here provide a foundation for researchers to utilize this versatile building block in their own drug discovery efforts. The continued exploration of this compound derivatives holds promise for the development of novel therapeutics for a wide range of CNS disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 6. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 11. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Cyclohexylpiperazine Derivatives for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its derivatives have been extensively explored as ligands for sigma (σ) receptors, which are overexpressed in various tumor cell lines.[3] Notably, many this compound derivatives exhibit high affinity and selectivity for the sigma-2 (σ₂) receptor subtype, acting as agonists to induce cancer cell death through unique apoptotic pathways.[4][5]
These compounds hold promise for cancer therapy due to their ability to induce apoptosis in a manner that can be independent of caspases and the p53 tumor suppressor protein, suggesting potential efficacy in tumors resistant to conventional chemotherapeutics.[6][7] This document provides detailed application notes on the synthesis of this compound and its derivatives, protocols for their biological evaluation, and an overview of their mechanism of action in cancer cells.
Data Presentation
The following tables summarize the biological activity of selected this compound derivatives in various cancer cell lines.
Table 1: Sigma Receptor Binding Affinities of this compound and its Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Cell Line / Tissue | Reference |
| This compound | σ₂ | 4.70 | SK-N-SH Cells | [4] |
| PB28 | σ₁ | 0.38 | Guinea Pig Brain | [4] |
| PB28 | σ₂ | 0.68 | Rat Liver | [4] |
Table 2: In Vitro Anticancer Activity (IC₅₀) of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 11o | Capan-1 (Pancreatic) | 1.4 | [8] |
| Derivative 11r | Capan-1 (Pancreatic) | 5.1 | [8] |
| Derivative 11s | Capan-1 (Pancreatic) | 5.3 | [8] |
| Derivative 11f | Capan-1 (Pancreatic) | 7.3 - 11.5 | [8] |
| Derivative 3d | MCF-7 (Breast) | 43.4 | |
| Derivative 4d | MCF-7 (Breast) | 39.0 | |
| Derivative 3d | MDA-MB-231 (Breast) | 35.9 | |
| Derivative 4d | MDA-MB-231 (Breast) | 35.1 | |
| PB28 | MCF-7 (Breast) | Nanomolar range | [5] |
| PB28 | MCF-7 ADR (Doxorubicin-resistant Breast) | Nanomolar range | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN112645901A and describes a two-step synthesis of the this compound scaffold.[9][10]
Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate)
-
Reaction Setup: In a 50 L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.[9][10]
-
Reaction: Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9][10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter.[9][10]
-
Purification: Concentrate the filtrate to dryness to obtain the intermediate as a red oil. The purity can be assessed by gas chromatography (GC).[9][10]
Step 2: Deprotection to Yield this compound
-
Reaction Setup: At room temperature, place the intermediate from Step 1 into a 50 L reaction vessel. Add absolute ethanol (26 kg) and concentrated hydrochloric acid (6.6 L). Caution: The addition of concentrated hydrochloric acid is exothermic and generates gas; add it slowly and ensure adequate ventilation.[10]
-
Reaction: Gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction completion by TLC.[10]
-
Work-up: After the reaction is complete, distill under reduced pressure to remove the solvent. Cool the residue and add isopropanol (8 kg) for pulping. Continue stirring for 2 hours at room temperature.[10]
-
Isolation: Filter the solid to obtain this compound hydrochloride. Dissolve the hydrochloride salt in water and adjust the pH to 12-14 with an inorganic base (e.g., NaOH).[9]
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to obtain the crude product. Further purify by reduced pressure distillation to yield pure this compound.[9]
Protocol 2: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of derivatives from the this compound scaffold.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Reagents: Add an appropriate electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) and a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
Reaction: Stir the reaction at a suitable temperature (room temperature or elevated) for a specified time, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a generalized method for evaluating the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway
Caption: Postulated signaling pathway for sigma-2 receptor agonist-induced apoptosis in cancer cells.
Mechanism of Action
This compound derivatives primarily exert their anticancer effects by acting as agonists for the sigma-2 receptor.[3] The binding of these ligands to the sigma-2 receptor initiates a signaling cascade that leads to apoptosis in cancer cells.[7] A key feature of this pathway is its frequent independence from caspases, a family of proteases central to classical apoptosis.[5][6]
The proposed mechanism involves the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS).[11] This increase in ROS can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately resulting in cell death.[12] The caspase-independent nature of this cell death pathway makes this compound derivatives particularly promising for treating cancers that have developed resistance to conventional therapies that rely on caspase activation.[6] Furthermore, some derivatives, such as PB28, have been shown to modulate the activity of P-glycoprotein, a key transporter involved in multidrug resistance, suggesting a dual mechanism for overcoming drug resistance in cancer.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for N-Alkylation of Piperazine with Cyclohexyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective mono-N-alkylation of piperazine with cyclohexyl bromide to synthesize 1-cyclohexylpiperazine, a valuable building block in medicinal chemistry. The presented methodology focuses on a robust two-step process involving the alkylation of N-Boc-piperazine followed by deprotection. This approach ensures high selectivity for the mono-alkylated product, minimizing the formation of the undesired di-alkylated byproduct. This application note includes a summary of reaction parameters, a detailed step-by-step experimental protocol, and a workflow diagram for clarity.
Introduction
The N-alkylation of piperazine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The piperazine scaffold is a common feature in a wide range of drugs, and the nature of the substituents on the nitrogen atoms significantly influences the pharmacological properties of the molecule. The direct alkylation of piperazine can be challenging to control due to the presence of two reactive secondary amine groups, often leading to a mixture of mono- and di-alkylated products.
A reliable strategy to achieve selective mono-alkylation is the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. By temporarily blocking one of the nitrogen atoms, the alkylation can be directed to the unprotected nitrogen. Subsequent removal of the protecting group affords the desired mono-alkylated product in high yield and purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the N-alkylation of N-Boc-piperazine with cyclohexyl bromide, based on an optimized protocol.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |
| 1. N-Alkylation | Cyclohexyl bromide, 1-Boc-piperazine | Potassium carbonate, Anhydrous acetonitrile | Reflux, 2 hours | 96.6% | 98.5% | CN112645901A[1] |
| 2. Deprotection | 4-Boc-1-cyclohexylpiperazine | Concentrated hydrochloric acid, Absolute ethanol | Reflux | High | - | CN112645901A[2] |
Experimental Protocols
This section details the two-step protocol for the synthesis of this compound.
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine
Materials:
-
Cyclohexyl bromide
-
1-Boc-piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Reaction flask (e.g., 50L reactor for the cited scale, adaptable for laboratory scale)
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean, dry reaction flask equipped with a stirrer, add anhydrous acetonitrile.
-
With stirring, add 1-Boc-piperazine and anhydrous potassium carbonate to the solvent.
-
Slowly add cyclohexyl bromide to the suspension.
-
Heat the reaction mixture to reflux (the boiling point of acetonitrile, approximately 82 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Boc-1-cyclohexylpiperazine as an oil. The product can be used in the next step without further purification if the purity is high.
Step 2: Synthesis of this compound
Materials:
-
4-Boc-1-cyclohexylpiperazine
-
Concentrated hydrochloric acid (HCl)
-
Absolute ethanol
-
Reaction flask
-
Stirring apparatus
-
Heating mantle
-
Apparatus for pH measurement
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve the crude 4-Boc-1-cyclohexylpiperazine from Step 1 in absolute ethanol.
-
Slowly and carefully add concentrated hydrochloric acid to the solution while stirring. Caution: This reaction is exothermic and may generate gas.
-
Heat the reaction mixture to reflux and maintain until the deprotection is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 12-14 by the slow addition of a strong base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure if necessary.
Mandatory Visualization
Caption: Workflow for the N-alkylation of piperazine.
References
Application Notes and Protocols for the Quantification of 1-Cyclohexylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Cyclohexylpiperazine in various matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) are outlined, complete with sample preparation, instrumental parameters, and validation data.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and highly specific method for the quantification of this compound, particularly in complex matrices such as biological fluids. The following protocol is adapted from established methods for piperazine derivatives and requires derivatization to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load 1 mL of the sample (e.g., plasma, urine, or a dissolved extract) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of a 5% NH₄OH in methanol solution into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
b) Derivatization
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the tube and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
c) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TFAA derivative of this compound should be determined by analyzing a standard.
Data Presentation
Quantitative data for a similar piperazine derivative (BZP) analyzed by a comparable GC-MS method is presented below as a reference for expected performance.
| Parameter | Plasma | Urine | Cell Culture Medium |
| Linearity Range (µg/mL) | 0 - 10 | 0 - 10 | 0 - 10 |
| LOD (µg/mL) | 0.004 | 0.002 | 0.156 |
| LOQ (µg/mL) | 0.016 | 0.008 | 0.312 |
| Extraction Efficiency (%) | 79 - 96 | 90 - 108 | 76 - 101 |
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely used technique for the quantification of pharmaceutical compounds. For piperazine derivatives that lack a strong chromophore, derivatization may be necessary to enhance UV detection. Alternatively, coupling with a mass spectrometer (LC-MS) can provide high sensitivity and specificity without derivatization. This section details a reverse-phase HPLC-UV method.
Experimental Protocol
a) Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of sample, add 100 µL of 1M NaOH to basify the solution.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
b) HPLC Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a binary pump, autosampler, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 7.0) in an isocratic or gradient elution mode. The exact ratio should be optimized for the best separation. A starting point could be 60:40 (Acetonitrile:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as piperazines have some absorbance in the low UV range).
Data Presentation
The following table presents typical validation parameters for an HPLC method for a piperazine derivative (Prochlorperazine Maleate), which can be used as a benchmark.
| Parameter | Expected Value |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | ~1.76 |
| LOQ (µg/mL) | ~5.35 |
| Accuracy (Recovery %) | 98 - 102 |
| Precision (%RSD) | < 2.0 |
Experimental Workflow
Capillary Electrophoresis (CE) Method
Capillary Electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption. For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) at a low pH is a suitable approach.
Experimental Protocol
a) Sample Preparation
-
Dilute the sample in the running buffer to an appropriate concentration.
-
If the sample matrix is complex, a simple filtration step through a 0.45 µm syringe filter may be sufficient. For more complex matrices, the LLE or SPE procedures described above can be used.
b) CE Instrumentation and Conditions
-
CE System: Agilent 7100 CE system or equivalent with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 30 cm effective length).
-
Running Buffer: 100 mM phosphate buffer at pH 2.5.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
Data Presentation
Validation data for the chiral separation of other cationic piperazine derivatives by CE provides an indication of the expected performance.
| Parameter | Expected Value |
| Linearity Range (µmol/L) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.99 |
| LOD (µmol/L) | 5.9 - 11.4 |
| LOQ (µmol/L) | 18 - 34.6 |
| Precision (%RSD) | < 3.0 |
Experimental Workflow
Application Notes and Protocols for Sigma-1 and Sigma-2 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sigma receptors, initially misclassified as a subtype of opioid receptors, are now understood to be unique transmembrane proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[1][2][3] The sigma-1 receptor is a well-characterized 25 kDa protein, while the sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is an 18-20 kDa protein.[4][5] These receptors are implicated in a wide range of physiological and pathological processes. The sigma-1 receptor, a ligand-operated molecular chaperone, is involved in cellular stress responses, neuroprotection, and the modulation of various ion channels and G protein-coupled receptors.[6][7] The sigma-2 receptor is overexpressed in proliferating tumor cells, making it a significant biomarker for cancer and a target for anti-cancer therapies.[1][2][5]
Radioligand binding assays are fundamental techniques for the pharmacological characterization of sigma receptors.[3] These assays allow for the determination of receptor density (Bmax), the affinity of a radioligand for the receptor (Kd), and the affinity of unlabeled compounds for the receptor (Ki). This document provides detailed protocols for conducting saturation and competitive binding assays for both sigma-1 and sigma-2 receptors.
Signaling Pathways
The sigma-1 and sigma-2 receptors are involved in distinct signaling pathways that influence a variety of cellular functions.
Under basal conditions, the sigma-1 receptor resides at the endoplasmic reticulum (ER) where it forms a complex with the binding-immunoglobulin protein (BiP).[8][9] Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate calcium signaling between the ER and mitochondria, thereby influencing cellular bioenergetics.[8][10] It also directly interacts with and modulates the activity of several ion channels.[11]
The signaling pathways of the sigma-2 receptor are less defined but are known to be involved in the regulation of cell proliferation and cell death.[5] Activation of the sigma-2 receptor by agonists can lead to the disruption of intracellular calcium homeostasis, induction of endoplasmic reticulum stress, and increased production of reactive oxygen species (ROS), ultimately culminating in apoptotic cell death.[5] This makes sigma-2 receptor agonists potential therapeutic agents for cancer.
Data Presentation: Ligand Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of various standard and novel ligands for the sigma-1 and sigma-2 receptors.
Table 1: Sigma-1 Receptor Ligand Affinities
| Ligand | Radioligand | Tissue/Cell Line | Ki (nM) |
| (+)-Pentazocine | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 3.0 |
| Haloperidol | --INVALID-LINK---Pentazocine | Rat Brain | 3.35 |
| SA4503 | [¹¹C]SA4503 | Not Specified | High Affinity |
| BD1047 | [¹⁸F]13 | Rat Brain | >145,000-fold selectivity for S1R vs S2R |
| DTG | --INVALID-LINK---Pentazocine | Not Specified | Binds with equal affinity to σ1 and σ2 |
Table 2: Sigma-2 Receptor Ligand Affinities
| Ligand | Radioligand | Tissue/Cell Line | Ki (nM) |
| DTG | [³H]DTG | Rat Liver | 12-37 |
| Haloperidol | [³H]DTG | Jurkat Cells | 0.21 µM (IC50) |
| Ifenprodil | [³H]DTG | Mouse Lung | High Affinity |
| RHM-1 | [³H]RHM-1 | Rat Liver | Not Specified |
| ISO-1 | [¹⁸F]ISO-1 | Not Specified | High Affinity |
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays for sigma-1 and sigma-2 receptors are provided below.
Experimental Workflow: Radioligand Binding Assay
The general workflow for a radioligand binding assay is depicted below.
Protocol 1: Sigma-1 Receptor Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand for the sigma-1 receptor using --INVALID-LINK---pentazocine.[4]
Materials:
-
Tissue: Guinea pig brain or liver membranes, which have high expression of sigma-1 receptors.[4][12]
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 300 µg per assay tube.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of --INVALID-LINK---pentazocine (e.g., 0.1 to 30 nM) to wells containing the membrane preparation.
-
Non-specific Binding: Add the same increasing concentrations of --INVALID-LINK---pentazocine to wells containing the membrane preparation and 10 µM haloperidol.
-
-
Incubation: Incubate the plates at 37°C for 120 minutes.[13]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of free radioligand.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values.[14]
-
Protocol 2: Sigma-1 Receptor Competitive Binding Assay
This protocol is used to determine the inhibition constant (Ki) of an unlabeled test compound for the sigma-1 receptor.
Materials:
-
Same as Protocol 1.
-
Test Compound: A range of concentrations of the unlabeled compound to be tested.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Membrane preparation.
-
A single concentration of --INVALID-LINK---pentazocine, typically at or near its Kd value (e.g., 5 nM).[12]
-
Increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).
-
Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).
-
-
Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Sigma-2 Receptor Saturation Binding Assay
This protocol determines the Bmax and Kd for the sigma-2 receptor using the non-selective ligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) in the presence of a sigma-1 selective ligand to mask the sigma-1 sites.[3][4]
Materials:
-
Tissue: Rat liver membranes, which have a high density of sigma-2 receptors.[12][15]
-
Radioligand: [³H]DTG (specific activity ~30-60 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM) or unlabeled DTG (10 µM).[16][17]
-
All other materials are the same as in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare rat liver membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of [³H]DTG (e.g., 0.5 to 130 nM) and 100 nM (+)-pentazocine to wells containing the membrane preparation.[16]
-
Non-specific Binding: Add the same increasing concentrations of [³H]DTG, 100 nM (+)-pentazocine, and 10 µM haloperidol to wells containing the membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60-120 minutes.[16][17]
-
Filtration, Counting, and Data Analysis: Follow steps 4-6 from Protocol 1 to determine Bmax and Kd for the sigma-2 receptor.
Protocol 4: Sigma-2 Receptor Competitive Binding Assay
This protocol determines the Ki of an unlabeled test compound for the sigma-2 receptor.
Materials:
-
Same as Protocol 3.
-
Test Compound: A range of concentrations of the unlabeled compound to be tested.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 3.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 3.
-
Data Analysis: Follow step 4 from Protocol 2 to determine the IC50 and calculate the Ki value for the test compound at the sigma-2 receptor.
References
- 1. Current development of sigma-2 receptor radioligands as potential tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current development of sigma-2 receptor radioligands as potential tumor imaging agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 15. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Cell-Based Assays Using 1-Cyclohexylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperazine and its derivatives are a class of synthetic compounds that have garnered significant interest in pharmacological research, particularly in the field of oncology. These molecules often serve as scaffolds for the development of ligands targeting specific cellular receptors, most notably the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in a variety of tumor cells, making it a promising target for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound derivatives in cell-based assays to evaluate their cytotoxic and pro-apoptotic activities. Detailed protocols for key experiments, a summary of quantitative data, and visual representations of the underlying molecular mechanisms and experimental workflows are presented to guide researchers in the preclinical assessment of these compounds.
Data Presentation
The cytotoxic effects of various this compound derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several this compound derivatives, including the well-characterized sigma-2 receptor agonist, PB28.
Table 1: Cytotoxicity (IC50) of this compound Derivative PB28 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF7 | Breast Adenocarcinoma | Nanomolar range | [1][2] |
| MCF7/ADR | Doxorubicin-resistant Breast Cancer | Nanomolar range | [1] |
| C6 | Rat Glioma | Not specified | [2] |
| SK-N-SH | Human Neuroblastoma | Not specified | [2] |
| Panc-02 | Pancreatic Cancer | Not specified | [3] |
| KCKO | Pancreatic Cancer | Not specified | [3] |
| MIAPaCa-2 | Pancreatic Cancer | Not specified | [3] |
| AsPC-1 | Pancreatic Cancer | > 100 | [2] |
| Panc-1 | Pancreatic Cancer | > 100 | [2] |
| HCT116 | Colorectal Cancer | Significant antiproliferative activity | [4] |
| OVCAR3 | Ovarian Cancer | Significant antiproliferative activity | [4] |
Table 2: Cytotoxicity (EC50) of Various this compound Derivatives in Pancreatic Cancer Cell Lines
| Compound | Panc-02 (µM) | KCKO (µM) | MIAPaCa-2 (µM) | AsPC-1 (µM) | Panc-1 (µM) | BxPC-3 (µM) | KP-02 (µM) | Citation |
| PB28 | < 100 | < 100 | < 100 | > 100 | > 100 | Not specified | > 100 | [3] |
| PB221 | < 100 | < 100 | < 100 | > 100 | > 100 | Not specified | > 100 | [3] |
| PB183 | < 100 | < 100 | < 100 | > 100 | > 100 | Not specified | > 100 | [3] |
| F281 | 37 | < 100 | < 100 | 98 | > 100 | ~45 | ~45 | [3] |
| PB282 | > 100 | < 100 | < 100 | > 100 | > 100 | Not specified | > 100 | [3] |
Signaling Pathways
Activation of the sigma-2 receptor by this compound derivatives triggers a cascade of intracellular events culminating in apoptotic cell death. A key mechanism involves the production of mitochondrial Reactive Oxygen Species (ROS), which in turn leads to the activation of executioner caspases such as caspase-3.[3] Some studies also suggest that this apoptotic pathway can be caspase-independent.[1][5] Furthermore, sigma-2 receptor activation has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[6]
Experimental Workflow
A typical workflow for the in vitro evaluation of this compound derivatives involves a series of cell-based assays to determine their anti-cancer properties. This process generally starts with assessing cytotoxicity to determine the compound's potency, followed by mechanistic studies to understand how it induces cell death.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Panc-02, MCF7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations (e.g., 1 µM to 100 µM).[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of solubilization solution (e.g., a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm and 630 nm using a multi-mode microplate reader.[3]
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives
-
Caspase-Glo® 3/7 Assay Systems (or similar)
-
96-well, clear-bottom, black plates
-
Plate shaker
-
Luminometer or microplate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black plate at a density of 1 x 10^4 cells/well.[3]
-
Compound Treatment: After 24 hours, treat the cells with the this compound derivatives at the desired concentrations (e.g., 200 µM) for a specified time (e.g., 24 hours).[3] Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 90 minutes.[3]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer or microplate reader.
-
Data Analysis: The caspase-3 activity is proportional to the luminescence signal. The results can be expressed as a fold change in activity compared to the untreated control.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives as potential anti-cancer agents. By systematically assessing their cytotoxicity and elucidating their mechanism of action through key assays like MTT and caspase-3 activity, researchers can effectively identify and characterize promising lead compounds for further development. The provided protocols and data serve as a valuable resource for guiding experimental design and data interpretation in the quest for novel cancer therapeutics.
References
- 1. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of 1-Cyclohexylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of novel 1-Cyclohexylpiperazine analogs. The protocols detailed below are designed to assess the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of these compounds, with a focus on their potential applications in oncology and neuroscience, given their primary activity as sigma (σ) receptor ligands.
Introduction to this compound Analogs
This compound serves as a key structural motif in the development of ligands for sigma receptors, particularly the σ1 and σ2 subtypes.[1][2] Derivatives of this scaffold have demonstrated a range of pharmacological activities, including potential as anticancer and neuroprotective agents.[3] Notably, analogs such as PB28 have shown promise in cancer therapy by inducing cell death through mechanisms involving mitochondrial reactive oxygen species (ROS) production and caspase activation.[4] Other analogs, like MT-45, have exhibited potent analgesic properties, highlighting the diverse therapeutic potential of this chemical class.[5]
The in vivo experimental design for these analogs should be tailored to their specific biological targets and intended therapeutic indications. The following protocols provide a detailed guide for preclinical evaluation in rodent models.
General In Vivo Experimental Workflow
A systematic approach is crucial for the successful in vivo evaluation of this compound analogs. The following workflow outlines the key stages of preclinical testing.
Figure 1: General workflow for the in vivo evaluation of this compound analogs.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound analog in a relevant animal model.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation should be sterile and administered at a volume of 10 mL/kg.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Gavage: Administer a single dose (e.g., 10-50 mg/kg) using a gavage needle.
-
-
Blood Sampling: Collect serial blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the analog in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Toxicology Studies
Objective: To assess the safety profile of the this compound analog and determine the maximum tolerated dose (MTD).
Protocol: Acute Toxicity and MTD Determination
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Study Design: A dose-escalation study design is recommended. Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.
-
Dosing: Administer single doses of the analog via the intended clinical route (e.g., IV or PO).
-
Observations: Monitor animals for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption for at least 14 days.
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or produce irreversible, life-threatening toxicity.
-
Histopathology: At the end of the observation period, perform a full necropsy and collect major organs for histopathological examination.
Table 2: Parameters to Monitor in Toxicology Studies
| Parameter | Frequency |
| Clinical Signs | Daily |
| Body Weight | Daily for the first week, then weekly |
| Food and Water Consumption | Daily for the first week, then weekly |
| Hematology | At termination |
| Clinical Chemistry | At termination |
| Gross Necropsy | At termination |
| Histopathology | At termination |
Efficacy Studies: Oncology
Objective: To evaluate the anti-tumor efficacy of this compound analogs in a relevant cancer model.
Protocol: Pancreatic Cancer Xenograft Model
-
Cell Line: Human pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2) that express sigma receptors.[4]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound analog (at one or more dose levels)
-
Positive control (e.g., gemcitabine)
-
-
Dosing Regimen: Administer the compound daily or as determined by PK studies.
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI)
-
Tumor regression
-
Survival analysis
-
Table 3: Efficacy Data Presentation for Oncology Studies
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | Body Weight Change (%) |
| Vehicle | - | - | ||
| Analog A | 10 | |||
| Analog A | 30 | |||
| Gemcitabine | 50 |
Efficacy Studies: Neuroscience (Antidepressant-like Activity)
Objective: To assess the potential antidepressant-like effects of this compound analogs.
Protocol: Forced Swim Test (FST) in Mice
The Forced Swim Test is a commonly used model to screen for antidepressant-like activity.[5][6][7]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A transparent cylindrical container (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer the this compound analog or vehicle 30-60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the duration of immobility between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol: Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another widely used assay for screening potential antidepressant drugs.[1][8][9]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A suspension bar and tape.
-
Procedure:
-
Administer the compound or vehicle 30-60 minutes prior to the test.
-
Suspend each mouse by its tail from the suspension bar using adhesive tape (approximately 1 cm from the tip of the tail).
-
The test duration is 6 minutes.
-
-
Behavioral Scoring: Measure the total duration of immobility during the 6-minute test.
-
Data Analysis: Analyze the data similarly to the FST.
Table 4: Efficacy Data Presentation for Neuroscience Studies
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) ± SEM (FST) | Immobility Time (seconds) ± SEM (TST) |
| Vehicle | - | ||
| Analog B | 5 | ||
| Analog B | 15 | ||
| Fluoxetine | 20 |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for the anticancer activity of certain this compound analogs that act as σ2 receptor agonists.
Figure 2: Proposed signaling pathway for σ2 receptor agonist analogs of this compound in cancer cells.
Conclusion
The in vivo experimental designs outlined in these application notes provide a robust framework for the preclinical evaluation of this compound analogs. A thorough assessment of pharmacokinetics, safety, and efficacy in relevant animal models is essential for identifying promising candidates for further development. The provided protocols can be adapted and optimized based on the specific properties of the analog and the therapeutic area of interest.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Using tests and models to assess antidepressant-like activity in rodents | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Tail Suspension Test [jove.com]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation of 1-Cyclohexylpiperazine for Preclinical Animal Studies
Introduction
1-Cyclohexylpiperazine is a piperazine derivative investigated for its activity as a sigma (σ) receptor ligand, with potential diagnostic and therapeutic applications.[1] Effective in vivo evaluation of this compound in animal models requires the development of a safe and appropriate formulation that ensures consistent and maximal bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) studies.[2][3] The primary challenge in formulating this compound lies in its physicochemical properties, particularly its basic nature and likely poor aqueous solubility at physiological pH.
A critical first step in any preclinical formulation is the thorough characterization of the compound's physicochemical properties.[4] This data informs the selection of a suitable formulation strategy, which may range from a simple aqueous solution to more complex systems like suspensions or co-solvent-based formulations.[5] The goal is to develop a formulation that is well-tolerated by the animal species, maximizes exposure for safety testing, and is stable for the duration of the study.[6][7]
Physicochemical Properties of this compound
A comprehensive understanding of the active pharmaceutical ingredient's (API) properties is fundamental to developing a successful formulation.[8] Key characteristics for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂ | [9] |
| Molecular Weight | 168.28 g/mol | [2][9] |
| Appearance | White to yellow-brownish low melting solid/powder | [1][2] |
| Melting Point | 28-32 °C | [1][10] |
| Predicted pKa | 9.25 ± 0.10 | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][11] |
| Aqueous Solubility | Predicted to be low; pH-dependent due to basic nature | [2][12] |
The predicted pKa of 9.25 indicates that this compound is a weak base.[1][2] This property is critical for formulation design, as the compound's solubility will be significantly higher in acidic conditions where it can form a more soluble salt.
Formulation Development Strategy
The selection of an appropriate vehicle and formulation strategy is a stepwise process guided by the compound's properties and the study's objectives.[3][4] For a weakly basic compound like this compound, the initial approach should focus on determining its pH-dependent solubility to assess the feasibility of a simple aqueous solution.
Experimental Protocols
The following protocols provide detailed methodologies for preparing two common types of formulations for oral gavage administration in rodents: an acidified solution and a suspension. The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg.[13]
Protocol 1: Preparation of an Acidified Aqueous Solution
This approach is preferred if the compound can be fully solubilized at a tolerable pH, as solutions provide dose uniformity.
Objective: To prepare a 10 mg/mL clear solution of this compound in a sterile, acidified vehicle suitable for oral administration.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
0.1 N Hydrochloric Acid (HCl)
-
Analytical balance
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Dose Calculation: Calculate the total amount of this compound required for the study. For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration required is 2 mg/mL. This protocol will prepare a slightly more concentrated stock.
-
Vehicle Preparation: Add approximately 80% of the final required volume of Sterile WFI to a sterile beaker with a magnetic stir bar.
-
Compound Addition: While stirring, slowly add the accurately weighed this compound powder to the water. A cloudy mixture is expected.
-
pH Adjustment: Slowly add 0.1 N HCl dropwise to the mixture. Monitor the pH continuously. Continue adding acid until the compound is fully dissolved and the solution is clear. The target pH should be as close to neutral as possible while maintaining solubility (typically pH 3-5).
-
Final Volume Adjustment: Once the compound is dissolved, add Sterile WFI to reach the final desired volume and mix thoroughly.
-
Sterilization (Optional): If required, filter the final solution through a 0.22 µm sterile filter into a sterile container.[14]
-
Storage: Store the prepared solution in a labeled, sealed container, protected from light. Conduct stability tests to determine the appropriate storage duration and conditions.[6]
Protocol 2: Preparation of a Suspension for Oral Gavage
This is a common and effective strategy for administering poorly water-soluble compounds.[15][16] A vehicle of 0.5% methylcellulose or carboxymethylcellulose (CMC) is frequently used to ensure homogeneity.[12]
Objective: To prepare a 5 mg/mL homogenous suspension of this compound in 0.5% methylcellulose for oral administration.
Materials:
-
This compound powder
-
Methylcellulose (or Sodium CMC)
-
Sterile Water for Injection (WFI)
-
Mortar and pestle
-
Analytical balance
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring vigorously, as described by manufacturers, to avoid clumping.[12]
-
Particle Size Reduction: If the compound particles are large, gently grind the accurately weighed this compound powder in a mortar and pestle to create a fine, uniform powder.[12] This increases surface area and aids in creating a more stable suspension.
-
Levigation (Wetting): Transfer the weighed powder to a beaker. Add a very small volume of the 0.5% methylcellulose vehicle and mix with a spatula to create a smooth, uniform paste. This wetting step is crucial for preventing particle aggregation.[7]
-
Gradual Dilution: While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. For improved stability, a homogenizer can be used.
-
Storage and Use: Store the suspension in a labeled, sealed container at 2-8°C. Always stir vigorously or vortex immediately before each dose administration to ensure homogeneity and accurate dosing.
| Formulation Component | Protocol 1: Acidified Solution | Protocol 2: Suspension | Purpose |
| API | This compound | This compound | Active Pharmaceutical Ingredient |
| Primary Vehicle | Sterile Water for Injection | 0.5% (w/v) Methylcellulose | Carrier medium |
| Solubilizing Agent | 0.1 N Hydrochloric Acid | N/A | Increases solubility by salt formation |
| Suspending Agent | N/A | Methylcellulose | Increases viscosity to prevent settling |
Administration Protocol: Oral Gavage in Rats
Objective: To accurately administer the prepared formulation into the stomach of a rat.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1-3 mL)
-
Stainless-steel, ball-tipped oral gavage needle (size appropriate for rat weight)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat immediately before dosing to calculate the precise volume to be administered. Fasting the animal overnight may be required depending on the study design.[15]
-
Dose Preparation: Vigorously mix the formulation (especially if a suspension) to ensure homogeneity. Draw the calculated volume into the syringe.
-
Restraint: Gently but firmly restrain the rat, ensuring the head and body are held in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Gently introduce the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.[15]
-
Administration: Once the needle is correctly positioned, slowly administer the formulation. The volume should not exceed recommended limits (e.g., 10 mL/kg) to avoid overdistension of the stomach.[13][17]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress or complications.[15]
References
- 1. This compound | 17766-28-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Formulation Development [sgs.com]
- 6. altasciences.com [altasciences.com]
- 7. benchchem.com [benchchem.com]
- 8. agnopharma.com [agnopharma.com]
- 9. This compound | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of 1-Cyclohexylpiperazine in Agrochemical Synthesis: A Review of Potential Uses and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylpiperazine is a versatile heterocyclic amine that serves as a valuable intermediate in various fields of chemical synthesis. While its application is well-documented in the pharmaceutical industry, its direct role in the synthesis of commercialized agrochemicals is not extensively reported in publicly available literature. This document provides a comprehensive overview of the potential applications of this compound in agrochemical discovery, drawing parallels from the established use of the broader piperazine class of compounds in pesticides. Detailed protocols for the synthesis of this compound are also presented, providing researchers with the necessary information to produce this key building block for further investigation.
Introduction
The piperazine scaffold is a privileged structure in medicinal and agrochemical research, known for imparting favorable physicochemical properties such as improved solubility and bioavailability.[1] Many piperazine-containing compounds have demonstrated excellent biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] this compound, with its unique combination of a lipophilic cyclohexyl group and a reactive piperazine core, presents an interesting structural motif for the design of novel agrochemicals. Although direct examples of its use in commercial agrochemicals are scarce in the literature, its potential as a synthetic intermediate remains high. This document explores these potential applications and provides detailed synthetic methodologies.
Potential Applications in Agrochemicals
The introduction of a cyclohexyl group to the piperazine ring can significantly influence the biological activity and physical properties of a molecule. The lipophilicity of the cyclohexyl moiety can enhance the penetration of the potential agrochemical through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. The piperazine ring offers a versatile handle for further chemical modifications, allowing for the attachment of various pharmacophores to target specific biological pathways in pests and weeds.
Based on the known activities of other piperazine derivatives, this compound could potentially be utilized in the synthesis of:
-
Fungicides: The piperazine ring is a component of several known fungicides. By functionalizing the second nitrogen atom of this compound with moieties known to inhibit fungal growth, novel fungicidal candidates could be developed.
-
Insecticides: Piperazine derivatives have been explored for their insecticidal properties. The cyclohexyl group could contribute to the neurotoxicity of a compound by facilitating its interaction with insect nerve receptors.
-
Herbicides: The development of new herbicides with novel modes of action is crucial to combat weed resistance. The unique steric and electronic properties of this compound could be leveraged to design molecules that inhibit essential plant enzymes.
Synthesis of this compound
The synthesis of this compound is a critical first step for its use as a building block. Several synthetic routes have been reported, with the following being a common and efficient method.
Synthetic Pathway Overview
The synthesis typically involves the reaction of a cyclohexyl-containing electrophile with a protected piperazine, followed by deprotection. A common approach utilizes the reaction of cyclohexyl halide with 1-Boc-piperazine, followed by the removal of the Boc protecting group.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Boc-1-cyclohexylpiperazine
This protocol describes the synthesis of the N-Boc protected intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclohexyl bromide | 163.07 | 4.8 kg | 29.5 mol |
| 1-Boc-piperazine | 186.25 | 5.0 kg | 26.84 mol |
| Anhydrous acetonitrile | 41.05 | 30 kg | - |
| Potassium carbonate | 138.21 | 4.08 kg | 29.5 mol |
Procedure:
-
To a 50 L reactor, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, as a red oil.
Expected Yield: Approximately 7.0 kg (96.6% yield) with a purity of 98.5% as determined by Gas Chromatography (GC).
Protocol 2: Synthesis of this compound Hydrochloride
This protocol details the deprotection of the intermediate to form the hydrochloride salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount |
| 4-Boc-1-cyclohexylpiperazine | 268.41 | 7.0 kg |
| Absolute ethanol | 46.07 | 26 kg |
| Concentrated hydrochloric acid | 36.46 | 6.6 L |
Procedure:
-
In a 50 L reactor, dissolve the 4-Boc-1-cyclohexylpiperazine (7.0 kg) obtained from the previous step in absolute ethanol (26 kg) at room temperature.
-
Slowly add concentrated hydrochloric acid (6.6 L), controlling the addition rate as the reaction is exothermic and generates gas.
-
After the addition is complete, gradually heat the mixture to reflux temperature.
-
After the reaction is complete (monitored by TLC), cool the mixture and distill off the solvent.
-
The resulting residue is then slurried with isopropanol and filtered to obtain solid this compound hydrochloride.
Protocol 3: Preparation of this compound (Free Base)
This protocol describes the conversion of the hydrochloride salt to the free base.
Materials:
| Reagent | Amount |
| This compound hydrochloride | Solid from previous step |
| Water | Sufficient to dissolve |
| Sodium hydroxide or Potassium hydroxide | To adjust pH |
| Dichloromethane or Chloroform | For extraction |
Procedure:
-
Dissolve the this compound hydrochloride in water.
-
Adjust the pH of the solution to 12-14 by adding an inorganic base such as sodium hydroxide or potassium hydroxide.
-
Extract the aqueous solution with a suitable organic solvent like dichloromethane or chloroform.
-
Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by reduced pressure distillation to yield pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| 4-Boc-1-cyclohexylpiperazine | C15H28N2O2 | 268.41 | 98.5 (GC) | 96.6 |
| This compound | C10H20N2 | 168.28 | >98 | - |
Logical Workflow for Synthesis
References
Application Notes and Protocols for the Development of Novel Analgesics Using 1-Cyclohexylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel analgesics with improved efficacy and safety profiles is a paramount challenge in modern medicine. The 1-cyclohexylpiperazine scaffold has emerged as a promising starting point for the development of a new generation of pain therapeutics. Derivatives of this core structure have demonstrated significant analgesic properties, potentially acting through modulation of key pain signaling pathways, including the mu-opioid and sigma-2 receptor systems.[1] This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, characterization, and preclinical evaluation of novel analgesic candidates based on the this compound moiety.
Mechanism of Action and Therapeutic Rationale
The analgesic effects of this compound derivatives are believed to be mediated through at least two primary molecular targets:
-
Mu-Opioid Receptors (MOR): Activation of MORs, which belong to the G protein-coupled receptor (GPCR) family, is a well-established mechanism for potent analgesia.[2][3] Ligand binding to MORs initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, modulates downstream effectors, ultimately leading to a reduction in neuronal excitability and nociceptive signal transmission.[2]
-
Sigma-2 (σ2) Receptors: The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is increasingly recognized as a novel target for pain modulation.[4][5][6] Preclinical studies have shown that σ2R/TMEM97 ligands can produce robust and long-lasting relief from neuropathic pain.[5][6] While the precise signaling mechanism is still under investigation, it is thought to involve the modulation of intracellular calcium signaling and the integrated stress response.[6]
The potential for dual-target engagement of both MOR and σ2 receptors by a single this compound-based molecule presents an attractive therapeutic strategy. This polypharmacological approach could lead to synergistic analgesic effects, a broader spectrum of activity against different pain modalities, and potentially a reduced side-effect profile compared to conventional opioids.
Data Presentation: In Vitro and In Vivo Activity of Exemplar Compounds
The following tables summarize key quantitative data for representative compounds, illustrating the potential of the this compound scaffold.
Table 1: In Vitro Receptor Binding Affinity
| Compound ID | Target | Kᵢ (nM) | Radioligand | Source |
| Example Compound A | Mu-Opioid Receptor | 15.2 | [³H]-DAMGO | Fictional Data |
| Example Compound A | Sigma-2 Receptor | 8.7 | [³H]-DTG | Fictional Data |
| Example Compound B | Mu-Opioid Receptor | 5.8 | [³H]-DAMGO | Fictional Data |
| Example Compound B | Sigma-2 Receptor | 25.1 | [³H]-DTG | Fictional Data |
| Morphine | Mu-Opioid Receptor | 2.5 | [³H]-DAMGO | Fictional Data |
| Siramesine | Sigma-2 Receptor | 0.12 | [³H]-DTG | [4] |
Table 2: In Vitro Functional Activity
| Compound ID | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Source |
| Example Compound A | MOR cAMP Inhibition | 35.4 | 92 | DAMGO | Fictional Data |
| Example Compound B | MOR cAMP Inhibition | 12.1 | 98 | DAMGO | Fictional Data |
| Morphine | MOR cAMP Inhibition | 8.9 | 100 | DAMGO | Fictional Data |
Table 3: In Vivo Analgesic Efficacy
| Compound ID | Pain Model | ED₅₀ (mg/kg, i.p.) | Route of Admin. | Species | Source |
| Example Compound A | Hot Plate Test | 2.5 | i.p. | Mouse | Fictional Data |
| Example Compound A | Formalin Test (Phase II) | 1.8 | i.p. | Rat | Fictional Data |
| Example Compound B | Hot Plate Test | 1.2 | i.p. | Mouse | Fictional Data |
| Example Compound B | Formalin Test (Phase II) | 0.9 | i.p. | Rat | Fictional Data |
| Morphine | Hot Plate Test | 5.0 | i.p. | Mouse | Fictional Data |
Experimental Protocols
Protocol 1: Synthesis of a Novel this compound Derivative
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other suitable electrophile)
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Mu-Opioid Receptor (MOR) cAMP Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following agonist stimulation of MOR.
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
A known MOR agonist (e.g., DAMGO).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Plate the hMOR-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of the test compound and the reference agonist (DAMGO).
-
Add the test compound to the cells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the reference agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cAMP production for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: In Vitro Sigma-2 (σ2) Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (a rich source of σ2 receptors).[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[7]
-
[³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.
-
(+)-Pentazocine to mask binding to σ1 receptors.[8]
-
Non-labeled DTG for determining non-specific binding.
-
Test compound.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), assay buffer, a fixed concentration of (+)-pentazocine (to saturate σ1 receptors), and the test compound at various concentrations.[7]
-
Initiate the binding reaction by adding a fixed concentration of [³H]-DTG (e.g., 5 nM).[9]
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of non-labeled DTG (e.g., 10 µM).[9]
-
Incubate the plate at room temperature for 120 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.
Protocol 4: In Vivo Hot Plate Analgesia Test
This test assesses the central analgesic activity of a compound in response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylindrical restrainer.
-
Test animals (e.g., male Swiss Webster mice).
-
Test compound and vehicle control.
-
Positive control (e.g., morphine).
-
Timer.
Procedure:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[10][11]
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time after drug administration (e.g., 30 minutes), place a mouse on the hot plate and start the timer immediately.[10]
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[10][12]
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is the latency to response.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage in animals that do not respond.[10][11]
-
Record the latency to response for each animal. A significant increase in latency compared to the vehicle-treated group indicates an analgesic effect.
Protocol 5: In Vivo Formalin Test
This model assesses the analgesic effect of a compound on both acute (neurogenic) and persistent (inflammatory) pain.
Materials:
-
Formalin solution (e.g., 5% in saline).
-
Observation chamber with a mirror to allow for an unobstructed view of the paws.
-
Test animals (e.g., male Sprague-Dawley rats).
-
Test compound and vehicle control.
-
Positive control (e.g., morphine).
-
Timer and video recording equipment (optional).
Procedure:
-
Allow the animals to acclimate to the observation chambers for at least 15-30 minutes.[13]
-
Administer the test compound, vehicle, or positive control to the animals.
-
After the appropriate pre-treatment time, inject a small volume of formalin solution (e.g., 50 µl for rats) subcutaneously into the plantar surface of one hind paw.[13]
-
Immediately return the animal to the observation chamber and start the timer.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
A significant reduction in the duration of nocifensive behaviors in either phase compared to the vehicle-treated group indicates an analgesic effect.
Visualizations
References
- 1. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of 1-Cyclohexylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-cyclohexylpiperazine using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, higher yields in shorter reaction times, and the potential for automated, multi-step synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Traditional batch synthesis of this compound can be time-consuming and may present challenges in scalability and safety. Continuous flow chemistry provides a robust alternative, enabling precise control over reaction parameters and leading to a more efficient and reproducible synthesis. Recent advancements have demonstrated the potential for high-yield production of this compound in a significantly reduced timeframe using microreactor systems.[1]
This protocol outlines a two-step continuous flow process adapted from established batch synthesis methodologies.[2][3] The process involves the N-alkylation of mono-Boc-protected piperazine with a cyclohexyl halide, followed by an in-line deprotection to yield the final product.
Reaction Pathway
The synthesis of this compound via this flow chemistry protocol proceeds in two main stages:
-
N-Alkylation: 1-Boc-piperazine is reacted with a cyclohexyl halide in the presence of a base to form the protected intermediate, 1-Boc-4-cyclohexylpiperazine.
-
Deprotection: The Boc protecting group is removed from the intermediate using an acidic solution to yield this compound.
Caption: Reaction pathway for the two-step synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
1-Boc-piperazine
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl) in dioxane (e.g., 4 M solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps
-
Heated flow reactor coil (e.g., PFA or stainless steel tubing) with temperature controller
-
Back pressure regulator
-
T-mixer
-
Second flow reactor coil (can be at room temperature)
-
Collection vessel
-
In-line purification system (optional, e.g., liquid-liquid separator)
Protocol 1: Continuous Flow N-Alkylation and Deprotection
This protocol outlines the complete, telescoped synthesis of this compound.
1. Reagent Preparation:
-
Solution A (Organic Phase): Prepare a solution of 1-Boc-piperazine (e.g., 0.5 M) and cyclohexyl bromide (e.g., 0.55 M, 1.1 equivalents) in acetonitrile.
-
Solution B (Base Slurry): Prepare a well-stirred slurry of potassium carbonate (e.g., 1.5 M, 3 equivalents) in acetonitrile. Note: A packed bed reactor with solid potassium carbonate can be an alternative to a slurry.
-
Solution C (Acidic Quench): 4 M HCl in dioxane.
2. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure and leak-proof.
-
Pressurize the system to approximately 10 bar using the back pressure regulator to prevent solvent boiling at elevated temperatures.
Caption: Experimental workflow for the continuous synthesis of this compound.
3. Reaction Execution:
-
Alkylation Step:
-
Set the temperature of the first heated coil reactor to 120°C.
-
Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min).
-
The combined stream flows through the heated coil reactor. The residence time can be calculated based on the reactor volume and total flow rate. For a 10 mL reactor, a 1.0 mL/min flow rate gives a 10-minute residence time.
-
-
Deprotection Step:
-
The output stream from the first reactor is mixed with Solution C at a T-mixer. The flow rate of Solution C should be adjusted to ensure complete deprotection (e.g., 0.2 mL/min).
-
The combined stream then passes through the second coil reactor at room temperature to ensure the reaction goes to completion.
-
4. Product Collection and Work-up:
-
The product stream exiting the back pressure regulator is collected in a vessel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or chromatography if necessary.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the continuous flow synthesis of this compound, based on literature data and theoretical adaptation.[1][2][3]
| Parameter | Value | Unit | Notes |
| Alkylation Stage | |||
| 1-Boc-piperazine Conc. | 0.5 | M | In Acetonitrile |
| Cyclohexyl bromide Conc. | 0.55 | M | 1.1 equivalents |
| Base | K₂CO₃ | - | Slurry or packed bed |
| Reactor Temperature | 120 | °C | |
| Residence Time | 10 - 30 | min | |
| Deprotection Stage | |||
| Acid | 4 M HCl in dioxane | - | |
| Reactor Temperature | Ambient | °C | |
| Residence Time | 5 - 10 | min | |
| Overall | |||
| Expected Yield | >85 | % | [1] |
| Total Residence Time | 15 - 40 | min |
Conclusion
The described continuous flow methodology provides a rapid, efficient, and scalable approach to the synthesis of this compound. The precise control over reaction conditions afforded by flow chemistry allows for high yields and purity while minimizing reaction times. This protocol serves as a robust starting point for researchers and professionals in drug development, offering a modern alternative to traditional batch processing. Further optimization of parameters such as concentration, temperature, and residence time may lead to even greater efficiencies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclohexylpiperazine for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
N-Alkylation of Piperazine with a Cyclohexyl Halide: This involves the reaction of piperazine (or a mono-protected derivative) with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. To achieve high mono-alkylation selectivity and yield, a Boc-protection/deprotection strategy is often employed.[1][2][3]
-
Reductive Amination of Cyclohexanone with Piperazine: This method involves the reaction of cyclohexanone with piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[1][4]
A less common alternative is the Grignard reagent approach, which involves reacting piperazine with cyclohexylmagnesium bromide. This method offers a halogen-free pathway but requires strict anhydrous conditions.[1]
Q2: How can I avoid the formation of the bis-alkylated byproduct (1,4-dicyclohexylpiperazine)?
A2: The formation of 1,4-dicyclohexylpiperazine is a common side reaction when using unprotected piperazine. To favor mono-alkylation and improve the yield of this compound, you can:
-
Use a 1:1 molar ratio of piperazine to the cyclohexyl halide. [1]
-
Employ a mono-protected piperazine, such as 1-Boc-piperazine. This is the most effective method to ensure high regioselectivity. The Boc group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The Boc group is then removed in a subsequent deprotection step.[1][2]
Q3: My yield from the reductive amination of cyclohexanone is low. What are the potential causes and solutions?
A3: Low yields in reductive amination can stem from several factors. Here are some common causes and troubleshooting tips:
-
Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. The reaction is optimally carried out at a weakly acidic pH of 5-6, which can be maintained using acetic acid.[1]
-
Inefficient or Degraded Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the ketone.[4] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material has been consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[4]
-
Side Reactions: The primary side reaction is the reduction of cyclohexanone to cyclohexanol. Using a selective reducing agent like STAB minimizes this.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in N-alkylation reaction | - Formation of bis-alkylated byproduct.- Incomplete reaction.- Side reactions from prolonged heating (e.g., elimination). | - Use 1-Boc-piperazine for mono-alkylation.- If using unprotected piperazine, maintain a strict 1:1 molar ratio with the cyclohexyl halide.[1]- Monitor the reaction by TLC to ensure completion.- Control reaction temperature (typically 80-100°C) and avoid unnecessarily long reaction times.[1] |
| Difficulty in removing the Boc protecting group | - Incomplete deprotection reaction.- Inefficient deprotection agent. | - Ensure sufficient reaction time (e.g., 2-4 hours).- Use an appropriate deprotection agent and concentration. 20% TFA in DCM or 4 M HCl in dioxane are effective.[1] |
| Presence of unreacted starting materials in the final product | - Insufficient reaction time or temperature.- Inefficient mixing.- Poor quality of reagents. | - Monitor the reaction to completion using TLC or GC.- Ensure adequate stirring throughout the reaction.- Use high-purity starting materials and solvents. |
| Product is an oil instead of a solid | - Presence of impurities.- The product itself is a low-melting solid. | - Purify the crude product by vacuum distillation or column chromatography.[2][6]- this compound has a reported melting point of around 34°C, so it may appear as an oil at or slightly above room temperature.[3][6] |
| Formation of emulsions during aqueous workup | - Similar densities of aqueous and organic layers. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Filter the mixture through a pad of celite.[5] |
Quantitative Data Summary
Table 1: Comparative Yields for N-Alkylation of Piperazine under Various Conditions
| Cyclohexyl Halide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Bromide | Acetonitrile | K₂CO₃ | 80 | 12 | 78 |
| Chloride | DMF | NaOH | 100 | 24 | 65 |
| Bromide | Toluene | Et₃N | 110 | 18 | 72 |
Data adapted from a representative synthesis.[1]
Table 2: Efficiency of Deprotection Agents for Boc-Protected this compound
| Agent | Concentration | Time (h) | Yield (%) | Purity (%) |
| TFA | 20% v/v in DCM | 2 | 92 | 98 |
| HCl (in dioxane) | 4 M | 4 | 88 | 95 |
Data adapted from a representative synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc-Protection Strategy
This protocol is adapted from patent CN112645901A.[2][3]
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine
-
To a reaction vessel, add cyclohexyl bromide (1.1 eq), anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq) under stirring.
-
Slowly heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts.
-
Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine. A reported yield for this step is 96.6%.[2][6]
Step 2: Deprotection of 4-Boc-1-cyclohexylpiperazine
-
Dissolve the 4-Boc-1-cyclohexylpiperazine from Step 1 in absolute ethanol.
-
Slowly add concentrated hydrochloric acid. Caution: This reaction is exothermic and produces gas.
-
Gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Add isopropanol to the residue and stir to form a slurry (pulping).
-
Filter the solid to obtain this compound hydrochloride.
Step 3: Neutralization to this compound (Free Base)
-
Dissolve the this compound hydrochloride in water.
-
Adjust the pH to 12-14 using a 20% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
This is a general guideline for reductive amination.
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add piperazine (1.1 eq).
-
Add a catalytic amount of acetic acid to maintain a pH of 5-6.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Synthesis workflow for this compound via the Boc-protection strategy.
Caption: General workflow for the reductive amination synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 1-Cyclohexylpiperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Cyclohexylpiperazine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include unreacted starting materials such as cyclohexyl halide and 1-Boc-piperazine, as well as byproducts from the nucleophilic substitution reaction.[1][2] Solvents used in the synthesis and workup, like acetonitrile, isopropanol, dichloromethane, or ethanol, may also be present as residual impurities.[1][2]
Q2: My purified this compound is a yellow to brownish low-melting solid. Is this normal?
A2: The appearance of this compound is typically described as a white to light yellow or yellow-brownish low melting solid or powder.[3][4] While a slight yellow tint may be acceptable depending on the required purity, a distinct yellow-brownish color could indicate the presence of impurities. Further purification may be necessary if a higher purity, colorless product is required.
Q3: What are the key safety precautions to consider when handling this compound?
A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid formation of dust and aerosols.[5] It is also incompatible with strong oxidizing agents.[5]
Q4: What is the melting point of this compound, and why is it important for purification?
A4: The melting point of this compound is in the range of 28-37 °C.[3][4][7] This low melting point means that the compound can exist as a solid or a semi-solid/oily product at or near room temperature.[2][3] This property is crucial when choosing a purification method. For instance, during distillation, the receiving flask may need to be warmed to prevent the product from solidifying in the condenser and collection adapter.[1]
Troubleshooting Guide
Problem 1: Low purity of this compound after a single distillation.
| Potential Cause | Troubleshooting Steps |
| Inefficient Separation | The boiling points of impurities are too close to that of this compound. |
| Solution 1: Fractional Distillation: If the boiling points of the impurities are close to that of the product, a fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings) can provide better separation. | |
| Solution 2: Purification via Salt Formation: Convert the crude this compound to its hydrochloride salt.[1][2] This solid salt can be purified by recrystallization or pulping with a suitable solvent like isopropanol to remove non-basic impurities.[1] The purified salt is then neutralized with a base to regenerate the pure free base, which can be further purified by a final distillation.[1][2] | |
| Thermal Decomposition | The compound may be degrading at the distillation temperature. |
| Solution: Reduced Pressure Distillation: this compound should be distilled under reduced pressure (vacuum distillation) to lower its boiling point and prevent thermal decomposition.[1][8] A high vacuum (e.g., using an oil pump) is recommended.[1] |
Problem 2: Product discoloration (yellow or brown) after purification.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidized Impurities | Trace impurities may be susceptible to air oxidation at high temperatures during distillation. |
| Solution 1: Use of Antioxidants: While not explicitly mentioned in the provided literature for this specific compound, adding a small amount of a high-boiling antioxidant to the distillation pot can sometimes prevent the formation of colored impurities. This should be tested on a small scale first. | |
| Solution 2: Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] | |
| Contamination from Synthesis | Colored byproducts from the synthesis may not have been completely removed. |
| Solution: Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable organic solvent and treat it with activated carbon. The carbon can adsorb colored impurities. Filter off the carbon and then proceed with distillation. This should be done with caution as activated carbon can also adsorb the product, leading to lower yields. |
Quantitative Data Summary
The following table summarizes the purity and yield data for this compound purification as found in the provided search results.
| Purification Method | Purity Achieved | Yield | Source |
| Reduced Pressure Distillation | 98.5% (by GC) | 96.6% (for the synthesis step leading to the crude product) | [1][2] |
| Purification via Hydrochloride Salt and subsequent Distillation | >98.0% (by GC) | 90.1% (for the deprotection and purification step) | [4][10] |
Experimental Protocols
Protocol 1: Purification by Reduced Pressure Distillation
This protocol is based on methods described in patent literature.[1][2]
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a heating mantle with a stirrer for the distillation flask and an oil bath for uniform heating.
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to a vacuum pump (an oil pump is recommended for high vacuum).[1]
-
Gradually reduce the pressure to the desired level (e.g., below 4 x 10-2 Pa as mentioned in one patent).[1]
-
Begin heating the distillation flask while stirring.
-
To prevent solidification in the condenser, it may be necessary to circulate warm water (e.g., 40 °C) through it.[1]
-
Collect the fraction that boils at the expected temperature under the applied pressure. For this compound, a fraction boiling between 100-120 °C at a high vacuum is collected.[1]
-
For higher purity, a second distillation (redistillation) of the collected fraction can be performed using the same method.[1]
-
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol involves the conversion of the basic amine to its hydrochloride salt, which can be more easily purified by crystallization or washing.[1][4]
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as absolute ethanol.[2]
-
Slowly add concentrated hydrochloric acid to the solution. This reaction is exothermic and may produce gas, so the addition should be controlled carefully.[2]
-
The this compound hydrochloride salt will precipitate out of the solution.
-
-
Purification of the Salt:
-
The precipitated solid can be collected by filtration.
-
To further purify the salt, it can be pulped (slurried) with a solvent like isopropanol, which helps to dissolve some of the impurities.[1]
-
Filter the purified hydrochloride salt and dry it.
-
-
Regeneration of the Free Base:
-
Dissolve the purified this compound hydrochloride in water.[2][3]
-
Adjust the pH of the aqueous solution to 12-14 by adding a strong base like sodium hydroxide.[1][2][3]
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[2][3]
-
Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude, purified this compound.[2][3]
-
-
Final Purification:
Visualization
The following diagram illustrates the general workflow for the purification of this compound, incorporating the two main strategies discussed.
Caption: Purification workflow for this compound.
References
- 1. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 17766-28-8 [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. How To [chem.rochester.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 17766-28-8 | TCI AMERICA [tcichemicals.com]
Technical Support Center: N-Alkylation of 1-Cyclohexylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 1-cyclohexylpiperazine. Our goal is to help you minimize side product formation, optimize reaction yields, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of this compound?
The primary side products in the N-alkylation of this compound are the di-alkylated product and a quaternary ammonium salt.[1][2] Di-alkylation occurs when the second nitrogen atom of the piperazine ring undergoes alkylation. Quaternary salt formation results from the over-alkylation of the desired mono-alkylated product, leading to a positively charged species.[3]
Q2: What factors contribute to the formation of these side products?
Several factors can promote the formation of unwanted side products:
-
Stoichiometry: An excess of the alkylating agent significantly increases the likelihood of both di-alkylation and quaternary salt formation.[3]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable di-substituted product.[2]
-
Base Strength: Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[2]
-
Reaction Time: Prolonged reaction times can lead to over-alkylation.[1]
Q3: How can I selectively achieve mono-alkylation and avoid di-alkylation?
Controlling selectivity is crucial for maximizing the yield of the desired mono-alkylated product. Key strategies include:
-
Use of a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be subsequently removed.[1][4]
-
Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor mono-alkylation.[4]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[4]
Q4: What are the recommended bases and solvents for this reaction?
The choice of base and solvent is critical for success.
-
Bases: Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize the deprotonation of the mono-alkylated product, thus reducing di-alkylation.[2]
-
Solvents: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants.[1]
Q5: Is there an alternative to direct N-alkylation to avoid these side products?
Yes, reductive amination is an excellent alternative that can prevent the formation of quaternary ammonium salts.[3][4] This method involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product. | * Significant formation of di-alkylated byproduct.[2]* Formation of a water-soluble quaternary ammonium salt.[3]* Incomplete reaction. | * Use a 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the piperazine.[1]* Add the alkylating agent slowly to the reaction mixture.[4]* Consider using N-Boc-1-cyclohexylpiperazine for controlled mono-alkylation.[1]* Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6] |
| Presence of a significant amount of di-substituted byproduct. | * High reaction temperature.[2]* Use of a strong base.[2]* Prolonged reaction time.[1]* Excess of alkylating agent.[3] | * Conduct the reaction at the lowest feasible temperature.[2]* Use a milder base such as potassium carbonate or sodium bicarbonate.[2]* Monitor the reaction progress and stop it once the starting material is consumed.[6]* Ensure precise control over the stoichiometry of your reactants.[2] |
| Product is difficult to extract from the aqueous phase during work-up. | * Formation of a water-soluble quaternary ammonium salt.[3]* Protonation of the desired product, forming a salt. | * During work-up, adjust the pH of the aqueous layer to be basic (pH 9-12) to ensure the product is in its free base form before extraction with an organic solvent.[5]* If quaternary salt formation is suspected, consider alternative purification methods like ion-exchange chromatography. |
| Reaction does not proceed to completion. | * Poor solubility of reactants.* Insufficiently strong base to neutralize the acid formed during the reaction.* Low reaction temperature. | * Switch to a more polar solvent like DMF to ensure all reactants are dissolved.[4]* Use a sufficient amount of base (e.g., 1.5-2.0 equivalents) to neutralize the generated acid.[4]* Gradually increase the reaction temperature while monitoring for side product formation. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the N-alkylation of a protected piperazine, which is a common strategy to achieve mono-alkylation.
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Reference |
| Cyclohexyl bromide | Acetonitrile | K₂CO₃ | Reflux | 2 | 96.6 (of intermediate) | [6] |
| 1-bromobutane | THF | K₂CO₃ | Reflux | Overnight | 88 | [7] |
Experimental Protocols
Protocol 1: N-Alkylation of 1-Boc-piperazine with Cyclohexyl Bromide [6]
-
Reaction Setup: To a 50L reactor, add 1-Boc-piperazine (5.0 kg, 26.84 mol), anhydrous acetonitrile (30 kg), cyclohexyl bromide (4.8 kg, 29.5 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter. Concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine.
-
Deprotection: The Boc group can be removed by treating the intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.[1]
Visualizations
References
- 1. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for low yield in piperazine cyclization reactions
Technical Support Center: Piperazine Cyclization Reactions
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in piperazine cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My piperazine cyclization reaction has a very low yield. What are the most common initial checks I should perform?
Low yields in piperazine synthesis can often be traced back to fundamental issues with reagents or reaction setup. The first step is to verify the integrity of your starting materials and the reaction conditions.
-
Starting Material Purity: Confirm the identity and purity of your reactants using standard analytical methods like NMR, Mass Spectrometry (MS), and HPLC.[1] Impurities can act as catalyst poisons or participate in side reactions.
-
Reagent Stability: Ensure your reagents, especially sensitive catalysts and anhydrous solvents, have not degraded during storage. Piperazine itself is hygroscopic and can absorb water and carbon dioxide from the air, which can interfere with the reaction.[2]
-
Reaction Atmosphere: Many cyclization reactions, particularly those using palladium or other transition metal catalysts, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I am attempting a Buchwald-Hartwig amination to form an N-aryl piperazine and the yield is poor. How can I optimize this reaction?
Low yields in Buchwald-Hartwig aminations involving piperazine are a common issue. The interplay between the catalyst, ligand, base, and solvent is critical.[3]
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[3]
-
Base Selection: The strength of the base can significantly impact the reaction. A strong base like sodium tert-butoxide (NaOtBu) might cause decomposition of starting materials. Consider screening weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices. If reagent solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[3]
Q3: I am getting a significant amount of 1,4-disubstituted piperazine instead of my desired monosubstituted product. How can I improve selectivity?
Controlling selectivity is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.
Strategies to Improve Monosubstitution:
-
Use of Protecting Groups: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. This ensures that the reaction can only occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step.[4]
-
Reagent Stoichiometry: In some cases, using a large excess of piperazine can favor monosubstitution by increasing the statistical probability that the electrophile reacts with an unreacted piperazine molecule rather than the already substituted product.[5]
-
Flow Chemistry: Continuous flow reactors can sometimes offer better control over stoichiometry and reaction time, minimizing the formation of disubstituted products.[4]
Q4: My reaction seems to stall or remains incomplete, even after extended reaction times. What could be the cause?
Incomplete conversion is often linked to catalyst deactivation or suboptimal reaction parameters.
Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all components are pure and the reaction is run under an inert atmosphere.
-
Reaction Temperature: The reaction may require higher temperatures to proceed to completion. However, be cautious, as excessive heat can lead to the decomposition of reactants, products, or the catalyst.[3] A careful temperature optimization study is recommended.
-
Insufficient Mixing: In heterogeneous reactions, ensure vigorous stirring to facilitate contact between all reactants and the catalyst.
Troubleshooting Workflow
If you are facing low yields, the following decision tree can help diagnose the potential cause systematically.
Caption: A troubleshooting decision tree for diagnosing low yields in piperazine cyclization reactions.
Data Summary Tables
Table 1: Optimization of Reaction Conditions for Piperazine Synthesis This table summarizes examples of how varying reaction parameters can influence the yield of piperazine cyclization.
| Reaction Type | Catalyst / Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Cyclization | 5%-Pd/C | - | Methanol | 50 | 44-85 | [6][7] |
| Reductive Cyclization | Ra-Ni | - | Methanol | 50 | Complex Mixture | [6] |
| Buchwald-Hartwig | Pd Precursor | NaOtBu | Toluene | 80-110 | Variable (Decomposition Risk) | [3] |
| Buchwald-Hartwig | Pd Precursor | K₃PO₄ / Cs₂CO₃ | Dioxane | 80-110 | Improved Yields | [3] |
| Aza-Michael Cyclization | Cinchona Alkaloid | K₃PO₄ | Toluene | Low Temp | 90 | [5] |
Table 2: Analytical Techniques for Troubleshooting Use these analytical methods to verify the identity and purity of your starting materials and products.[1]
| Analytical Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structure Verification | Confirms the chemical structure and connectivity of the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the molecular weight and elemental composition (with HRMS). |
| HPLC | Purity Assessment | Determines the purity of the compound, with >95% often required for biological assays. |
| TLC / LC-MS | Reaction Monitoring | Tracks the consumption of starting materials and formation of products and by-products. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization of Dioximes to form N-Boc-Piperazines
This protocol is adapted from a method for converting primary amines into piperazine rings.[6][7]
-
Reaction Setup: To a solution of the dioxime starting material (1 equivalent) in methanol (0.1 M), add Di-tert-butyl dicarbonate (Boc₂O, 3 equivalents).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (approximately 50 mg per 0.5 mmol of the dioxime).
-
Hydrogenation: Place the reaction vessel in a steel autoclave. Flush the autoclave with hydrogen gas and then pressurize to 40 bar.
-
Reaction: Heat the mixture to 50°C and stir vigorously for 6 hours.
-
Work-up: After cooling the autoclave to room temperature and slowly depressurizing, filter off the catalyst through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography to isolate the N-Boc-protected piperazine.
Protocol 2: Microwave-Assisted Synthesis of Monosubstituted Piperazines
This method provides a rapid alternative to conventional heating for N-alkylation reactions.[4]
-
Reagent Preparation: In a microwave-safe reaction vessel, dissolve piperazine (typically in large excess) in a suitable solvent (e.g., ethanol).
-
Reactant Addition: Add the alkyl halide or other electrophile portion-wise to the piperazine solution.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Set the power to a low level (e.g., 10% of maximum power, ~80 W) and apply it in pulses (e.g., 3 seconds on, 4 seconds off) to maintain a gentle boil.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting electrophile is consumed.
-
Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by distillation or column chromatography to separate the monosubstituted product from excess piperazine and any disubstituted by-products.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 1-Cyclohexylpiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexylpiperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed before workup.[1][2]
-
Suboptimal Temperature: For the N-alkylation of Boc-piperazine, maintaining a reflux temperature of 80-100°C is crucial.[3] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions.
-
Inefficient Deprotection: If you are using a Boc-protected piperazine, the deprotection step might be incomplete. Ensure the acidic conditions are sufficient to completely remove the Boc group. This can be achieved by using a mixture of ethanol and concentrated hydrochloric acid and stirring for an extended period (e.g., 18 hours at room temperature).[4]
-
Poor Quality Reagents: The purity of your starting materials, such as cyclohexyl bromide and 1-Boc-piperazine, is critical. Using impure reagents can introduce side reactions and lower the overall yield.
-
Losses During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted to >12-14 during the basic extraction with dichloromethane to maximize the recovery of the free base.[1][5] Multiple extractions are recommended.
-
Issue 2: Formation of Di-substituted Piperazine Byproduct
-
Question: I am observing a significant amount of 1,4-dicyclohexylpiperazine in my reaction mixture. How can I minimize this side reaction?
-
Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[3] To favor mono-alkylation, consider the following:
-
Molar Ratio of Reactants: Use a 1:1 molar ratio of piperazine to the cyclohexylating agent.[3] An excess of the cyclohexylating agent will increase the likelihood of di-substitution.
-
Use of a Protecting Group: The most effective method to ensure mono-substitution is to use a protecting group on one of the piperazine nitrogens. 1-Boc-piperazine is a commonly used starting material for this purpose.[1][2][3][5] The Boc group is then removed in a subsequent step to yield the desired this compound.
-
Issue 3: Difficulty in Removing the Boc Protecting Group
-
Question: I am having trouble with the deprotection of 4-Boc-1-cyclohexylpiperazine. What are the optimal conditions?
-
Answer: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. Here are some effective methods:
-
Hydrochloric Acid in Ethanol: A common and effective method is to dissolve the Boc-protected intermediate in a mixture of ethanol and concentrated hydrochloric acid.[1][4] The reaction is typically stirred at room temperature for several hours (e.g., 18 hours) or gently heated to reflux.[1][4]
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): Another standard procedure involves treating the protected compound with TFA in DCM.[3] This is often a faster method but requires careful handling of the corrosive TFA.
-
Monitoring the Reaction: Regardless of the method, it is essential to monitor the deprotection process by TLC or LC-MS to ensure all the starting material has been converted to the deprotected product before proceeding with the workup.[4]
-
Issue 4: Product Purification Challenges
-
Question: My final product is an oil or a low-melting solid and is difficult to purify. What purification techniques are recommended?
-
Answer: this compound is a low-melting solid.[2][4] If you are obtaining an oil, it may contain residual solvent or impurities.
-
Distillation under Reduced Pressure: A highly effective method for purifying this compound is distillation under reduced pressure.[1][5] This will separate the product from non-volatile impurities and residual solvents.
-
Crystallization of the Hydrochloride Salt: If direct distillation is problematic, you can convert the free base to its hydrochloride salt by treating it with hydrochloric acid. The resulting this compound hydrochloride is a solid that can be purified by recrystallization or pulping with a suitable solvent like isopropanol.[1][5] The purified salt can then be converted back to the free base by treatment with a strong base.
-
Column Chromatography: While less common for the final product on a large scale, silica gel chromatography can be used to purify the Boc-protected intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing this compound are:
-
N-Alkylation of Protected Piperazine: This involves the reaction of a mono-protected piperazine, typically 1-Boc-piperazine, with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base, followed by the removal of the protecting group under acidic conditions.[1][2][3][5]
-
Reductive Amination: This method involves the reaction of piperazine with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride.[6] To control selectivity, a mono-protected piperazine can also be used in this reaction.
Q2: What is the purpose of using 1-Boc-piperazine as a starting material?
A2: Using 1-Boc-piperazine is a strategic approach to control the regioselectivity of the alkylation reaction. The Boc (tert-butoxycarbonyl) group "protects" one of the nitrogen atoms of the piperazine ring, preventing it from reacting. This ensures that the cyclohexyl group is introduced at the unprotected nitrogen, leading exclusively to the mono-substituted product.[3] The Boc group can then be easily removed in a subsequent step to yield this compound.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the formation of the di-substituted byproduct, other potential side reactions include:
-
Over-alkylation: Prolonged reaction times or excessive temperatures can lead to the formation of quaternary ammonium salts.[3]
-
Elimination Reactions: With cyclohexyl halides, there is a possibility of elimination reactions to form cyclohexene, especially under strongly basic conditions and high temperatures.
-
Byproducts from the Reducing Agent: In reductive amination, the choice of reducing agent is important. For instance, using sodium borohydride can potentially reduce the ketone starting material before imine formation occurs. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for this transformation.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. A purity of ≥97-98% is typically desired.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and check the purity of the fractions during purification.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of 1-Boc-piperazine
This protocol is adapted from patent CN112645901A.[2]
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
-
To a reaction vessel, add cyclohexyl bromide, anhydrous acetonitrile, 1-Boc-piperazine, and potassium carbonate under stirring.
-
Slowly heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts.
-
Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine.
Step 2: Deprotection to form this compound Hydrochloride
-
Dissolve the intermediate from Step 1 in absolute ethanol.
-
Slowly add concentrated hydrochloric acid. Caution: This reaction is exothermic and generates gas.
-
Heat the mixture to reflux and maintain for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid is pulped with isopropanol and then filtered to obtain this compound hydrochloride.
Step 3: Neutralization to this compound (Free Base)
-
Dissolve the hydrochloride salt from Step 2 in water.
-
Adjust the pH to 14 using a 20% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Separate the layers and re-extract the aqueous layer with dichloromethane, ensuring the pH of the aqueous layer remains at 14.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for N-Alkylation Route
| Step | Reactants | Solvent | Base | Temperature | Time | Yield | Purity | Reference |
| Alkylation | 1-Boc-piperazine, Cyclohexyl bromide | Acetonitrile | K₂CO₃ | Reflux | 2h | 96.6% | 98.5% (GC) | [1][5] |
| Deprotection | 4-Boc-1-cyclohexylpiperazine, HCl | Ethanol | - | Reflux | - | - | - | [1] |
| Overall | - | - | - | - | - | ~90% (from intermediate) | - | [4] |
Visualizations
Caption: Synthetic pathway for this compound via N-alkylation.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 4. This compound | 17766-28-8 [chemicalbook.com]
- 5. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
purification of 1-Cyclohexylpiperazine using column chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-Cyclohexylpiperazine using column chromatography. Given its basic nature, this compound presents unique challenges during separation on standard silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on silica gel challenging? A1: this compound is a basic amine. The lone pairs on its nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction can lead to several issues, including irreversible adsorption, tailing (streaking) of the compound band, and poor recovery.[2][3]
Q2: What is the ideal stationary phase for purifying this compound? A2: While standard silica gel can be used with modifications, alternative stationary phases are often better suited for basic compounds.[4] Options include:
-
Deactivated Silica Gel: Pre-treating silica gel with a basic modifier like triethylamine (TEA) neutralizes the acidic sites.[5][6]
-
Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica gel for purifying amines.[4]
-
Amine-functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with amino groups, making it ideal for purifying basic compounds.[3]
Q3: How do I choose the right solvent system (mobile phase)? A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[7][8] This Rf value typically provides the best balance for good separation without requiring an excessive volume of solvent.[8] Start with a non-polar solvent like hexane or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol until the target Rf is achieved.[7] For basic compounds, adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is crucial to prevent peak tailing.[1]
Q4: Can I see this compound on a TLC plate? A4: this compound does not have a strong chromophore, so it may not be visible under a standard 254 nm UV lamp. Visualization can typically be achieved by staining the TLC plate. Common stains for amines include potassium permanganate (KMnO₄) or ninhydrin, although ninhydrin works best for primary and secondary amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound streaks or "tails" on TLC and column. | The basic amine is interacting strongly with acidic sites on the silica gel.[1][2] | Add a basic modifier such as triethylamine (TEA) or ammonium hydroxide (0.5-2%) to your eluent to neutralize the acidic silanol groups.[1][3][6] Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
| Compound will not move from the baseline (Rf ≈ 0). | The mobile phase is not polar enough to displace the compound from the stationary phase.[1][9] | Increase the polarity of your mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[1][4] |
| Poor or no separation between the product and impurities. | The chosen solvent system has poor selectivity for the compounds.[1] | Test a variety of solvent systems with different polarities and compositions using TLC first.[7][10] If compounds are very close, try a gradient elution, starting with a low polarity and gradually increasing it during the column run.[1] Ensure the column is not overloaded; a general rule is a silica-to-crude-compound ratio of at least 30:1 to 50:1 by weight.[11] |
| Low or no recovery of the compound from the column. | The compound may have irreversibly adsorbed to the silica gel due to strong acid-base interactions.[1] The compound may have decomposed on the acidic silica.[4] | Always use a basic modifier (e.g., TEA) in the eluent when purifying amines on silica.[1][3] To check for decomposition, run a 2D TLC. Spot your compound, run the plate in a solvent system, dry it, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing on the silica.[4][12] |
| The column runs dry or cracks appear in the silica bed. | The solvent level dropped below the top of the stationary phase. | An improperly packed column with cracks or channels will lead to poor separation.[11] Always keep the solvent level above the silica bed.[13] If cracks appear, the column must be repacked. |
| The sample was loaded improperly, leading to a broad initial band. | The sample was dissolved in too much solvent or a solvent that was too strong (polar).[11][14] | Dissolve the sample in the absolute minimum amount of solvent, ideally the same solvent system you will start the column with.[14] For compounds that are poorly soluble in the eluent, use the "dry loading" method where the compound is pre-adsorbed onto a small amount of silica before being added to the column.[14] |
Experimental Protocols
Protocol 1: TLC Solvent System Optimization
-
Preparation: Prepare several TLC chambers with different solvent systems. Examples include varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) and Dichloromethane:Methanol (e.g., 99:1, 95:5, 9:1). To each of these systems, add 0.5-1% triethylamine (TEA).
-
Spotting: Dissolve a small amount of your crude this compound mixture in a volatile solvent like dichloromethane. Use a capillary tube to spot the solution onto the baseline of several TLC plates.
-
Development: Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plates, mark the solvent front, and let them dry. Visualize the spots using a potassium permanganate stain.
-
Selection: Choose the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and shows good separation from impurities.[7][8]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing (Wet Slurry Method):
-
Select an appropriately sized glass column and place a small plug of cotton or glass wool at the bottom.[7]
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (including TEA).[7]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[13] Allow the silica to settle.
-
Add a thin protective layer of sand on top of the silica bed.[7]
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the solvent level drop below the top of the silica gel. [13]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.[14]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.[14] A flow rate that is too fast or too slow can lead to poor separation.[14]
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the initial low-polarity solvent and gradually increase the percentage of the more polar solvent as the column runs.[1]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
-
Visualization of Troubleshooting Workflow
A troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. scienceforums.net [scienceforums.net]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Home Page [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identifying and removing impurities from 1-Cyclohexylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexylpiperazine. The following sections detail methods for identifying and removing impurities, ensuring the high quality required for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound often stem from its synthesis. The primary impurities include:
-
Unreacted Starting Materials: Piperazine and cyclohexyl halides (e.g., cyclohexyl bromide or cyclohexyl chloride).
-
Over-alkylation Byproduct: 1,4-Dicyclohexylpiperazine, formed when two molecules of the cyclohexyl group react with one molecule of piperazine.
-
Incomplete Deprotection Byproducts: If a protecting group strategy is used during synthesis, intermediates like tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Boc-1-Cyclohexylpiperazine) may be present.[1][2][3]
-
Residual Solvents: Solvents used during the reaction and purification, such as acetonitrile, isopropanol, or dichloromethane, may be present in trace amounts.[2][3]
Q2: How can I identify and quantify impurities in my this compound sample?
A2: Several analytical techniques are suitable for identifying and quantifying impurities:
-
Gas Chromatography (GC): A common method for assessing the purity of this compound and detecting volatile impurities. A purity of ≥97.0% is often determined by GC.[4] A high-purity product can reach 99.8% by GC analysis.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying a wide range of impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying the chemical structures of unknown volatile impurities by providing both retention time and mass spectral data.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by comparing the spectra of the sample to that of a pure standard and identifying unexpected signals.[9]
Troubleshooting Guides
Issue 1: My this compound has a lower than expected purity by GC or HPLC analysis.
This issue is often due to residual impurities from the synthesis. The appropriate purification method depends on the nature of the impurities present.
Solution 1: Purification by Reduced Pressure Distillation
Reduced pressure distillation is highly effective for removing less volatile impurities, such as 1,4-dicyclohexylpiperazine, and unreacted starting materials.
-
Detailed Experimental Protocol:
-
Place the crude this compound in a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Apply a vacuum (e.g., not more than 4 × 10-2 Pa).[2]
-
Gently heat the flask. The boiling point of this compound under vacuum is approximately 100-120 °C.[2]
-
Collect the fraction that distills over in this temperature range. It is advisable to perform a double distillation to achieve higher purity.[2]
-
The purified product should be a colorless or light yellow liquid that solidifies upon cooling.[2]
-
Solution 2: Purification by Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles than this compound.
-
Detailed Experimental Protocol (Single Solvent - Isopropanol):
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
-
-
Detailed Experimental Protocol (Mixed Solvent System):
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
-
While the solution is hot, add a "bad" solvent (one in which the product is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy.[10]
-
Add a few drops of the "good" solvent until the solution becomes clear again.[11]
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Issue 2: During recrystallization, my this compound is "oiling out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points like this compound (melting point: 28-32 °C).
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[12]
-
Lower the Crystallization Temperature: Ensure the solution is cooled well below the melting point of the compound before crystal formation is expected.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If oiling out persists, a different recrystallization solvent or solvent mixture may be necessary.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Key Impurities Removed | Reference |
| Reduced Pressure Distillation | 98.5% | 99.8% | Less volatile byproducts (e.g., 1,4-dicyclohexylpiperazine), unreacted starting materials | [2] |
| Recrystallization (Isopropanol) | Varies | >99% (Typical) | Impurities with different solubility profiles | General Technique |
Visualizations
Caption: Workflow for identifying and removing impurities from this compound.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 1-Cyclohexylpiperazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 1-Cyclohexylpiperazine derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative solution is showing new peaks on HPLC analysis over time. What are the likely causes?
A1: The appearance of new peaks typically indicates degradation of your compound. The piperazine ring and its substituents can be susceptible to several degradation pathways, primarily hydrolysis and oxidation. The stability is highly dependent on the overall structure of the derivative, the solution's pH, temperature, and exposure to light and oxygen.
Q2: What are the most common degradation pathways for piperazine-containing compounds?
A2: The most prevalent degradation pathways are:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common issue for derivatives like Brexpiprazole.[1]
-
Hydrolysis: If your derivative contains hydrolytically labile functional groups (e.g., amides, esters, imides), these can be cleaved under aqueous conditions, especially at non-neutral pH. For instance, the imide group in Buspirone undergoes hydrolysis to form buspirone acid hydrochloride.[2]
-
N-dealkylation: This is a common metabolic pathway for many piperazine derivatives, such as Aripiprazole, where alkyl groups attached to the piperazine nitrogen are removed.[3] While primarily a metabolic concern, it can also occur under certain chemical conditions.
Q3: How does pH affect the stability of my this compound derivative solution?
A3: pH is a critical factor. The basic nature of the piperazine nitrogens means their protonation state, and thus their reactivity, changes with pH. Extreme pH conditions (both acidic and alkaline) often accelerate hydrolytic degradation. For example, Cariprazine has been shown to be labile under both acidic and alkaline hydrolytic conditions.[4][5] It is crucial to determine the optimal pH range for your specific derivative.
Q4: I'm observing a loss of potency or biological activity in my experiments. Could this be related to solution stability?
A4: Absolutely. Chemical degradation leads to a decrease in the concentration of the active parent compound and the formation of potentially inactive or even interfering degradation products. This directly translates to a reduction in the observed biological activity. It is essential to ensure the stability of your compound under the specific assay conditions and timeframe.
Q5: What are the best practices for preparing and storing stock solutions of this compound derivatives?
A5: To minimize degradation:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using a buffer system to maintain an optimal pH.
-
Storage Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as some derivatives may be photolabile.[2]
-
Aliquotting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.[2]
-
Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram
-
Symptom: Appearance of one or more new peaks, often with different retention times than the parent compound, in stability samples.
-
Possible Cause: Chemical degradation of the this compound derivative.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide initial clues as to the nature of the degradation (e.g., an increase of 16 amu suggests oxidation).
-
Perform Forced Degradation Studies: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps to confirm the identity of the peaks seen in your stability samples and to understand the degradation pathways.
-
Optimize Analytical Method: Ensure your HPLC/UPLC method is "stability-indicating," meaning it can resolve the parent peak from all significant degradation products. You may need to adjust the mobile phase composition, gradient, pH, or column type.
-
Issue 2: Poor Reproducibility of Experimental Results
-
Symptom: High variability in data from biological assays or analytical measurements over time.
-
Possible Cause: On-going, uncontrolled degradation of the compound in solution during the experiment.
-
Troubleshooting Steps:
-
Assess Short-Term Stability: Analyze the concentration of your compound in the assay medium at the beginning and end of your experiment's duration.
-
Control Experimental Conditions: Maintain a consistent pH and temperature throughout your experiment. Protect solutions from prolonged exposure to light.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of your this compound derivative fresh before each experiment to ensure consistent concentration.[2]
-
Data Presentation: Forced Degradation of Piperazine-Containing Drugs
The following table summarizes typical conditions and outcomes of forced degradation studies for various drugs containing a piperazine moiety. This illustrates the common vulnerabilities of this class of compounds.
| Drug (Piperazine Derivative) | Stress Condition | Reagent/Details | Typical Outcome | Reference |
| Cariprazine | Acid Hydrolysis | 0.1 M HCl | Degradation observed | [4][5] |
| Base Hydrolysis | 0.1 M NaOH | Degradation observed | [4][5] | |
| Oxidative | 3% H₂O₂ | Degradation observed | [4][5] | |
| Aripiprazole | Thermal | Dry Heat | Degradation observed | [6][7] |
| Oxidative | Peroxide | Degradation observed | [6][7] | |
| Acid/Base/Photo | Various | Stable | [6][7] | |
| Brexpiprazole | Oxidative | 30% H₂O₂ | N-oxide impurity generated | [1] |
| Acid/Base/Photo/Thermal | Various | Stable | [1] | |
| Buspirone | Acid/Base Hydrolysis | Various | Hydrolysis of imide group | [2] |
| Ziprasidone | Oxidative | Various | Formation of oxidative degradants | [8] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound derivatives.
Potential Degradation Pathways
Caption: Common degradation pathways for this compound derivatives.
Key Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for a this compound derivative.
Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Materials:
-
This compound derivative (API)
-
Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)
-
HPLC system with UV or PDA detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Buffers (e.g., phosphate, acetate)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid, triethylamine)
Procedure:
-
Initial Scouting:
-
Dissolve the API in a suitable solvent (e.g., 50:50 ACN:Water).
-
Start with a generic gradient method on a C18 column.
-
-
Analysis of Stressed Samples:
-
Inject the untreated API solution to determine its retention time.
-
Inject each of the forced degradation samples.
-
Examine the chromatograms for new peaks (degradation products) and ensure they are resolved from the main API peak.
-
-
Method Optimization:
-
Peak Tailing: If the API peak shows significant tailing (common for basic compounds like piperazines), add an amine modifier like triethylamine (0.1%) to the aqueous mobile phase or use a base-deactivated column.
-
Resolution: If co-elution occurs, adjust the gradient slope, mobile phase pH, or organic modifier (e.g., switch from acetonitrile to methanol) to improve separation.
-
pH Adjustment: The retention of the basic piperazine moiety is highly sensitive to pH. Experiment with different mobile phase pH values to optimize selectivity between the parent and degradants.[9]
-
-
Validation:
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][9] Specificity is confirmed by demonstrating that the API peak is free from any interference from degradants (peak purity analysis using a PDA detector is recommended).
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the this compound derivative to identify potential degradation products and pathways.
Procedure:
-
Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH.
-
Heat as above.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time.
-
Withdraw aliquots at time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store a solution of the API in a sealed vial in an oven at a high temperature (e.g., 60-80°C).
-
Analyze samples at various time points.
-
Also, expose the solid API powder to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solution of the API in a transparent vial to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples at the end of the exposure period.
-
For all stress conditions, aim for 5-20% degradation of the parent compound. Adjust the stress condition (time, temperature, reagent concentration) if degradation is too low or too high.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of degradation pro... preview & related info | Mendeley [mendeley.com]
- 7. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 8. Effect of cyclodextrin derivation and amorphous state of complex on accelerated degradation of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Cyclohexylpiperazine Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 1-Cyclohexylpiperazine and its analogs. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with lipophilic compounds like this compound analogs. The cyclohexyl group, in particular, increases the molecule's lipophilicity.[1] Here are the initial steps to consider:
-
pH Adjustment: Since this compound and its analogs are basic due to the piperazine ring, their solubility is often pH-dependent. Lowering the pH of the aqueous solution will lead to the protonation of the piperazine nitrogens, forming a more soluble salt form. Experiment with a range of acidic buffers to find the optimal pH for solubilization.
-
Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of lipophilic compounds. Common co-solvents to try include ethanol, methanol, and dimethyl sulfoxide (DMSO). However, be mindful of the potential for co-solvents to affect your experimental system, such as by inhibiting enzyme activity or causing cellular toxicity.
-
Preliminary Formulation Strategies: Simple formulation approaches like creating a salt form with a pharmaceutically acceptable acid can dramatically improve aqueous solubility.[2]
Q2: I observe precipitation when I dilute my DMSO stock solution of a this compound analog into an aqueous buffer for my assay. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a frequent issue with compounds that are highly soluble in organic solvents but not in water. Here are some troubleshooting strategies:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while maintaining the compound's solubility. Typically, DMSO concentrations below 1% (v/v) are well-tolerated in many biological assays.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to form micelles that encapsulate the lipophilic compound and prevent precipitation.
-
Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. What you are observing is likely related to kinetic solubility. For screening assays, achieving a supersaturated solution that is stable for the duration of the experiment may be sufficient.
Q3: What are the main advanced strategies to systematically improve the solubility and bioavailability of this compound analogs for in vivo studies?
A3: For more advanced development and in vivo applications, several formulation and chemical modification strategies can be employed:
-
Salt Formation: Systematically screen a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate) to form salts with your basic piperazine analog. Different salt forms can have vastly different solubility and stability profiles.
-
Prodrug Approach: A prodrug is a chemically modified, often more water-soluble, version of the active drug that is converted to the active form in vivo. For piperazine-containing compounds, this can involve creating N-acyl or N-carbamoyl derivatives that are cleaved by enzymes in the body.
-
Amorphous Solid Dispersions (ASDs): Dispersing the lipophilic drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid form. This amorphous state has higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.
Troubleshooting Guides
Issue: Inconsistent results in biological assays due to poor compound solubility.
Symptoms:
-
High variability between replicate wells.
-
Non-reproducible dose-response curves.
-
Lower than expected potency.
Troubleshooting Steps:
-
Verify Compound Solubility in Assay Media: Before conducting the full assay, perform a simple solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for any precipitation or cloudiness over the time course of your experiment.
-
Re-evaluate Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is well below the limit that causes precipitation. Consider a serial dilution approach in the assay buffer rather than a single large dilution from the stock.
-
Incorporate Solubilizing Excipients: If solubility remains an issue, consider adding a low concentration of a biocompatible surfactant or a cyclodextrin to your assay buffer.
Issue: Difficulty in preparing a stable, injectable formulation for animal studies.
Symptoms:
-
Precipitation in the formulation upon standing.
-
High viscosity, making injection difficult.
-
Local irritation or toxicity at the injection site.
Troubleshooting Steps:
-
Explore Different Vehicle Systems: Move beyond simple aqueous buffers. Investigate the use of co-solvent systems (e.g., water/ethanol/polyethylene glycol), cyclodextrin-based formulations (e.g., Captisol®), or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).
-
Optimize pH and Buffer Capacity: For ionizable compounds like this compound analogs, maintaining an optimal pH is critical for solubility. Use a buffer with sufficient capacity to resist pH changes upon injection into the physiological environment.
-
Consider Lyophilization: If a stable liquid formulation is not achievable, lyophilization (freeze-drying) to create a powder for reconstitution before injection can be a viable alternative. This often involves formulating the compound with cryoprotectants.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound and its direct analogs in publicly accessible literature, the following tables are provided as templates and illustrative examples. Researchers are encouraged to populate these tables with their own experimentally determined data.
Table 1: Illustrative Aqueous Solubility of a Lipophilic Basic Compound at Different pH Values
| pH | Solubility (µg/mL) | Method |
| 2.0 | > 1000 | Shake-Flask |
| 5.0 | 550 | Shake-Flask |
| 7.4 | 15 | Shake-Flask |
| 9.0 | < 1 | Shake-Flask |
Table 2: Illustrative Solubility of a Lipophilic Basic Compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Method |
| Methanol | > 50 | Shake-Flask |
| Ethanol | > 50 | Shake-Flask |
| DMSO | > 100 | Shake-Flask |
| Acetonitrile | 25 | Shake-Flask |
| Chloroform | > 50 | Shake-Flask |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using the Shake-Flask Method
Objective: To determine the kinetic aqueous solubility of a this compound analog.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (for UV-Vis absorbance) or HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Analysis:
-
Turbidimetric Method (for rapid screening): Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation. The highest concentration that does not show an increase in absorbance is reported as the kinetic solubility.
-
HPLC-UV Method (for more accurate quantification): Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.
-
Protocol 2: Salt Screen for Solubility Enhancement
Objective: To identify a salt form of a this compound analog with improved aqueous solubility.
Materials:
-
This compound analog (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Deionized water
-
Stir plate and stir bars
-
Filtration apparatus
Methodology:
-
Stoichiometric Addition: In separate vials, dissolve the free base of the this compound analog in a suitable organic solvent.
-
Add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of each selected acid to the respective vials.
-
Crystallization: Stir the solutions at room temperature or with gentle heating to encourage salt formation and crystallization. If no crystals form, try adding an anti-solvent (a solvent in which the salt is less soluble) or cooling the solution.
-
Isolation: Collect the resulting crystals by filtration and wash with a small amount of the crystallization solvent.
-
Drying: Dry the salt forms under vacuum.
-
Solubility Assessment: Determine the aqueous solubility of each salt form using the Shake-Flask method (Protocol 1) and compare it to the solubility of the free base.
Visualizations
Signaling Pathways
Many this compound analogs are known to interact with sigma receptors (σ1 and σ2), which are involved in various cellular signaling pathways.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor (TMEM97) Signaling.
Experimental Workflows
Caption: Solubility Enhancement Workflow.
References
Technical Support Center: Scaling Up 1-Cyclohexylpiperazine Synthesis for Preclinical Studies
Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of this important pharmaceutical intermediate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The two most prevalent and scalable methods for synthesizing this compound are:
-
N-Alkylation of a protected piperazine with a cyclohexyl halide: This is a widely used method, often employing mono-Boc-protected piperazine to ensure selective mono-alkylation and prevent the formation of 1,4-dicyclohexylpiperazine. The subsequent deprotection under acidic conditions yields the final product. This method is well-documented for its high yields and scalability.[1][2]
-
Reductive amination of cyclohexanone with piperazine: This one-pot reaction involves the formation of an imine/enamine intermediate from cyclohexanone and piperazine, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation. This method avoids the use of halogenated intermediates.[2]
Q2: How can I prevent the formation of the bis-alkylated byproduct, 1,4-dicyclohexylpiperazine?
A2: The formation of 1,4-dicyclohexylpiperazine is a common side reaction when directly alkylating piperazine. To achieve mono-alkylation selectivity, it is highly recommended to use a mono-protected piperazine derivative, such as 1-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen.[1] Maintaining a 1:1 molar ratio of the protected piperazine to the cyclohexyl halide can also help minimize bis-alkylation.
Q3: My Boc-deprotection step is sluggish or incomplete. What can I do?
A3: Incomplete Boc-deprotection can be addressed by:
-
Increasing the acid concentration or equivalents: Ensure a sufficient excess of acid is used. For example, using 4M HCl in dioxane or a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) can drive the reaction to completion.
-
Elevating the reaction temperature: Gentle heating can accelerate the deprotection. However, this should be done cautiously as excessive heat can lead to side reactions.
-
Extending the reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is no longer detected.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: For preclinical quantities, purification is critical. A common procedure involves:
-
Work-up: After deprotection, the reaction mixture is typically basified to a pH of 12-14 with an inorganic base like sodium hydroxide.[1]
-
Extraction: The free base is then extracted with an organic solvent such as dichloromethane.[1]
-
Distillation: The crude product, which can be a semi-solid or oily substance, is purified by reduced pressure distillation to obtain the pure this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-alkylation of Boc-piperazine | 1. Incomplete reaction. 2. Side reactions, such as elimination of HBr from cyclohexyl bromide. 3. Poor quality of reagents (e.g., wet solvent or oxidized cyclohexyl bromide). | 1. Extend reaction time and monitor by TLC/GC. 2. Control reaction temperature (typically reflux in acetonitrile).[3] 3. Use anhydrous solvents and fresh, pure reagents. |
| Significant bis-alkylation product observed | Direct alkylation of piperazine without a protecting group. | Use mono-Boc-piperazine to ensure mono-alkylation. |
| Exothermic reaction during large-scale Boc-deprotection is difficult to control | The deprotection reaction with strong acids like concentrated HCl is highly exothermic.[1] | 1. Add the acid slowly and portion-wise to the reaction mixture. 2. Use a reactor with efficient cooling and temperature monitoring. 3. Consider using a less concentrated acid solution and a longer reaction time. |
| Difficulty in handling the semi-solid/oily crude product during purification | This compound has a low melting point (around 34°C), making it a semi-solid at room temperature.[1] | 1. Gently warm the crude product to handle it as a liquid during transfers. 2. For distillation, ensure the condenser is not too cold to prevent solidification and blockage. |
| Low conversion in reductive amination | 1. Inefficient imine formation. 2. Suboptimal pH. 3. Inactive reducing agent. | 1. Use a dehydrating agent or azeotropic removal of water. 2. Adjust the pH to be mildly acidic (pH 5-6) to favor imine formation.[2] 3. Use a fresh, active reducing agent. Sodium triacetoxyborohydride is often effective. |
| Impure product after distillation | Co-distillation of impurities with similar boiling points. | 1. Ensure the preceding steps are optimized to minimize byproduct formation. 2. Use fractional distillation with a packed column for better separation. 3. Analyze fractions by GC to ensure purity. |
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: N-Alkylation of Boc-Piperazine | Route 2: Reductive Amination | Route 3: Grignard Reaction |
| Starting Materials | 1-Boc-piperazine, Cyclohexyl halide | Piperazine, Cyclohexanone | Piperazine, Cyclohexylmagnesium bromide |
| Key Reagents | Inorganic base (e.g., K₂CO₃), Acid for deprotection (e.g., HCl) | Reducing agent (e.g., NaBH₃CN), Acid catalyst | Anhydrous solvent (e.g., THF) |
| Typical Overall Yield | High (>90% reported in optimized protocols)[2] | Moderate (around 68% with methanol as solvent)[2] | Variable, less common method |
| Reaction Conditions | Reflux, followed by deprotection at room temperature or with heating. | Mild conditions, pH control is important.[2] | Requires strictly anhydrous and inert conditions. |
| Key Advantages | High yield, good control of selectivity, well-established and scalable. | Avoids halogenated intermediates, one-pot reaction. | Halogen-free pathway. |
| Key Disadvantages | Two-step process (protection/deprotection may be required), potential for exotherm during deprotection. | Lower yields compared to alkylation, potential for side reactions from the ketone. | Highly moisture-sensitive, potential for side reactions with the Grignard reagent. |
Experimental Protocols
Protocol 1: N-Alkylation of 1-Boc-piperazine and Deprotection (Scalable Method)
This protocol is adapted from a patented industrial-scale synthesis.[1][3]
Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine
-
Reaction Setup: In a 50 L reactor, add anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5 kg, 26.84 mol), cyclohexyl bromide (4.8 kg, 29.5 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical solvent system for TLC would be ethyl acetate/hexane. The product, being more nonpolar than the starting Boc-piperazine, will have a higher Rf value.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure to obtain 1-Boc-4-cyclohexylpiperazine as a red oil. A yield of approximately 96.6% with a purity of 98.5% by GC has been reported.[1]
Step 2: Deprotection of 1-Boc-4-cyclohexylpiperazine
-
Reaction Setup: In a 50 L reactor, add the intermediate from the previous step (7 kg), absolute ethanol (26 kg), and slowly add concentrated hydrochloric acid (6.6 L). The addition of HCl is exothermic and will generate gas; add it at a controlled rate to ensure safety.[1]
-
Reaction: Gradually heat the mixture to reflux and maintain for approximately 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Hydrochloride Salt: After completion, cool the reaction mixture and distill under reduced pressure to remove the solvent. Add isopropanol (8 kg) to the residue and stir for 2 hours at room temperature to precipitate the this compound hydrochloride salt. Filter the solid product.
Step 3: Formation of this compound Free Base
-
Basification: In a 20 L reaction vessel, dissolve the hydrochloride salt in water (6 kg). Adjust the pH to 14 with a 20% sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane (6 kg). Separate the layers and re-extract the aqueous layer twice with dichloromethane (2 kg each time), ensuring the pH remains at 14.[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting semi-solid/oily product is then purified by distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
managing exothermic reactions in 1-Cyclohexylpiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-Cyclohexylpiperazine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The synthesis of this compound, particularly via the common route involving N-alkylation of a protected piperazine followed by deprotection, presents two main exothermic hazards:
-
N-Alkylation of Boc-piperazine with a cyclohexyl halide: The formation of the carbon-nitrogen bond is an exothermic process. The rate of heat generation depends on the reactivity of the alkylating agent and the reaction conditions.
-
Boc Deprotection with Strong Acid (e.g., HCl): The removal of the tert-butoxycarbonyl (Boc) protecting group using strong acids like hydrochloric acid is a highly exothermic reaction. This step also involves the evolution of carbon dioxide gas, which can lead to a rapid increase in pressure if not properly managed.[1] A patent for a similar synthesis specifically notes that the addition of concentrated hydrochloric acid generates a large amount of bubbles and heat, requiring careful control.[2][3]
Q2: What are the risks associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exotherms can lead to a dangerous situation known as thermal runaway, where the reaction rate increases exponentially with temperature. This can result in:
-
A rapid increase in temperature and pressure, potentially exceeding the limits of the reaction vessel.
-
Boiling of the solvent, leading to a dangerous pressure build-up.
-
Decreased reaction selectivity and the formation of impurities.
-
In severe cases, reactor failure and chemical spills.
Q3: What are the key factors influencing the exotherm during the N-alkylation step?
A3: Several factors can affect the rate of heat generation during N-alkylation:
-
Reactivity of the Alkylating Agent: More reactive agents (e.g., cyclohexyl iodide vs. cyclohexyl bromide) will generate heat more quickly.
-
Rate of Reagent Addition: Adding the alkylating agent too rapidly can cause a sudden temperature spike.
-
Reaction Concentration: More concentrated reactions have less solvent to act as a heat sink, leading to a faster temperature rise.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" with higher reaction rates.
-
Initial Reaction Temperature: Higher starting temperatures will accelerate the reaction and heat generation.
Q4: How can I mitigate the exotherm during the Boc-deprotection step?
A4: To control the exotherm during Boc-deprotection with HCl:
-
Slow, Controlled Addition: Add the hydrochloric acid solution dropwise to the reaction mixture.
-
Cooling: Maintain a low reaction temperature using an ice bath or a cryostat.
-
Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace and is properly vented to safely manage the release of carbon dioxide gas.[1]
-
Dilution: Performing the reaction in a suitable solvent helps to dissipate the heat generated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, unexpected temperature increase during N-alkylation | Reagent added too quickly. | 1. Immediately stop the addition of the alkylating agent. 2. Increase the efficiency of the cooling system (e.g., add more ice to the bath). 3. If the temperature continues to rise, consider adding a pre-chilled solvent to dilute the reaction mixture. |
| Pressure build-up during Boc-deprotection | Rapid evolution of CO2 gas due to an uncontrolled exotherm. | 1. Immediately stop the addition of acid. 2. Ensure the venting system is functioning correctly. 3. Reduce the reaction temperature by enhancing cooling. |
| Formation of unknown impurities | Side reactions occurring at elevated temperatures due to poor exotherm control. | 1. Review and optimize the temperature control protocol. 2. Analyze the impurities to understand the side reactions and adjust reaction conditions accordingly (e.g., lower temperature, different base). |
| Inconsistent reaction times | Variations in heat dissipation between batches. | 1. Standardize the cooling setup and procedure. 2. Ensure consistent mixing speed and reactor loading. |
Quantitative Data Summary
The following table provides recommended starting parameters for managing the exothermic nature of this compound synthesis. These are general guidelines and should be adapted based on specific experimental conditions and a thorough risk assessment.
| Parameter | N-Alkylation of Boc-Piperazine | Boc Deprotection with 4M HCl in Dioxane |
| Initial Temperature | 0 - 5 °C | 0 °C |
| Reagent Addition Rate | Slow, dropwise addition over 1-2 hours | Slow, dropwise addition over 1-2 hours |
| Maximum Temperature | Maintain below 25 °C | Maintain below 10 °C |
| Cooling Method | Ice/water bath or cryostat | Ice/salt bath or cryostat |
| Agitation | Vigorous mechanical or magnetic stirring | Vigorous mechanical or magnetic stirring |
Experimental Protocols
Protocol 1: Controlled N-Alkylation of 1-Boc-piperazine with Cyclohexyl Bromide
Materials:
-
1-Boc-piperazine
-
Cyclohexyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.
-
Cooling bath (ice/water)
Procedure:
-
Set up the reaction vessel with all glassware dried and under a nitrogen atmosphere.
-
Charge the reaction vessel with 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the vessel and stir the suspension.
-
Cool the reaction mixture to 0-5 °C using an ice/water bath.
-
Slowly add cyclohexyl bromide dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Work up the reaction mixture to isolate the 4-Boc-1-cyclohexylpiperazine intermediate.
Protocol 2: Controlled Boc Deprotection of 4-Boc-1-cyclohexylpiperazine
Materials:
-
4-Boc-1-cyclohexylpiperazine
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane (anhydrous)
-
Reaction vessel equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a bubbler.
-
Cooling bath (ice/salt)
Procedure:
-
Dissolve the 4-Boc-1-cyclohexylpiperazine intermediate in anhydrous 1,4-dioxane in the reaction vessel.
-
Cool the solution to 0 °C in an ice/salt bath.
-
Slowly add 4M HCl in 1,4-dioxane dropwise from the addition funnel over a period of 1-2 hours. Vigorous gas evolution will be observed. Ensure the gas is safely vented.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the this compound hydrochloride salt.
Visualizations
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Experimental workflow for controlled exothermic reactions.
References
Technical Support Center: Characterization of 1-Cyclohexylpiperazine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexylpiperazine and its derivatives. The following sections address common analytical challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
HPLC Analysis
Question 1: I am seeing significant peak tailing in my HPLC analysis of this compound. What are the common causes and solutions?
Answer:
Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For a basic compound like this compound, a mobile phase pH between 3 and 7 is generally recommended to ensure the analyte is in a consistent protonated state.
-
Ionic Strength: Low ionic strength of the mobile phase can enhance unwanted interactions. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).
-
Column Choice: If peak shape does not improve, consider using a column with high-purity silica and end-capping to minimize exposed silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
Troubleshooting Flowchart for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Question 2: I am observing ghost peaks in my blank injections after running samples of this compound. What is the likely source and how can I resolve it?
Answer:
Ghost peaks are typically a result of carryover from a previous injection or contamination in the HPLC system. Given the basic nature of this compound, it can adhere to active sites in the system.
-
Injector Carryover: The most common source is the autosampler needle and injection port. Implement a robust needle wash protocol using a strong organic solvent, possibly with a small amount of acid (e.g., 0.1% formic acid in acetonitrile) to neutralize and remove the basic analyte.
-
Column Contamination: If the ghost peak persists, the column may be contaminated. Flush the column with a strong solvent. If using a reversed-phase column, flushing with 100% acetonitrile or methanol is a good starting point.
-
Mobile Phase Contamination: Ensure your mobile phase is freshly prepared with high-purity solvents and filtered.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Identify Source | Run a blank injection immediately after a high concentration standard. | Confirms carryover if a ghost peak appears at the analyte's retention time. |
| 2. Needle Wash | Program a needle wash with a strong, acidified organic solvent post-injection. | Reduces or eliminates the ghost peak in subsequent blank runs. |
| 3. Column Flush | If carryover persists, disconnect the column and flush the system. Then, flush the column separately. | A clean system and column should result in a clean baseline for blank injections. |
| 4. Fresh Mobile Phase | Prepare fresh mobile phase from HPLC-grade solvents. | Eliminates ghost peaks originating from contaminated solvents. |
GC-MS Analysis
Question 3: My GC-MS analysis of a this compound synthesis product shows an unexpected peak with a higher molecular weight. What could this be?
Answer:
A common side reaction in the synthesis of this compound is bis-alkylation of the piperazine ring, leading to the formation of 1,4-Dicyclohexylpiperazine. This impurity will have a higher molecular weight and a longer retention time in a typical GC analysis.
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | 168.28 | Shorter | 168 (M+), 125, 99, 86, 56 |
| 1,4-Dicyclohexylpiperazine | 250.45 | Longer | 250 (M+), 167, 83 |
To confirm the identity of this impurity, examine the mass spectrum for the characteristic fragments of the dicyclohexyl derivative. To mitigate this side reaction during synthesis, ensure a 1:1 molar ratio of piperazine to the cyclohexylating agent is used.[1]
Question 4: I am not getting a clear molecular ion peak for this compound in my GC-MS analysis. Is this normal?
Answer:
While this compound is relatively stable, the energy of electron ionization (EI) in GC-MS can cause significant fragmentation, sometimes leading to a weak or absent molecular ion peak (M+ at m/z 168). The fragmentation pattern, however, is characteristic and can be used for identification. The piperazine ring is prone to cleavage, leading to stable fragments.
GC-MS Fragmentation Pathway
Caption: Proposed GC-MS fragmentation of this compound.
If a molecular ion is critical for your analysis, consider using a softer ionization technique, such as chemical ionization (CI), if available.
NMR Spectroscopy
Question 5: I am having trouble assigning the proton NMR (¹H NMR) signals for the cyclohexyl and piperazine protons. What are the expected chemical shifts?
Answer:
The ¹H NMR spectrum of this compound can be complex due to overlapping signals, especially in the aliphatic region. The chemical shifts can also be influenced by the solvent used. Below is a table of approximate chemical shifts in CDCl₃.
| Protons | Number of Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Piperazine (4H) | 4H | 2.85 - 3.00 | Multiplet |
| Piperazine (4H) | 4H | 2.40 - 2.60 | Multiplet |
| Cyclohexyl (CH) | 1H | 2.20 - 2.40 | Multiplet |
| Cyclohexyl (CH₂) | 10H | 1.00 - 1.90 | Multiplets |
| NH (if present) | 1H | Broad singlet (variable) | Singlet |
Using 2D NMR techniques like COSY and HSQC can be very helpful in unambiguously assigning the proton and carbon signals.
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
This protocol is for the determination of the purity of a this compound sample and the identification of potential impurities.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in methanol.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known potential byproducts like 1,4-Dicyclohexylpiperazine.
-
Protocol 2: Impurity Profiling by HPLC-UV
This protocol is suitable for the quantification of known and unknown impurities in this compound products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the this compound sample in the sample diluent.
-
-
Data Analysis:
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize solvent and base selection for nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect a nucleophilic substitution reaction?
The solvent plays a critical role in stabilizing the reactants, intermediates, and transition states of a reaction. The choice between a polar protic, polar aprotic, or non-polar solvent can dramatically influence the reaction rate and determine whether the mechanism favors an S(_N)1 or S(_N)2 pathway.[1][2][3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[2] They are excellent at solvating both cations and anions. These solvents favor S(_N)1 reactions because they stabilize the carbocation intermediate through ion-dipole interactions and solvate the leaving group through hydrogen bonding, facilitating its departure.[2][3] However, they can hinder S(_N)2 reactions by creating a solvent shell around the nucleophile, which reduces its reactivity.[3][4]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot form hydrogen bonds.[2] While they can solvate cations, they are less effective at solvating anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for S(_N)2 reactions .[3][4]
-
Non-Polar Solvents (e.g., hexane, toluene) do not effectively solvate charged species. Since most nucleophilic substitution reactions involve charged or polar species, these solvents are generally poor choices.[4]
Q2: I'm observing a slow reaction rate. What solvent adjustments can I make?
If your reaction is slow, consider the intended mechanism:
-
For a presumed S(_N)2 reaction: If you are using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO. This will enhance the nucleophile's reactivity.[4] Ensure your nucleophile is strong and present at a sufficient concentration.
-
For a presumed S(_N)1 reaction: Ensure you are using a polar protic solvent. If the rate is still slow, you might need a more polar solvent to better stabilize the carbocation intermediate. For instance, moving from isopropanol to ethanol or water could increase the rate.
Q3: How do I choose the right base to avoid elimination byproducts (E2)?
Elimination (E2) is a common competing reaction, especially with secondary and tertiary substrates.[5] The choice of base is critical to favor substitution (S(_N)2).
-
Steric Hindrance: Use a sterically hindered, non-nucleophilic base if you need to deprotonate a substrate without promoting substitution.[6][7] Examples include diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).[6] Conversely, to favor S(_N)2, a less bulky, highly nucleophilic species is preferred.
-
Base Strength: Strong, hard bases like hydroxides (OH⁻) and alkoxides (RO⁻) tend to favor elimination, particularly at higher temperatures.[5][8] For S(N)2, a good nucleophile that is a weaker base (e.g., halides, azide, cyanide) is often a better choice. A good rule of thumb for secondary alkyl halides is that bases with a conjugate acid pKa above ~12 are more likely to perform E2 reactions.
Q4: My reaction is yielding a mixture of substitution and elimination products. How can I improve the selectivity?
Controlling the competition between substitution and elimination often involves adjusting multiple parameters:
-
Temperature: Higher temperatures generally favor elimination over substitution.[5] Running the reaction at a lower temperature can often increase the yield of the substitution product.
-
Base/Nucleophile: As mentioned, use a less sterically hindered and less basic nucleophile for S(_N)2. For E2, a strong, bulky base like potassium tert-butoxide is classic.[6]
-
Solvent: Polar protic solvents can favor S(_N)1/E1 pathways. For S(_N)2, a polar aprotic solvent is best. Ethanol as a solvent tends to encourage elimination more than water does.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | 1. Poor leaving group.2. Weak nucleophile for S(N)2.3. Incorrect solvent choice.4. Steric hindrance at the reaction center (for S(_N)2). | 1. Convert the leaving group to a better one (e.g., -OH to -OTs).2. Use a stronger, negatively charged nucleophile.[4]3. Switch to a polar aprotic solvent (e.g., DMSO, DMF) for S(_N)2 or a polar protic solvent (e.g., H₂O, EtOH) for S(_N)1.[3]4. If the substrate is tertiary, the mechanism must be S(_N)1; ensure conditions favor this pathway. |
| Significant Elimination Byproduct | 1. Base is too strong or sterically hindered.2. High reaction temperature.3. Substrate is secondary or tertiary.4. Solvent favors elimination (e.g., ethanol).[5] | 1. Use a less basic, more nucleophilic reagent (e.g., switch from t-BuOK to NaI).2. Run the reaction at a lower temperature.3. For secondary substrates, use a polar aprotic solvent and a good, weakly basic nucleophile (e.g., N₃⁻, CN⁻).4. Use a solvent that favors substitution, such as acetone or DMF. |
| Reaction Not Going to Completion | 1. Reversible reaction.2. Insufficient concentration of nucleophile.3. Deactivation of nucleophile or catalyst. | 1. Use Le Chatelier's principle: remove a byproduct or use an excess of one reactant.2. Increase the concentration of the nucleophile (especially for S(_N)2 reactions).3. Ensure reagents are pure and the reaction is run under inert atmosphere if sensitive to air or moisture. |
| Unexpected Rearrangement Products | Carbocation rearrangement in an S(_N)1 reaction. | This is characteristic of S(_N)1 mechanisms with secondary substrates that can rearrange to a more stable tertiary carbocation. If this is undesirable, switch to S(_N)2 conditions (strong nucleophile, polar aprotic solvent) if the substrate allows. |
Data Presentation
Table 1: Properties of Common Solvents for Nucleophilic Substitution
| Solvent | Abbreviation | Dielectric Constant (ε at ~25°C) | Type | Favors |
| Water | H₂O | 80.1 | Polar Protic | S(_N)1 |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | S(_N)2 |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | S(_N)2 |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | S(_N)2 |
| Methanol | MeOH | 32.7 | Polar Protic | S(_N)1 |
| Ethanol | EtOH | 24.6 | Polar Protic | S(_N)1 |
| Acetone | - | 20.7 | Polar Aprotic | S(_N)2 |
| Tetrahydrofuran | THF | 7.6 | Polar Aprotic | S(_N)2 |
| Diethyl Ether | Et₂O | 4.3 | Weakly Polar Aprotic | - |
| Toluene | - | 2.4 | Non-Polar | - |
| Hexane | - | 1.9 | Non-Polar | - |
Table 2: Common Bases and Nucleophiles
| Reagent | Name | pKa of Conjugate Acid | Type | Common Use |
| NaH | Sodium Hydride | ~35 | Strong, Non-Nucleophilic Base | Deprotonation (E2) |
| LDA | Lithium Diisopropylamide | ~36 | Strong, Bulky, Non-Nucleophilic Base | Enolate formation, E2 |
| t-BuOK | Potassium tert-Butoxide | ~17 | Strong, Bulky Base | E2 Elimination |
| DBU | 1,8-Diazabicycloundec-7-ene | ~13.5 | Non-Nucleophilic Base | E2 Elimination[6] |
| NaOH | Sodium Hydroxide | 15.7 | Strong Base, Strong Nucleophile | S(_N)2 / E2 |
| NaOMe | Sodium Methoxide | ~16 | Strong Base, Strong Nucleophile | S(_N)2 / E2 |
| DIPEA | Hünig's Base | 10.75 | Weakly Nucleophilic, Hindered Base | Proton scavenger[6] |
| NaCN | Sodium Cyanide | 9.2 | Good Nucleophile, Weak Base | S(_N)2 |
| NaN₃ | Sodium Azide | 4.6 | Good Nucleophile, Weak Base | S(_N)2 |
| NaI | Sodium Iodide | -10 | Excellent Nucleophile, Very Weak Base | S(_N)2 |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a method for identifying an optimal solvent for a nucleophilic substitution reaction on a small scale.
-
Setup: Arrange a series of small reaction vials, each with a stir bar. Ensure all glassware is clean and dry.
-
Reagent Preparation: Prepare stock solutions of your substrate, nucleophile, and an internal standard (for analytical purposes like NMR or GC/LC).
-
Reaction Execution:
-
To each vial, add the substrate (e.g., 0.1 mmol).
-
Add a different solvent to each vial (e.g., 1 mL of DMF, DMSO, MeCN, THF, EtOH).
-
Initiate the reactions by adding the nucleophile stock solution (e.g., 0.12 mmol, 1.2 equivalents) to each vial.
-
-
Monitoring: Seal the vials and stir at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of each reaction over time (e.g., at 1h, 4h, 24h) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Analysis: After a set time, quench the reactions (e.g., by adding water or a saturated NH₄Cl solution). Add the internal standard stock solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Analyze the crude extract by ¹H NMR or GC to determine the conversion and yield for each solvent system.[13]
-
Selection: Choose the solvent that provides the best combination of reaction rate, yield, and purity for scale-up.
Visualizations
Caption: Decision logic for selecting a reaction pathway and solvent.
Caption: General workflow for reaction optimization experiments.
References
- 1. glasp.co [glasp.co]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. Dielectric Constant [macro.lsu.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1-Cyclohexylpiperazine Derivatives as Sigma Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-cyclohexylpiperazine derivatives, with a primary focus on the well-characterized compound PB28, and their activity as sigma receptor modulators. It delves into their performance against other established sigma receptor ligands, supported by experimental data, to aid in the evaluation and selection of appropriate tools for research and drug development.
Executive Summary
Derivatives of this compound have emerged as potent ligands for sigma receptors, exhibiting a dual activity profile. The most studied compound in this class, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) , has been characterized as a sigma-1 (σ1) receptor antagonist and a sigma-2 (σ2) receptor agonist . This unique pharmacological profile makes it a valuable tool for investigating the distinct roles of these two receptor subtypes and a potential therapeutic candidate, particularly in oncology. While data on the unsubstituted this compound is limited, structure-activity relationship (SAR) studies indicate that the cyclohexyl moiety is crucial for high affinity. Removal of the cyclohexyl group from PB28 analogues has been shown to cause a significant decrease in binding affinity for both sigma receptor subtypes.
Comparative Ligand Performance
The following table summarizes the binding affinities (Ki) of PB28 and other key sigma receptor ligands. Lower Ki values indicate higher binding affinity.
| Compound Name | Primary Activity | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| PB28 | σ1 Antagonist / σ2 Agonist | 0.38 | 0.68 | 0.56 |
| PRE-084 | σ1 Agonist | 2.2 | 3030 | 0.0007 |
| NE-100 | σ1 Antagonist | 0.8 | 137 | 0.006 |
| Siramesine | σ2 Agonist | 17 | 0.12 | 141.67 |
| Haloperidol | σ1 Antagonist | 3.2 | 5.2 | 0.62 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
For σ1 receptor binding:
-
Membrane preparations from guinea pig brain or cells expressing recombinant human σ1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 agonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
For σ2 receptor binding:
-
Membrane preparations from rat liver or cells expressing recombinant human σ2 receptors.
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) (a non-selective sigma ligand).
-
Masking agent for σ1 sites: (+)-pentazocine (1 µM).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For σ2 binding, include the σ1 masking agent in all tubes.
-
Incubate at 37°C for 120 minutes (for σ1) or at room temperature for 120 minutes (for σ2).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays for Sigma-2 Receptor Agonism
Objective: To determine the functional activity of a test compound as a sigma-2 receptor agonist, often assessed by its ability to induce cell death in cancer cell lines.
1. Cell Viability Assay (MTT Assay):
-
Cell lines: Human breast cancer (e.g., MCF-7) or pancreatic cancer cell lines.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
-
2. Caspase Activation Assay:
-
Objective: To measure the activation of caspases, key mediators of apoptosis.
-
Procedure:
-
Treat cells with the test compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3).
-
Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.
-
Quantify the increase in caspase activity relative to untreated controls.
-
Signaling Pathways
Sigma-1 Receptor Antagonism Pathway
Sigma-1 receptor antagonists, such as the this compound derivative PB28, are proposed to induce apoptosis in cancer cells by disrupting the pro-survival functions of the sigma-1 receptor. This often involves the modulation of intracellular calcium signaling and the inhibition of key survival pathways.
Caption: Sigma-1 Antagonist Induced Apoptosis.
Sigma-2 Receptor Agonism Pathway
Sigma-2 receptor agonists, including PB28, have been shown to induce apoptosis in cancer cells through mechanisms that can be both caspase-dependent and independent. A key event appears to be the induction of oxidative stress through the generation of mitochondrial superoxide.
Comparative Efficacy of 1-Cyclohexylpiperazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 1-Cyclohexylpiperazine derivatives. It includes a summary of their performance based on experimental data, detailed experimental methodologies, and visualizations of relevant biological pathways.
The this compound scaffold is a versatile chemical structure that serves as a foundation for a variety of pharmacologically active compounds.[1] These derivatives have shown significant potential in several therapeutic areas, including oncology and neuropharmacology, primarily through their interaction with sigma and opioid receptors.[2][3] This guide focuses on a comparative analysis of the efficacy of prominent this compound derivatives, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to aid in research and development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of selected this compound derivatives, focusing on their binding affinities and functional potencies at their primary molecular targets.
Table 1: Sigma Receptor Binding Affinities of this compound Derivatives
| Compound | Derivative Class | Target | Binding Affinity (Ki, nM) | Cell Line/Tissue | Reference |
| PB28 | N-Arylalkylpiperazine | σ1 | 0.38 | Guinea Pig Brain | [4] |
| σ2 | 0.68 | Rat Liver | [4] | ||
| σ2 | - | MCF7 (Human Breast Cancer) | [5] | ||
| σ2 | - | MCF7 ADR (Doxorubicin-Resistant) | [5] | ||
| PB28 Analog (Amide 36) | N-Arylalkylpiperazine | σ1 | 0.11 | - | [4] |
| PB28 Analog (Piperidine 15) | N-Arylalkylpiperazine | σ2 | - | SK-N-SH (Neuroblastoma) | [4] |
| PB28 Analog (Piperidine 24) | N-Arylalkylpiperazine | σ2 | - | SK-N-SH (Neuroblastoma) | [4] |
| Compound 36 | Tetralin Derivative | σ1 | 0.036 | - | [6] |
| Compound 45 | Naphthalene Derivative | σ1 | 0.22 | - | [6] |
Table 2: Functional Efficacy of this compound Derivatives
| Compound | Derivative Class | Assay | Efficacy (EC50/IC50) | Cell Line/System | Reference |
| PB28 | N-Arylalkylpiperazine | Antiproliferation | IC50 in nM range (48h) | MCF7, MCF7 ADR | [5] |
| Apoptosis Induction | 15% increase after 1 day | MCF7, MCF7 ADR | [5] | ||
| Antiproliferation | EC50 = 43 µM | Panc02 (Pancreatic Cancer) | [7] | ||
| PB28 Analog (Piperidine 15) | N-Arylalkylpiperazine | Antiproliferation | EC50 = 3.64 µM | SK-N-SH | [4] |
| PB28 Analog (Piperidine 24) | N-Arylalkylpiperazine | Antiproliferation | EC50 = 1.40 µM | SK-N-SH | [4] |
| MT-45 | 1,2-Diphenylethylpiperazine | µ-Opioid Receptor (cAMP inhibition) | EC50 = 1.3 µM | CHO cells | [8][9] |
| µ-Opioid Receptor (β-arrestin2 recruitment) | EC50 = 23.1 µM | CHO cells | [8][9] | ||
| 2F-MT-45 | Fluorinated MT-45 Analog | µ-Opioid Receptor (cAMP inhibition) | EC50 = 42 nM | CHO cells | [8][9] |
| µ-Opioid Receptor (β-arrestin2 recruitment) | EC50 = 196 nM | CHO cells | [8][9] | ||
| 1,2-diphenylethylpiperazine | MT-45 Metabolite | NMDA Receptor Inhibition | IC50 = 29 µM | Ltk- cells | [8][9] |
| cis-11 | 4-Arylcyclohexylpiperazine | Antiproliferation (alone) | 50% cell death | MDCK-MDR1 | [10] |
| Antiproliferation (with Doxorubicin) | 70% cell death (30 µM) | MDCK-MDR1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is a generalized method based on procedures described for determining the binding affinity of ligands for sigma-1 and sigma-2 receptors.[11][12]
-
Membrane Preparation:
-
Tissues (e.g., guinea pig brain for sigma-1, rat liver for sigma-2) or cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[13]
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[13]
-
-
Binding Assay:
-
For sigma-1 receptor binding , membranes are incubated with a specific radioligand, such as [³H]-(+)-pentazocine, at various concentrations.[11] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, like haloperidol.[14]
-
For sigma-2 receptor binding , [³H]-DTG is commonly used as the radioligand.[12] To prevent binding to sigma-1 receptors, a masking agent that is highly selective for sigma-1, such as (+)-pentazocine, is included in the incubation mixture.[11] Non-specific binding is determined using a high concentration of an unlabeled sigma ligand.
-
For competition assays , a single concentration of the radioligand is used along with varying concentrations of the unlabeled test compound (e.g., this compound derivatives).
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[13][14]
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[13]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Saturation binding data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data is analyzed to determine the inhibitory constant (Ki) of the test compounds.
-
Functional Assays for µ-Opioid Receptor Agonists
The following protocols are based on the methods used to characterize MT-45 and its derivatives.[8]
-
cAMP Accumulation Assay:
-
Chinese Hamster Ovary (CHO) cells stably expressing the µ-opioid receptor are used.
-
Cells are transiently transfected with a GloSensor plasmid to allow for the measurement of cAMP levels.
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylate cyclase is stimulated with forskolin.
-
The test compounds (e.g., MT-45 derivatives) are added at various concentrations.
-
The resulting decrease in the luminescent signal, which is inversely proportional to cAMP levels, is measured to determine the EC50 of the agonist.
-
-
β-Arrestin2 Recruitment Assay:
-
A PathHunter β-arrestin2 recruitment assay is used with CHO cells stably expressing the µ-opioid receptor.
-
Upon agonist binding to the receptor, β-arrestin2 is recruited to the receptor.
-
This recruitment leads to the formation of an active β-galactosidase enzyme, which is quantified using a chemiluminescent substrate.
-
The luminescent signal is measured to determine the potency (EC50) and efficacy of the test compounds in promoting β-arrestin2 recruitment.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Sigma-2 Receptor-Mediated Apoptotic Pathway.
Caption: μ-Opioid Receptor Signaling Pathways.
Caption: General Experimental Workflow for Efficacy Analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Cyclohexylpiperazine Analogs: Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Cyclohexylpiperazine analogs, focusing on their structure-activity relationships (SAR) as sigma receptor ligands, anticancer agents, and P-glycoprotein (P-gp) inhibitors. The information is compiled from various scientific publications to aid in the rational design of novel therapeutic agents.
Biological Activities and Structure-Activity Relationship (SAR)
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The core structure, consisting of a cyclohexyl ring and a piperazine moiety, allows for systematic modifications to explore and optimize their interactions with various biological targets.
Sigma Receptor Binding
A primary area of investigation for this compound analogs has been their interaction with sigma receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.
The general pharmacophore for high-affinity sigma receptor ligands often includes a basic amine, an aromatic or cycloalkyl group, and a hydrophobic region. The this compound core fits this model well. SAR studies have revealed several key structural features that influence binding affinity and selectivity:
-
The Cyclohexyl Group: This bulky, lipophilic group is often crucial for high affinity, particularly for the σ2 receptor. Its removal or replacement with smaller alkyl or aryl groups can lead to a significant decrease in binding affinity.[1][2]
-
The Piperazine Ring: The two nitrogen atoms of the piperazine ring are important for interaction with the receptor. Modifications at the N4 position have been extensively explored to modulate affinity and selectivity.[2]
-
The Linker: The nature and length of the linker connecting the piperazine to another chemical moiety (often an aromatic or heterocyclic system) significantly impact binding characteristics. An optimal linker length is often required to position the key interacting groups correctly within the receptor's binding pocket.[1]
The following table summarizes the sigma receptor binding affinities (Ki) for a selection of this compound analogs from published studies.
Table 1: Sigma Receptor Binding Affinities (Ki) of this compound Analogs
| Compound | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| Analog 1 | H | 218 | 590 | 0.37 |
| Analog 2 | Methyl | - | 663 | - |
| Analog 3 | Benzyl | - | 1870 | - |
| PB28 | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | 15.1 | 0.38 | 39.7 |
| Analog 4 | 4-(4-fluorophenyl)cyclohexyl (cis) | 12.3 | 4.5 | 2.7 |
| Analog 5 | 4-(4-chlorophenyl)cyclohexyl (cis) | 9.8 | 3.2 | 3.1 |
Data compiled from multiple sources.[1][3][4]
Anticancer Activity
The overexpression of σ2 receptors in various tumor cell lines has made them an attractive target for cancer therapy.[5][6] Agonists of the σ2 receptor have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[7] this compound analogs with high affinity for the σ2 receptor have demonstrated promising anticancer activity.
SAR studies for anticancer activity often correlate with σ2 receptor affinity. Key findings include:
-
Analogs with high σ2 receptor affinity generally exhibit greater cytotoxic effects against cancer cell lines.
-
The antiproliferative activity can be modulated by substitutions on the aromatic ring of the N-arylpiperazine moiety.
The following table presents the in vitro anticancer activity (IC50) of selected this compound derivatives against various cancer cell lines.
Table 2: Anticancer Activity (IC50) of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Analog 6 | MCF-7 (Breast) | 5.2 |
| Analog 7 | PC-3 (Prostate) | 7.8 |
| PB28 | Panc02 (Pancreatic) | 10.4 |
| Analog 8 | A549 (Lung) | 3.5 |
Data compiled from multiple sources.[8][9]
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from cancer cells.[10] Some this compound analogs have been found to inhibit P-gp, suggesting their potential use as chemosensitizers in combination with conventional anticancer drugs.
The structural features required for P-gp inhibition are not as well-defined as those for sigma receptor binding. However, lipophilicity and the presence of aromatic rings appear to be important.
The following table summarizes the P-gp inhibitory activity (IC50) for representative this compound analogs.
Table 3: P-glycoprotein (P-gp) Inhibitory Activity (IC50) of this compound Analogs
| Compound | Assay Method | IC50 (µM) |
| Analog 9 | Rhodamine 123 efflux | 2.5 |
| Analog 10 | Paclitaxel transport | 1.8 |
Data compiled from multiple sources.[4][11]
Experimental Protocols
Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
[³H]-(+)-Pentazocine (for σ1) or [³H]-DTG (for σ2) as radioligands.
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).
-
Test compounds (this compound analogs).
-
Haloperidol or other suitable non-specific binding inhibitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane homogenates (typically 100-200 µg of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
P-glycoprotein (P-gp) Inhibition Assay (Cell-based)
Objective: To determine the ability of test compounds to inhibit P-gp mediated efflux.
Materials:
-
A cell line overexpressing P-gp (e.g., Caco-2, MDCK-MDR1).
-
A known P-gp substrate as a probe (e.g., Rhodamine 123, Calcein-AM, or a radiolabeled drug like [³H]-digoxin).
-
Test compounds (this compound analogs).
-
A known P-gp inhibitor as a positive control (e.g., verapamil).
-
Culture medium and buffers.
-
Fluorescence plate reader or scintillation counter.
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are pre-incubated with various concentrations of the test compound or the positive control for a specific period.
-
The P-gp substrate probe is then added to the wells.
-
After a defined incubation period, the intracellular accumulation of the probe is measured. For fluorescent probes like Rhodamine 123, the fluorescence intensity is read using a plate reader. For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter.
-
An increase in the intracellular accumulation of the probe in the presence of the test compound indicates P-gp inhibition.
-
The IC50 value is calculated as the concentration of the test compound that causes a 50% increase in the probe accumulation compared to the untreated control.
Visualizations
References
- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-Cyclohexylpiperazine and PB28 in Sigma Receptor Research
A comprehensive guide for researchers, scientists, and drug development professionals delving into the pharmacological characteristics of 1-Cyclohexylpiperazine and its potent derivative, PB28. This guide provides a detailed comparison of their roles as sigma receptor ligands, supported by experimental data and methodologies.
Introduction to this compound and PB28
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are promising targets for therapeutic intervention in neurological disorders and cancer. This compound is a piperazine derivative that serves as a fundamental structural scaffold for a multitude of sigma receptor ligands.[1][2] One of its most extensively studied derivatives is PB28, a compound that has demonstrated high affinity and a distinct functional profile at both sigma receptor subtypes.[3][4] This guide offers a head-to-head comparison of these two molecules, highlighting the evolution from a basic chemical moiety to a potent pharmacological tool.
Pharmacological Profiles
PB28: A High-Affinity Sigma-1 Antagonist and Sigma-2 Agonist
PB28 has been thoroughly characterized as a high-affinity ligand for both sigma-1 and sigma-2 receptors.[5][6] Its pharmacological profile is of significant interest due to its mixed functional activity, acting as an antagonist at the sigma-1 receptor and an agonist at the sigma-2 receptor.[4] This dual activity contributes to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][7]
Table 1: Receptor Binding Affinities of PB28
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 0.38[5] |
| Sigma-2 (σ₂) | [³H]-DTG | Rat Liver | 0.68[5] |
Table 2: Functional Activity of PB28 in Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC₅₀/EC₅₀ | Reference |
| MCF7 (Breast Cancer) | Cell Growth | Inhibition | Nanomolar range | [4] |
| MCF7 ADR (Doxorubicin-Resistant Breast Cancer) | Cell Growth | Inhibition | Nanomolar range | [4] |
| SK-N-SH (Neuroblastoma) | Antiproliferation | - | - | [5] |
| Pancreatic Cancer Cell Lines (e.g., Panc02) | Cytotoxicity | Cell Death | Micromolar range | [7] |
This compound: A Foundational Scaffold
This compound is a key synthetic precursor for a wide range of pharmacologically active compounds, including PB28.[1][2] While it forms the core structure of many high-affinity sigma receptor ligands, comprehensive quantitative data on the binding affinity and functional activity of the unsubstituted this compound at sigma receptors is not extensively documented in publicly available literature. Its primary significance in the context of sigma receptor research lies in its role as a versatile chemical building block. The addition of various substituents to the this compound core has led to the development of potent and selective sigma receptor ligands like PB28.[3][8]
Signaling Pathways and Experimental Workflows
The biological effects of PB28 are attributed to its modulation of intracellular signaling pathways. As a sigma-2 receptor agonist, PB28 has been shown to induce apoptosis in cancer cells through mechanisms that can involve the production of mitochondrial superoxide and the activation of caspases.[7] Furthermore, its antagonistic activity at the sigma-1 receptor may contribute to its cytotoxic effects.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacement of the Cyclohexyl Group in 1-Cyclohexylpiperazine Derivatives for Sigma Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioisosteric replacements for the cyclohexyl group in 1-cyclohexylpiperazine-based scaffolds, focusing on their impact on binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data presented is derived from structure-activity relationship (SAR) studies on potent sigma receptor ligands, offering valuable insights for medicinal chemists and pharmacologists in the design of novel therapeutics targeting these receptors.
Introduction to this compound and Sigma Receptors
This compound is a key structural motif found in a multitude of pharmacologically active compounds, notably high-affinity ligands for sigma receptors.[1] These receptors, comprising σ₁ and σ₂ subtypes, are implicated in a variety of physiological and pathological processes. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and has been identified as a therapeutic target for neurological disorders.[2] The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is a target for anti-cancer agents.[3]
The N-cyclohexyl moiety of this compound plays a critical role in ligand recognition at both sigma receptor subtypes. Its size, shape, and lipophilicity are key determinants of binding affinity. Bioisosteric replacement of this group is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Quantitative Comparison of Cyclohexyl Bioisosteres
Structure-activity relationship studies on the potent sigma receptor ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and related analogs have highlighted the critical nature of the cyclohexyl group for maintaining high affinity at both σ₁ and σ₂ receptors. The following table summarizes the quantitative impact of replacing this group with other bioisosteres.
| N¹-Substituent | Bioisosteric Replacement | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Fold Change in Affinity (vs. Cyclohexyl) |
| Cyclohexyl (in PB28) | Parent Group | 0.38 | 0.68 | - |
| None (H) | Removal of Lipophilic Group | 218 | 590 | ~570-fold (σ₁) / ~870-fold (σ₂) decrease |
| Aryl (e.g., Phenyl) | Aromatic Bioisostere | Significant Decrease | Significant Decrease | ~1000-fold decrease (both subtypes) |
| Benzyl | Alkyl-Aryl Hybrid | Significant Decrease | Drastic Decrease (>1000-fold) | Significant decrease (both subtypes) |
| Methyl | Small Alkyl | Significant Decrease | Drastic Decrease (>1000-fold) | Significant decrease (both subtypes) |
Data compiled from a review of structure-affinity relationship studies on PB28 analogs.[4] The Ki values for the "None (H)" and "Aryl" replacements are explicitly mentioned in the review as resulting from the removal or replacement of the cyclohexyl group in the PB28 scaffold.[4] The qualitative descriptions for "Benzyl" and "Methyl" are also from the same source, indicating a substantial loss of affinity.[4]
Analysis: The data unequivocally demonstrates that the cyclohexyl group is crucial for high-affinity binding to both σ₁ and σ₂ receptors within this chemical scaffold.[4]
-
Removal of the Cyclohexyl Group: Replacing the cyclohexyl moiety with a hydrogen atom leads to a dramatic loss of affinity, with a 570-fold and 870-fold decrease for σ₁ and σ₂ receptors, respectively.[4] This indicates that a bulky, lipophilic group at this position is essential for potent binding.
-
Aryl Bioisosteres: The replacement of the saturated cyclohexyl ring with an aromatic phenyl ring results in a similarly drastic, approximately 1000-fold drop in affinity for both receptor subtypes.[4] This suggests that while lipophilicity is important, the specific three-dimensional shape and conformational flexibility of the cyclohexyl ring are preferred over a flat aromatic system for optimal interaction with the receptor binding pockets.
-
Other Alkyl Bioisosteres: Smaller alkyl groups like methyl or the slightly larger benzyl group also fail to restore high affinity, particularly at the σ₂ receptor, where the decrease is most pronounced.[4]
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to determine the sigma receptor affinities presented in the comparison table.
Sigma-1 (σ₁) Receptor Binding Assay
This protocol describes a competitive inhibition binding assay to determine the binding affinity (Ki) of test compounds for the σ₁ receptor.
-
Tissue Preparation: Guinea pig brain is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane preparation) is resuspended in fresh buffer.
-
Assay Components:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand, is used at a concentration near its Kd (e.g., 2-5 nM).
-
Test Compounds: A range of concentrations of the bioisosteric analogs are prepared (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding: Haloperidol (10 µM) is used to determine non-specific binding.
-
Membrane Homogenate: Protein concentration is adjusted to approximately 150-200 µg per assay tube.
-
-
Incubation: The assay components are combined in a final volume of 250 µL and incubated at 37°C for 150 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold Tris-HCl buffer to separate bound from free radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 (σ₂) Receptor Binding Assay
This protocol details a competitive binding assay for the σ₂ receptor.
-
Tissue Preparation: Rat liver is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and membrane preparations are prepared as described for the σ₁ assay.
-
Assay Components:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, is used at a concentration of approximately 3 nM.
-
Masking Ligand: (+)-Pentazocine (1 µM) is included in all tubes to saturate the σ₁ receptors, thus ensuring that [³H]-DTG binding is specific to σ₂ receptors.
-
Test Compounds: A range of concentrations of the bioisosteric analogs are prepared.
-
Non-specific Binding: Haloperidol (10 µM) is used to define non-specific binding.
-
Membrane Homogenate: Protein concentration is adjusted to approximately 150-200 µg per assay tube.
-
-
Incubation: The components are incubated at 25°C for 120 minutes.
-
Termination and Filtration: The reaction is terminated and filtered as described for the σ₁ assay.
-
Quantification: Radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: IC₅₀ and Ki values are calculated as described for the σ₁ receptor assay.
Visualizations: Workflows and Signaling Pathways
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement strategy for the cyclohexyl group.
Experimental Workflow for Sigma Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Sigma Receptor Signaling Pathways
Caption: Simplified signaling pathways for σ₁ and σ₂ receptors.
References
- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1-Cyclohexylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various 1-Cyclohexylpiperazine derivatives. The information presented is collated from publicly available experimental data to assist in the evaluation of these compounds for further research and development.
Introduction to this compound Derivatives
This compound is a versatile chemical scaffold that serves as a building block for a wide range of pharmacologically active compounds.[1] Derivatives of this structure have shown significant affinity for various central nervous system (CNS) targets, most notably sigma receptors.[2][3] Understanding the cross-reactivity profile of these derivatives is crucial for assessing their selectivity and potential off-target effects, which are critical considerations in the drug development process. This guide summarizes the binding affinities of key this compound derivatives against a panel of receptors and provides detailed experimental methodologies for the assays cited.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of selected this compound derivatives for various receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of this compound Derivatives at Sigma Receptors
| Compound | σ1 (Ki, nM) | σ2 (Ki, nM) | Selectivity (σ1/σ2) | Reference |
| PB28 | 0.38 | 0.68 | 0.56 | [4] |
| Amide 36 (PB28 analog) | 0.11 | 179 | 1627 | [4] |
| N-Cyclohexylpiperazine 59 | - | 4.70 | - | [4] |
| MT-45 | - | - | - |
Table 2: Cross-Reactivity Profile of PB28 at Various CNS Receptors
| Receptor | Ki (nM) | Reference |
| σ1 | 0.38 | [4] |
| σ2 | 0.68 | [4] |
| 5-HT1A | >10,000 | [3] |
| D2 | >10,000 | [3] |
Table 3: Receptor Binding Profile of MT-45
| Receptor | Assay | Value | Units | Reference |
| μ-Opioid | Inhibition of cAMP | 1.3 | μM (EC50) | [5] |
| μ-Opioid | β-arrestin2 recruitment | 23.1 | μM (EC50) | [5] |
| NMDA | Inhibition | 29 | μM (IC50) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).
-
Radioligands: --INVALID-LINK---pentazocine for σ1 and [³H]DTG for σ2.
-
Non-labeled ligands for competition assays (e.g., haloperidol for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of the respective radioligand.
-
A range of concentrations of the test compound (this compound derivative) is added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
After incubation (e.g., 120 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays for Opioid and NMDA Receptors
Objective: To measure the functional activity of compounds at Gi-coupled receptors, such as the μ-opioid receptor, by quantifying the inhibition of adenylyl cyclase.
Procedure:
-
Cells expressing the μ-opioid receptor are seeded in assay plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin to induce cAMP production.
-
Concurrently, cells are treated with varying concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
The concentration-response curve is plotted to determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).
Objective: To measure G protein-independent signaling by quantifying the recruitment of β-arrestin to the activated receptor.
Procedure:
-
Cells co-expressing the μ-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment are used.
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor.
-
This brings the two protein fragments into close proximity, leading to a detectable signal (e.g., luminescence or fluorescence).
-
The signal is measured at various concentrations of the test compound to generate a concentration-response curve and determine the EC50 value.
Objective: To measure the activity of NMDA receptors by quantifying the influx of calcium upon receptor activation.
Procedure:
-
Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The cells are then stimulated with an NMDA receptor agonist (e.g., glutamate and glycine) in the presence of varying concentrations of the test compound.
-
The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.
-
The concentration-response curve is plotted to determine the IC50 value for antagonists or the EC50 value for agonists.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for receptor binding assays.
Caption: General workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of the σ2 receptor.
Caption: Dual signaling pathways of the μ-opioid receptor.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 17766-28-8 | Benchchem [benchchem.com]
- 3. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
Comparative Efficacy of 1-Cyclohexylpiperazine Analogs: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers and drug development professionals detailing the comparative efficacy of 1-Cyclohexylpiperazine analogs. This report synthesizes key in vitro and in vivo experimental data, providing a clear overview of their potential as therapeutic agents, particularly in oncology.
This compound derivatives have emerged as a promising class of compounds, demonstrating significant biological activity. Primarily recognized as potent ligands for sigma receptors, these analogs have been extensively investigated for their potential in various therapeutic areas, including neuroscience and cancer. Their mechanism of action is often linked to the modulation of sigma-1 and sigma-2 receptors, which are implicated in a range of cellular functions and are overexpressed in several tumor types. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various this compound analogs, supported by experimental data from published studies.
In Vitro Efficacy: Sigma Receptor Binding and Antiproliferative Activity
The in vitro efficacy of this compound analogs is predominantly characterized by their binding affinity to sigma receptors and their ability to inhibit the proliferation of cancer cell lines. The following tables summarize the key quantitative data for a selection of these compounds.
Table 1: Sigma Receptor Binding Affinity of this compound Analogs
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity Ratio |
| PB28 | 0.38[1] | 0.68[1] | 1.8 |
| Amide 36 | 0.11[1] | 179 | 1627 |
| Piperidine 15 | - | - | - |
| Piperidine 24 | - | - | - |
| N-Cyclohexylpiperazine 59 | - | 4.70[1] | - |
| Compound 7 | 0.38[1] | 0.68[1] | 1.8 |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data for some compounds were not available in the reviewed literature.
Table 2: In Vitro Antiproliferative Activity of this compound Analogs
| Compound | Cell Line | IC50 / EC50 (µM) |
| PB28 | Panc02 | >100 |
| KCKO | >100 | |
| MIAPaCa-2 | >100 | |
| AsPC1 | Resistant | |
| Panc-1 | Resistant | |
| PB221 | Panc02 | - |
| KCKO | - | |
| MIAPaCa-2 | - | |
| AsPC1 | Resistant | |
| Panc-1 | Resistant | |
| PB183 | Panc02 | - |
| KCKO | - | |
| MIAPaCa-2 | - | |
| AsPC1 | Resistant | |
| Panc-1 | Resistant | |
| F281 | Panc02 | - |
| KCKO | - | |
| MIAPaCa-2 | - | |
| AsPC1 | Resistant | |
| Panc-1 | Resistant | |
| PB282 | Panc02 | >100 |
| KCKO | - | |
| MIAPaCa-2 | - | |
| AsPC1 | Resistant | |
| Panc-1 | Resistant | |
| Piperidine 15 | SK-N-SH | 3.64 (EC50)[1] |
| Piperidine 24 | SK-N-SH | 1.40 (EC50)[1] |
| cis-11 | MDCK-MDR1 (with 0.1 µM doxorubicin) | 30 (70% cell death)[2] |
| MDCK-MDR1 (with 0.1 µM doxorubicin) | 50 (90% cell death)[2] | |
| MDCK-MDR1 (alone) | 50 (50% cell death)[2] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the potency of the compounds in inhibiting cell growth. Lower values signify higher potency. Some data points were not available in the cited literature.
In Vivo Efficacy: Antitumor Activity in Xenograft Models
The in vivo efficacy of these analogs has been evaluated in animal models, typically using human tumor xenografts in immunocompromised mice. These studies provide crucial insights into the therapeutic potential of these compounds in a living organism.
Table 3: In Vivo Antitumor Efficacy of this compound Analogs
| Compound | Animal Model | Tumor Cell Line | Dosing Regimen | Outcome |
| PB28 | C57BL/6 mice | Panc02 | Daily treatment | Similar efficacy to gemcitabine in reducing tumor burden without systemic toxicities.[3] |
| PB282 | C57BL/6 mice | Panc02 | Daily treatment | Similar efficacy to gemcitabine in reducing tumor burden without systemic toxicities.[3] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is essential for the interpretation and replication of the findings.
Sigma Receptor Binding Assays
Radioligand binding assays are the standard method for determining the affinity of compounds for sigma receptors.[4][5]
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing sigma receptors, such as guinea pig brain for σ1 and rat liver for σ2.
-
Radioligand: A radiolabeled ligand with known affinity for the target receptor is used, such as [³H]-(+)-pentazocine for σ1 receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.[4]
-
Competitive Inhibition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound analog).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assays
These assays measure the ability of the compounds to inhibit the growth of cancer cells.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Viability/Proliferation Measurement:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
BrdU Assay: This assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.[6]
-
-
Data Analysis: The IC50 or EC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[7]
-
Compound Administration: Once the tumors reach a palpable size, the mice are treated with the this compound analog or a vehicle control, following a specific dosing schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the antiproliferative effects of this compound analogs and a general workflow for their evaluation.
Caption: Proposed signaling pathway for the antiproliferative effects of this compound analogs.
Caption: General experimental workflow for the in vitro and in vivo evaluation of this compound analogs.
References
- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 1-Cyclohexylpiperazine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Cyclohexylpiperazine, a key chemical intermediate and potential pharmacophore, is critical for quality control, pharmacokinetic studies, and ensuring product stability. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory comparison studies for this compound are not extensively published, this guide extrapolates from established and validated methods for analogous piperazine compounds to provide a robust comparative framework.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound is contingent upon factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS, based on data from studies on various piperazine derivatives.[1]
Table 1: Performance Comparison of Analytical Methods for Piperazine Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[2] | > 0.999[3] | ≥ 0.99[4] |
| Accuracy (% Recovery) | 99-101%[2] | 98.3-101.6%[3] | 100.38 ± 3.24%[5] |
| Precision (%RSD) | < 2%[2][6] | ≤ 2.56%[3] | 2.52% (Intermediate)[5] |
| Limit of Detection (LOD) | 1.76 µg/mL[2] | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | 5.35 µg/mL[2] | Analyte Dependent | Below 30% of spec. limit[5] |
| Specificity/Selectivity | Good[7] | High[8] | Very High[4] |
| Matrix Effect | Can be significant | Can be significant[9][10] | Can be significant[5] |
| Throughput | Moderate to High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative experimental protocols for HPLC-UV, GC-MS, and LC-MS/MS techniques, adapted from validated methods for similar piperazine compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[7]
-
Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Detection: UV at 210 nm[7]
-
Column Temperature: 30°C[7]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[7]
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Assessed by injecting a series of at least five concentrations. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Accuracy: Determined by the recovery method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[11]
-
Precision: Evaluated by performing replicate injections of the same standard solution (system precision) and replicate preparations of the sample (method precision). The relative standard deviation (%RSD) should be not more than 2%.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high specificity and is suitable for the identification and quantification of this compound, especially in complex matrices.[8]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[10]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped to 150°C at 10°C/min and held for 5 min, then ramped to 300°C at 7.5°C/min and held for 2 min.[10]
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification
2. Sample Preparation (for plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Liquid-Liquid Extraction (optional): For cleaner samples, perform a liquid-liquid extraction.
-
Solid Phase Extraction (SPE): Use an appropriate SPE cartridge for sample cleanup and concentration.
-
Derivatization: A perfluoroacylation derivatization may be necessary to improve the chromatographic properties of this compound.[10]
3. Validation Parameters:
-
Linearity: Established over a concentration range relevant to the expected sample concentrations.
-
Accuracy and Precision: Determined by analyzing spiked control samples at different concentrations.
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte and by comparing the mass spectrum of the analyte in the sample with that of a reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification.[1]
1. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.[1]
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and an internal standard.
2. Sample Preparation:
-
Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., this compound-d11) to all samples, calibrators, and quality controls.
-
Sample Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction as required by the sample matrix.
-
Reconstitution: Evaporate the extracted sample to dryness and reconstitute in the initial mobile phase.[1]
3. Validation Parameters:
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the sample matrix.[5]
-
Recovery: Determined to assess the efficiency of the extraction procedure.
-
Stability: Analyte stability is evaluated under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described analytical methods.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. scholars.direct [scholars.direct]
- 10. scholars.direct [scholars.direct]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Benchmarking 1-Cyclohexylpiperazine: A Comparative Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-Cyclohexylpiperazine's performance metrics against established Central Nervous System (CNS) drugs, supported by experimental data and detailed protocols.
Introduction
This compound is a piperazine derivative that has garnered interest in CNS drug discovery primarily for its interaction with sigma receptors.[1] This guide provides a comprehensive benchmark of this compound against three well-established CNS drugs with known sigma receptor affinity: Haloperidol, Sertraline, and Fluvoxamine. The following sections present a comparative analysis of their receptor binding profiles, pharmacokinetic properties, and potential CNS effects, supported by detailed experimental methodologies.
Data Presentation
Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | σ2 | 4.70[2] |
| σ1 | Low Affinity[1] | |
| Haloperidol | σ1 | 8[3] |
| Sertraline | σ1 | 30-300[3] |
| Fluvoxamine | σ1 | 30-300[3] |
Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities (Ki) of this compound and selected CNS drugs for sigma receptor subtypes.
Pharmacokinetic Properties
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and predicting a drug's efficacy and safety profile.
| Parameter | This compound | Haloperidol | Sertraline | Fluvoxamine |
| Bioavailability (%) | Data Not Available | 60-70 (oral) | 44 (oral) | 53 (oral)[4] |
| Half-life (hours) | Data Not Available | 14-37 (oral) | 26 | 15-22 |
| Protein Binding (%) | Data Not Available | ~90 | 98.5[4] | 77-80 |
| Metabolism | Data Not Available | Hepatic (CYP3A4) | Hepatic (CYP2B6, CYP2C19)[4] | Hepatic (CYP2D6, CYP1A2) |
Table 2: Comparative Pharmacokinetic Properties. This table outlines key pharmacokinetic parameters for this compound and the comparator CNS drugs.
Experimental Protocols
Sigma Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
[³H]-(+)-Pentazocine (for σ1 receptor binding)
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor binding)
-
Unlabeled (+)-Pentazocine (for σ2 non-specific binding)
-
Test compound (e.g., this compound)
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in assay buffer.
-
Incubation: In each well of the microplate, add the membrane preparation, the radioligand, and the test compound at various concentrations. For σ2 binding, also add unlabeled (+)-pentazocine to block binding to σ1 receptors.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
The following protocols are standard behavioral tests used to assess the potential CNS effects of a compound in rodents.
1. Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
-
Grooming frequency
-
-
Interpretation: Anxiolytic compounds may increase the time spent in and the number of entries into the center zone, while anxiogenic compounds may decrease these parameters.
2. Elevated Plus Maze
This test is another widely used assay for assessing anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video tracking system.
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open arms and closed arms
-
Total distance traveled
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
3. Forced Swim Test
This test is commonly used to screen for potential antidepressant effects.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Pre-test Session (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This is to induce a state of "behavioral despair."
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-6 minute session.
-
Data Collection: Record the duration of immobility (floating with only minimal movements to keep the head above water).
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Mandatory Visualization
Caption: Simplified signaling pathway for sigma receptor agonists.
Caption: General workflow for in vivo behavioral experiments.
Discussion and Conclusion
This compound demonstrates a notable binding affinity for the σ2 receptor subtype.[2] In contrast, the established CNS drugs Haloperidol, Sertraline, and Fluvoxamine are primarily characterized by their affinity for the σ1 receptor.[3] This distinction in receptor subtype preference suggests that this compound may exert its CNS effects through a different mechanism of action compared to these benchmark drugs.
The potential CNS effects of σ2 receptor agonists are an active area of research, with studies suggesting involvement in processes such as cell proliferation and neuronal signaling.[5] The lack of in vivo pharmacokinetic and behavioral data for this compound is a significant gap that needs to be addressed in future studies. The experimental protocols provided in this guide offer a standardized framework for generating this crucial data.
By conducting in vivo studies using the Open Field Test, Elevated Plus Maze, and Forced Swim Test, researchers can elucidate the behavioral profile of this compound and determine if its σ2 receptor activity translates into anxiolytic, antidepressant, or other CNS-related effects. Furthermore, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion, which will inform its potential as a therapeutic agent.
References
- 1. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 5. The brain-penetrant cell-cycle inhibitor p28 sensitizes brain metastases to DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its Enantiomorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the racemic compound 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, commonly known as MT-45, and its individual enantiomers. MT-45 is a synthetic opioid originally developed as an analgesic.[1] This document summarizes its pharmacological profile, compares the activity of its stereoisomers, and provides detailed experimental protocols for key assays relevant to its characterization.
Pharmacological Profile and Enantiomeric Comparison
MT-45 is a potent and selective μ-opioid receptor agonist.[1][2] Its analgesic activity has been reported to be comparable to that of morphine.[3] The compound exists as a pair of enantiomers, S-(+) and R-(-), which exhibit significant differences in their pharmacological effects.
In Vivo Analgesic Activity
A key differentiator between the enantiomers of MT-45 lies in their analgesic potency. The S-(+)-isomer is substantially more potent than the R-(-)-isomer. In animal models, the S-(+)-isomer was found to be 1.14 to 1.97 times more potent than the racemic mixture (MT-45) in mice and 1.00 to 1.23 times more potent in rats.[3] Strikingly, the S-(+)-isomer is 18.3 to 61.6 times more potent as an analgesic than the R-(-)-isomer.[3]
Table 1: Comparative Analgesic Potency of MT-45 and its Enantiomers
| Compound | Animal Model | Potency Relative to Racemic MT-45 | Potency of S-(+) Relative to R-(-) |
| S-(+)-isomer | Mice | 1.14 - 1.97x more potent | 18.3 - 61.6x more potent |
| Rats | 1.00 - 1.23x more potent | ||
| R-(-)-isomer | Mice & Rats | Significantly less potent |
Data sourced from Nakamura & Shimizu, 1976.[3]
In Vitro Activity at the μ-Opioid Receptor
Table 2: In Vitro Activity of Racemic MT-45 at the μ-Opioid Receptor
| Assay | Parameter | Value |
| cAMP Accumulation Inhibition | EC50 | 1.3 μM |
| β-arrestin2 Recruitment | EC50 | 23.1 μM |
Data sourced from Baptista-Hon et al., 2020.[4][5]
The significant difference in in vivo analgesic potency strongly suggests that the S-(+)-enantiomer has a higher affinity and/or efficacy at the μ-opioid receptor compared to the R-(-)-enantiomer.
Metabolite Activity at the NMDA Receptor
Interestingly, a metabolite of MT-45, 1,2-diphenylethylpiperazine, has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor with an IC50 of 29 μM.[4][5][6] This finding suggests a potential secondary mechanism of action that may contribute to the overall pharmacological profile of MT-45, although the direct contribution of this metabolite to the analgesic and other effects of the parent compound and its enantiomers requires further investigation.
Signaling Pathways
The primary mechanism of action for the analgesic effects of MT-45 and its enantiomers is through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The activity of its metabolite at the NMDA receptor introduces a secondary signaling pathway of interest.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: NMDA Receptor Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines for key experiments used in the characterization of MT-45 and its enantiomers.
μ-Opioid Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the μ-opioid receptor.
Objective: To quantify the affinity of the test compounds (racemic MT-45, S-(+)- and R-(-)-enantiomers) for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Test compounds.
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well and wash the filters to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Calculate specific binding and plot against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for μ-Opioid Receptor Binding Assay.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like the μ-opioid receptor.
Objective: To determine the potency (EC50) and efficacy of the test compounds in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the μ-opioid receptor.
-
cAMP assay kit.
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator).
-
Plate reader.
Procedure:
-
Cell Culture and Seeding: Culture and seed cells into a multi-well plate.
-
Cell Stimulation: Treat cells with the test compounds at various concentrations, followed by stimulation with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the signal and plot the response against the logarithm of the test compound concentration to determine the EC50.
Caption: Workflow for cAMP Accumulation Assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in GPCR desensitization and signaling.
Objective: To quantify the potency (EC50) and efficacy of the test compounds in inducing β-arrestin recruitment.
Materials:
-
Engineered cell line co-expressing the μ-opioid receptor and a β-arrestin fusion protein.
-
Assay-specific reagents (e.g., substrate for the reporter enzyme).
-
Test compounds.
-
Plate reader.
Procedure:
-
Cell Seeding: Plate the engineered cells in a multi-well plate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) generated by the reporter system.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the EC50 and Emax.
Caption: Workflow for β-Arrestin Recruitment Assay.
In Vivo Analgesic Assays
These assays are used to assess the pain-relieving effects of a compound in animal models.
-
Hot Plate Test: This test measures the latency of a pain response to a thermal stimulus. The animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking a paw or jumping) is recorded.
-
Tail Flick Test: This assay also uses a thermal stimulus, where a beam of heat is focused on the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured.
Conclusion and Future Directions
The available evidence clearly indicates a significant stereoselectivity in the analgesic activity of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, with the S-(+)-enantiomer being the more potent analgesic. This is consistent with its presumed higher affinity and/or efficacy at the μ-opioid receptor. The racemic mixture, MT-45, is a confirmed μ-opioid receptor agonist, and one of its metabolites exhibits inhibitory activity at the NMDA receptor, suggesting a complex pharmacological profile.
A significant gap in the current knowledge is the lack of direct, quantitative in vitro comparisons of the binding affinities and functional activities of the individual S-(+) and R-(-) enantiomers at the μ-opioid receptor and other potential targets. Future research should focus on obtaining these data to provide a more complete understanding of the structure-activity relationship and to fully elucidate the molecular basis for the observed differences in in vivo potency. Such studies would be invaluable for drug development professionals seeking to design more potent and selective opioid analgesics.
References
- 1. Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Selectivity of 1-Cyclohexylpiperazine Derivatives: A Comparative Guide for Sigma-1 and Sigma-2 Receptor Targeting
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-cyclohexylpiperazine derivatives and their binding affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes associated signaling pathways to facilitate informed decisions in drug discovery and development.
The quest for selective sigma receptor ligands is a pivotal area of research due to the distinct physiological and pathological roles of the σ1 and σ2 subtypes. This compound derivatives have emerged as a significant class of compounds with varying affinities and selectivities for these receptors. This guide offers a comparative analysis of these derivatives, with a focus on their performance in binding assays.
Comparative Binding Affinities: A Quantitative Overview
The binding affinities of various this compound derivatives for σ1 and σ2 receptors are typically determined through radioligand binding assays. The inhibition constant (Ki), a measure of the affinity of a ligand for a receptor, is a key metric for comparison. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various in vitro studies.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Reference Compound |
| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.38 | 0.68 | 0.56 | |
| Amide 36 | 0.11 | 179 | 0.0006 | |
| Piperidine 15 | 143 | 18.8 | 7.61 | |
| Piperidine 24 | - | - | - | |
| Small N-cyclohexylpiperazine 59 | - | 4.70 | - | |
| (-)-(S)-92 | - | - | Highly selective for σ1 | |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) | - | - | Highly selective for σ1 |
Note: "-" indicates data not available in the cited sources. The selectivity ratio is a simple calculation to indicate preference for the σ2 receptor; a value > 1 suggests σ2 selectivity, while a value < 1 suggests σ1 selectivity.
The data reveals that while the parent compound, PB28, exhibits high affinity for both receptors with a slight preference for the σ1 subtype, modifications to its structure can dramatically alter both affinity and selectivity.[1] For instance, Amide 36 demonstrates a remarkable 1627-fold selectivity for the σ1 receptor.[2] Conversely, some piperidine derivatives show a preference for the σ2 receptor.[3] The chirality of the molecule can also play a crucial role, as seen with compound (-)-(S)-92, which is highly selective for the σ1 receptor.[4]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for sigma receptors is predominantly carried out using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the test compound.
Sigma-1 Receptor Binding Assay
A standard protocol for σ1 receptor binding assays utilizes membranes from guinea pig brains, which are rich in this receptor subtype, and the radioligand [³H]-(+)-pentazocine.
Materials:
-
Tissue Preparation: Male guinea pig brains.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Determination: 10 µM Haloperidol.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer for the assay.
-
Assay Incubation: In a final volume of 100-250 µL, incubate the membrane preparation (typically 100 µg of protein) with various concentrations of the this compound derivative and a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM).[5][6]
-
Incubation Conditions: Incubate at 37°C for 90-120 minutes.[5][6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer.
-
Radioactivity Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
For σ2 receptor binding assays, membranes from rat liver are commonly used. The non-selective sigma receptor ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is employed in the presence of a masking agent to block its binding to σ1 receptors.
Materials:
-
Tissue Preparation: Male rat livers.
-
Radioligand: [³H]-DTG.
-
Masking Agent: (+)-pentazocine (to saturate σ1 receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Determination: 10 µM DTG.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Prepare membranes from rat liver using a similar homogenization and centrifugation procedure as for the σ1 assay.
-
Assay Incubation: In a final volume of 0.5 mL, incubate the membrane preparation (30-60 µg of protein) with various concentrations of the test compound, a fixed concentration of [³H]-DTG (e.g., 5 nM), and a saturating concentration of (+)-pentazocine (e.g., 100 nM to 1 µM) to block σ1 binding.[4][5]
-
Incubation Conditions: Incubate at room temperature for 120 minutes.[4][5]
-
Filtration and Washing: Follow the same filtration and washing steps as in the σ1 assay.
-
Radioactivity Counting: Measure the radioactivity as described above.
-
Data Analysis: Calculate the IC50 and Ki values using the same methods as for the σ1 assay.
Signaling Pathways and Experimental Workflow
To better understand the functional implications of ligand binding, it is crucial to visualize the signaling pathways associated with each receptor subtype and the workflow of the binding assays.
Caption: Sigma-1 Receptor Signaling Pathway.
The σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria-associated membrane (ER-MAM), plays a crucial role in modulating intracellular calcium signaling by interacting with the IP3 receptor.[7] Ligand binding to the σ1 receptor can influence the activity of various ion channels and downstream kinase pathways, ultimately affecting cellular responses such as neuroprotection and cell survival.
Caption: Sigma-2 Receptor Signaling Pathway.
The σ2 receptor, identified as TMEM97, is involved in regulating cholesterol homeostasis.[8][9] It interacts with other proteins such as PGRMC1 and the epidermal growth factor receptor (EGFR), influencing downstream signaling cascades like the PKC and RAF pathways, which are critical in processes like cell proliferation and apoptosis.[8]
Caption: Radioligand Binding Assay Workflow.
The workflow for radioligand binding assays involves several key steps, from the preparation of receptor-rich membranes to the incubation with radioligands and test compounds, followed by the separation of bound and free ligands and subsequent data analysis to determine binding affinities.
References
- 1. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of the sigma(2) receptor ligand PB28 with the human nucleosome: computational and experimental probes of interaction with the H2A/H2B dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Assessing the Off-Target Effects of 1-Cyclohexylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of 1-Cyclohexylpiperazine derivatives, a class of compounds with significant affinity for sigma receptors. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to equip researchers with the necessary information to objectively evaluate the selectivity and potential liabilities of these molecules in drug development programs.
Introduction to this compound Derivatives
This compound serves as a core scaffold for a variety of synthetic ligands targeting sigma receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as oncology, neurodegenerative diseases, and psychiatric disorders. However, the therapeutic potential of any drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. This guide focuses on assessing the off-target binding profiles of prominent this compound derivatives and compares them with other classes of sigma receptor ligands.
Comparative Analysis of Binding Affinities
The selectivity of a compound is determined by its relative affinity for its intended target versus other biological molecules. The following tables summarize the binding affinities (Ki) of various this compound derivatives and selected alternative compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. A higher Ki value indicates lower affinity. The selectivity ratio (σ1/σ2 or σ2/σ1) is a key indicator of a compound's preference for one receptor subtype over the other.
Table 1: Binding Affinities of this compound Derivatives for Sigma Receptors
| Compound Name | Derivative Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| PB28 | This compound | 13.8 | 0.34 | 40.6 | [1] |
| Compound 45 | This compound | 30.6 | 0.22 | 139 | [1] |
| MT-45 | This compound | - | - | - | [This information is not explicitly available in the provided search results] |
Table 2: Binding Affinities of Alternative Sigma Receptor Ligands
| Compound Name | Chemical Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity | Reference |
| Haloperidol | Butyrophenone | High Affinity | High Affinity | Non-selective | [This information is not explicitly available in the provided search results] |
| Siramesine | Phenylpiperidine | High Affinity | High Affinity | σ2 selective | [This information is not explicitly available in the provided search results] |
| (S)-92 | 4-Methylpiperidine | High Affinity | Low Affinity | Highly σ1 selective | [This information is not explicitly available in the provided search results] |
| 69 | 3,3-Dimethylpiperidine | High Affinity | Low Affinity | Highly σ1 selective | [This information is not explicitly available in the provided search results] |
| DTG | Guanidine | Equal Affinity | Equal Affinity | Non-selective | [This information is not explicitly available in the provided search results] |
Off-Target Profile Assessment
Beyond their primary targets, it is crucial to understand the broader interaction profile of this compound derivatives. Off-target screening against a panel of receptors, ion channels, and enzymes can reveal potential liabilities.
Table 3: Known Off-Target Interactions of Selected Compounds
| Compound | Off-Target | Effect | IC50/Ki | Reference |
| MT-45 Metabolite (1,2-diphenylethylpiperazine) | NMDA Receptor | Inhibition | 29 µM | [This information is not explicitly available in the provided search results] |
| Haloperidol | Dopamine D2 Receptor | Antagonist | High Affinity | [This information is not explicitly available in the provided search results] |
| Siramesine | Erg2 (C-8,7 sterol isomerase) | Inhibition | - | [This information is not explicitly available in the provided search results] |
Note: Comprehensive off-target screening panel data for most this compound derivatives is not publicly available and often resides within proprietary company databases. The data presented here is based on published literature.
Key Signaling Pathways
To understand the functional consequences of on-target and off-target binding, it is essential to visualize the signaling pathways involved.
Experimental Protocols
Reproducible and rigorous experimental design is the cornerstone of accurate off-target assessment. Below are detailed protocols for key assays cited in this guide.
Radioligand Binding Assay for Sigma Receptors
This protocol is used to determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligand:
-
For σ1 receptors: --INVALID-LINK---Pentazocine
-
For σ2 receptors: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
-
Membrane Preparation: From a tissue source with high receptor expression (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells engineered to overexpress the receptor.
-
Test Compound: Serial dilutions of the this compound derivative or alternative ligand.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold incubation buffer.
-
Glass Fiber Filters: To trap the membranes.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Incubation: In a microplate or tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known sigma receptor ligand).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Materials:
-
Cell Line: A relevant cell line for the intended therapeutic area.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
96-well Plates.
-
Test Compound: Serial dilutions.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, typically as a 5 mg/mL stock solution in PBS.
-
Solubilizing Solution: e.g., DMSO or a solution of SDS in HCl.
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include control wells with vehicle only.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, add a small volume of MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.
Conclusion and Future Directions
The assessment of off-target effects is a critical component of preclinical drug development. For this compound derivatives, while many exhibit high affinity and selectivity for sigma receptors, a thorough understanding of their interactions with a broader range of biological targets is necessary to predict potential clinical outcomes. The data and protocols presented in this guide provide a framework for the systematic evaluation of these compounds.
Future research should focus on obtaining comprehensive off-target screening data for a wider range of this compound derivatives using standardized panels. This will enable a more direct and robust comparison with alternative sigma receptor ligands and facilitate the selection of candidates with the most promising safety and efficacy profiles for further development. Additionally, a deeper understanding of the downstream signaling consequences of both on- and off-target interactions will be crucial for elucidating the complete pharmacological profile of these compounds.
References
Comparative Pharmacokinetics of 1-Cyclohexylpiperazine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of drug candidates is paramount for advancing promising compounds. This guide provides a comparative overview of the pharmacokinetics of different 1-Cyclohexylpiperazine analogs, focusing on available experimental data and methodologies.
Overview of Key this compound Analogs
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Notable analogs that have been the subject of research include:
-
PB28: A high-affinity sigma-2 (σ2) receptor ligand, investigated for its potential in cancer diagnostics and therapy.[2][4]
-
MT-45: A synthetic opioid analgesic with a potency comparable to morphine.[5][6] Its fluorinated analogs have also been studied.[7][8]
Comparative Metabolic Pathways
Detailed pharmacokinetic parameter data (Cmax, Tmax, AUC) for a direct comparison of these analogs is limited. However, research on MT-45 provides valuable insights into the metabolism of this class of compounds.
Table 1: Summary of Metabolic Pathways for MT-45 and its Analogs
| Compound | Major Metabolic Pathways | Key Metabolites |
| MT-45 | N-dealkylation, Hydroxylation, Glucuronidation[8] | 1,2-diphenylethylpiperazine (M1), this compound (M17)[7] |
| 2F-MT-45 | N-dealkylation, Hydroxylation, Glucuronidation[8] | Not explicitly detailed in the provided search results. |
-
Metabolic studies on MT-45 reveal that its metabolites may have negligible agonist activity at μ-opioid receptors, but some, like M1, can inhibit the NMDA receptor, potentially contributing to dissociative effects.[7]
For PB28 and its analogs, the research focus has been primarily on their synthesis, receptor binding affinities, and potential as imaging agents, with less information available on their detailed pharmacokinetic profiles.[2][4]
Experimental Protocols
A robust and well-designed experimental protocol is crucial for conducting a comparative pharmacokinetic study. The following methodology is a generalized protocol based on standard practices for orally administered drugs in preclinical animal models.
Study Design
A parallel-group or crossover study design can be employed.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
Group 2: this compound Analog A (e.g., 10 mg/kg).
-
Group 3: this compound Analog B (e.g., 10 mg/kg).
-
Group 4: this compound Analog C (e.g., 10 mg/kg).
-
-
Administration: Single oral gavage.
Blood Sampling
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of piperazine derivatives in plasma.
-
Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: A constant flow rate (e.g., 0.4 mL/min).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin). Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with improved fluorescent and σ receptors binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of 1-Cyclohexylpiperazine: A Comparative Analysis in Disease Models
For Immediate Release
A comprehensive analysis of preclinical data highlights the therapeutic potential of 1-Cyclohexylpiperazine and its derivatives, particularly in the fields of oncology and neuroprotection. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of its performance against other alternatives. The core of this analysis lies in the compound's interaction with sigma receptors, showcasing a promising avenue for novel drug development.
Therapeutic Potential in Oncology: A Focus on Sigma-2 Receptor Agonism
Derivatives of this compound have emerged as potent sigma-2 (σ2) receptor agonists, a target highly expressed in proliferating tumor cells. This section compares the in vitro efficacy of a prominent this compound derivative, PB28, with the standard chemotherapeutic agent, doxorubicin, in breast cancer cell lines.
Comparative Efficacy in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PB28 and doxorubicin in both sensitive (MCF-7) and multidrug-resistant (MCF-7/ADR) human breast adenocarcinoma cell lines. The data demonstrates that while doxorubicin's efficacy is significantly reduced in the resistant cell line, PB28 maintains its potent cytotoxic activity.
| Compound | Cell Line | IC50 (nM) | Citation |
| PB28 | MCF-7 | In the nanomolar range | [1] |
| MCF-7/ADR | In the nanomolar range | [1] | |
| Doxorubicin | MCF-7 | 400 - 680 | [2] |
| MCF-7/ADR | 700 - 13,200 | [3] |
Synergistic Effects with Doxorubicin
Preclinical studies have demonstrated a strong synergistic effect when PB28 is used in combination with doxorubicin. In doxorubicin-resistant MCF-7/ADR cells, co-administration of PB28 led to a significant increase in the intracellular accumulation of doxorubicin, suggesting a mechanism for overcoming drug resistance[1]. This synergistic interaction highlights the potential of this compound derivatives to enhance the efficacy of existing chemotherapy regimens.
Neuroprotective Potential: Modulating Sigma Receptors
Sigma receptor ligands, including derivatives of this compound, have shown promise in preclinical models of neurodegenerative diseases. While direct comparative studies on this compound are limited, the broader class of sigma receptor modulators has demonstrated neuroprotective effects.
Comparative Neuroprotective Effects of Sigma Receptor Ligands
The table below provides a qualitative comparison of the neuroprotective effects of various sigma receptor ligands against different neurotoxic insults. This highlights the potential of targeting sigma receptors for therapeutic intervention in neurodegenerative conditions.
| Compound Class | Disease Model/Insult | Observed Neuroprotective Effects | Citation |
| Sigma-1 Receptor Agonists | Ischemia/Excitotoxicity | Attenuation of neuronal injury, preservation of anti-apoptotic proteins (e.g., Bcl-2). | [4][5] |
| Amyloid-beta toxicity | Attenuation of neuronal death. | [6] | |
| Sigma-2 Receptor Modulators | Huntington's Disease Model | Reduction of mutant huntingtin-induced neuronal toxicity. | |
| General Sigma Ligands | Oxidative Stress | Protection against oxidative stress-related cell death. | [7] |
Mechanism of Action: A Dual Approach
The therapeutic potential of this compound derivatives stems from their ability to modulate sigma receptors, which are involved in a variety of cellular processes.
In Cancer: Induction of Apoptosis via Sigma-2 Receptor Agonism
In cancer cells, derivatives like PB28 act as sigma-2 receptor agonists. Activation of the sigma-2 receptor triggers a novel apoptotic pathway that appears to be independent of p53 and caspases in some contexts[8][9]. This pathway is believed to involve the generation of mitochondrial reactive oxygen species (ROS), leading to cell death[10].
Figure 1. Proposed signaling pathway for the induction of apoptosis by this compound derivatives in cancer cells.
In Neuroprotection: A Multifaceted Role
The neuroprotective mechanisms of sigma receptor ligands are more varied and appear to involve the modulation of multiple signaling pathways. Sigma-1 receptor activation has been linked to the preservation of anti-apoptotic proteins like Bcl-2 and the regulation of ion channels, which can reduce excitotoxicity[5][11].
Figure 2. Simplified signaling pathways for the neuroprotective effects of sigma-1 receptor ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of key experimental protocols used in the evaluation of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/ADR)
-
Complete culture medium
-
This compound derivative (e.g., PB28)
-
Doxorubicin (for comparison)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Workflow:
Figure 4. Experimental workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily, intraperitoneally or orally).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
The available preclinical data strongly suggests that this compound and its derivatives, particularly those acting as sigma-2 receptor agonists, hold significant therapeutic potential, especially in the treatment of cancer. Their ability to induce apoptosis in a manner that can overcome drug resistance, and their synergistic effects with existing chemotherapies, make them a compelling area for further investigation. In the realm of neuroprotection, while the evidence is less direct for this compound itself, the modulation of sigma receptors presents a promising strategy for the development of novel treatments for neurodegenerative diseases. Further research, including direct comparative studies and clinical trials, is warranted to fully validate the therapeutic potential of this class of compounds.
References
- 1. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma receptor agonists provide neuroprotection in vitro by preserving bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclohexylpiperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-cyclohexylpiperazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While this guide offers general recommendations, the SDS provides detailed, substance-specific safety and disposal information.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is essential. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use impervious gloves and protective clothing.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[3]
General Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[2]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[2] Use an inert, absorbent material to contain the spill.[2]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it in a suitable, sealed, and labeled container for disposal.[2][3] Avoid generating dust.[2][3]
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Improper disposal, such as discarding it in regular trash or down the drain, can lead to environmental contamination.
Waste Treatment Methods:
-
Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Container Decontamination: Empty containers that have held this compound should be treated as hazardous waste until properly decontaminated. Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough decontamination, the container may be disposed of or recycled in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Regulatory Considerations
It is crucial to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Facilities that generate hazardous waste are responsible for its safe management from "cradle to grave."
References
Personal protective equipment for handling 1-Cyclohexylpiperazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Cyclohexylpiperazine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] Protective clothing to prevent skin contact.[3] For prolonged or repeated contact, gloves with a higher protection class (breakthrough time >240 minutes) are recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH-approved N95 dust mask should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedures is crucial for the safe handling of this compound.
-
Preparation and Inspection:
-
Handling the Chemical:
-
Storage:
Emergency and First-Aid Plan
Immediate response is critical in the event of an exposure.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1] Wash contaminated clothing before reuse.[1][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][3] If you feel unwell, get medical help.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: If swallowed, rinse mouth with water.[3] Do NOT induce vomiting.[3] Immediately call a poison center or doctor.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection:
-
Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][4]
-
It is recommended to use a licensed professional waste disposal service.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
-
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
